molecular formula C7H7ClO4S B7813125 4-Hydroxy-3-methoxybenzenesulfonyl chloride

4-Hydroxy-3-methoxybenzenesulfonyl chloride

Cat. No.: B7813125
M. Wt: 222.65 g/mol
InChI Key: FCQVTARNBRAROU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H7ClO4S and its molecular weight is 222.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxybenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxybenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVTARNBRAROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Hydroxy-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS: 914261-11-3), often regarded as a functionalized derivative of vanillyl alcohol or guaiacol, is a specialized organosulfur building block used in the synthesis of sulfonamides, bioactive small molecules, and advanced polymer additives. Its structure combines a reactive sulfonyl chloride moiety with a phenolic hydroxyl and a methoxy group, providing three distinct points of chemical leverage.

This guide serves as a technical manual for researchers utilizing this compound in medicinal chemistry and materials science. It moves beyond basic catalog data to address synthesis strategies, reactivity mechanisms, and handling protocols required for high-purity applications.

Chemical Characterization Table
PropertyDataNotes
IUPAC Name 4-Hydroxy-3-methoxybenzene-1-sulfonyl chloridePosition 1 assigned to sulfonyl group.
CAS Number 914261-11-3Often confused with 4-methoxy analog (98-68-0).
Molecular Formula C₇H₇ClO₄S
Molecular Weight 222.65 g/mol
Physical State Crystalline SolidTypically off-white to beige powder.
Solubility DCM, THF, EtOAc, AcetoneReacts/Decomposes in Water and Alcohols.
Melting Point > 50 °C (Estimated)Exact MP varies by purity; related anisyl analogs melt ~40°C.
Acidity (pKa) ~7.5 (Phenol), -1.3 (Sulfonic acid)Phenol is weakly acidic; hydrolysis product is strong acid.

Part 2: Synthesis & Manufacturing Strategies

The synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl chloride presents a regiochemical challenge: directing the sulfonyl group to the position para to the hydroxyl group while avoiding disulfonation or polymerization of the electron-rich phenolic ring.

The "Protected Phenol" Strategy (Recommended for High Purity)

Direct chlorosulfonation of guaiacol (2-methoxyphenol) is chemically hazardous due to the high electron density of the phenol, which can lead to rapid, exothermic polymerization or formation of sulfonate esters.

Expert Protocol: To ensure high yield and purity, the phenolic hydroxyl group is first protected as an acetate. This deactivates the ring slightly, preventing side reactions, while still directing the incoming sulfonyl group to the para position (relative to the original hydroxyl).

Step-by-Step Workflow:
  • Acetylation: React Guaiacol with Acetic Anhydride (

    
    ) to form Guaiacol Acetate.
    
  • Chlorosulfonation: Treat Guaiacol Acetate with excess Chlorosulfonic acid (

    
    ) at low temperature (0-5°C). The acetate group directs the electrophilic substitution to the 4-position.
    
  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Deprotection (Optional): The acetate group can be hydrolyzed under mild conditions, or left in place if the subsequent reaction (e.g., sulfonamide formation) is tolerant of basic deprotection conditions later.

Direct Chlorosulfonation (Industrial Route)

For bulk industrial applications where purity requirements are lower, direct reaction of guaiacol with chlorosulfonic acid is employed. This requires strict temperature control (<0°C) to minimize the formation of diaryl sulfones.

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective synthesis pathway using the acetate protection strategy.

SynthesisPathway cluster_regio Regiochemistry Control Guaiacol Guaiacol (2-Methoxyphenol) Acetate Guaiacol Acetate (Protected Intermediate) Guaiacol->Acetate Ac2O, Pyridine (Protection) Sulfonyl 4-Acetoxy-3-methoxy benzenesulfonyl chloride Acetate->Sulfonyl ClSO3H, 0°C (Chlorosulfonation) Target TARGET: 4-Hydroxy-3-methoxy benzenesulfonyl chloride Sulfonyl->Target Mild Hydrolysis (Deprotection)

Caption: Synthesis via acetate protection ensures regioselectivity and prevents polymerization.

Part 3: Reactivity Profile & Mechanism

Nucleophilic Substitution (Sulfonylation)

The primary utility of this compound is its ability to react with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism at the sulfur atom. The nucleophile attacks the sulfur, forming a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion (

    
    ).
    
  • Base Requirement: A base (e.g., Triethylamine, Pyridine, or aqueous

    
    ) is required to neutralize the HCl byproduct.
    
  • Competing Reaction: The free phenolic hydroxyl group (if unprotected) can act as a nucleophile in intermolecular reactions, leading to self-polymerization. Therefore, dilute conditions or protecting groups are essential.

Hydrolysis Stability

Sulfonyl chlorides are moisture-sensitive.[1]

  • Kinetics: Hydrolysis follows pseudo-first-order kinetics in aqueous media.

  • Product: 4-Hydroxy-3-methoxybenzenesulfonic acid (a strong acid).

  • Practical Implication: Reactions must be performed in anhydrous solvents (DCM, THF) to avoid yield loss.

Visualization: Sulfonamide Formation Mechanism

ReactionMechanism Start Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack Product Sulfonamide (Stable Bond) Inter->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Inter->Byproduct

Caption: Nucleophilic attack at the sulfur center yields stable sulfonamide linkages.

Part 4: Applications in Drug Discovery

Sulfonamide Synthesis

The sulfonamide moiety (


) is a "privileged structure" in medicinal chemistry, found in antibiotics, diuretics, and antiretrovirals.
  • Role: This specific building block introduces a "vanillyl" motif into the drug scaffold. The methoxy and hydroxy groups can participate in hydrogen bonding with protein targets (e.g., kinase inhibitors).

Combinatorial Chemistry

Because the phenolic OH and the sulfonyl Cl can be reacted sequentially, this molecule is an excellent scaffold for library generation.

  • Step 1: React

    
     with a diverse set of amines.
    
  • Step 2: React phenolic

    
     with alkyl halides (ether synthesis).
    
Protecting Group Chemistry

While less common than Tosyl (Ts) chloride, this derivative offers unique deprotection properties due to the electron-donating methoxy group, which alters the lability of the sulfonamide bond under acidic conditions.

Part 5: Handling & Safety Protocol

Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Moisture Sensitive.[1]

  • Storage:

    • Store under inert atmosphere (

      
       or Ar).
      
    • Keep refrigerated (2-8°C) to prevent thermal decomposition.

    • Container must be tightly sealed to prevent hydrolysis by atmospheric moisture.

  • Personal Protective Equipment (PPE):

    • Respiratory: Use in a fume hood. Hydrolysis releases HCl gas.

    • Skin: Nitrile gloves (double gloving recommended).

    • Eyes: Chemical safety goggles and face shield.

  • Spill Management:

    • Do not use water.

    • Neutralize with solid sodium bicarbonate (

      
      ) or lime.
      
    • Absorb with dry sand or vermiculite.

References

  • Sigma-Aldrich. 4-Hydroxy-3-methoxybenzenesulfonyl chloride Product Data. Retrieved from

  • Thermo Fisher Scientific. 4-Methoxybenzenesulfonyl chloride (Analog Data). Retrieved from

  • Organic Syntheses. Synthesis of Methoxy-substituted Sulfonyl Chlorides. Retrieved from

  • PubChem. Compound Summary: 4-Methoxybenzenesulfonyl chloride.[2] Retrieved from

  • ChemScene. Product Specifications for CAS 914261-11-3. Retrieved from

Sources

Solvation Dynamics and Handling Protocols for 4-Hydroxy-3-methoxybenzenesulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS 914261-11-3) is a highly reactive bifunctional building block widely used in the synthesis of sulfonamides, sulfonate esters, and complex active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 222.65 g/mol , this compound presents unique handling challenges due to the simultaneous presence of a highly electrophilic sulfonyl chloride group and a potentially nucleophilic phenolic hydroxyl group[1]. This technical guide provides an in-depth analysis of its solubility profiles, solvent-solute interactions, and field-proven experimental protocols designed to maximize yield and prevent undesired self-condensation or solvolysis.

Physicochemical Profiling & Structural Implications

The structural composition of 4-hydroxy-3-methoxybenzenesulfonyl chloride dictates its reactivity and storage requirements. It is a solid at room temperature and must be stored at 2–8°C under a strict nitrogen atmosphere to prevent degradation from atmospheric moisture[2]. The compound is classified under GHS as a corrosive agent (H314: Causes severe skin burns and eye damage), necessitating rigorous personal protective equipment (PPE) and fume hood handling[3].

The dual-nature of the molecule is its most critical feature:

  • Electrophilic Center: The

    
     group is highly susceptible to nucleophilic attack by amines, alcohols, and water.
    
  • Latent Nucleophile: The phenolic

    
     group (pKa ~9.5) can be deprotonated in the presence of strong bases (e.g., Triethylamine, DIPEA) to form a highly nucleophilic phenoxide ion.
    

Solubility Profile in Organic Solvents

The solubility of sulfonyl chlorides is heavily dependent on the polarity and hydrogen-bonding capacity of the solvent. Aprotic solvents are the gold standard, typically achieving solubility ranges of 150–250 mg/mL for functionalized benzenesulfonyl chlorides[4][5]. Conversely, protic solvents induce rapid solvolysis, leading to the evolution of HCl and the formation of sulfonic acids or esters[6].

Table 1: Solubility and Stability Matrix for 4-Hydroxy-3-methoxybenzenesulfonyl chloride
Solvent CategorySpecific SolventSolubility LevelChemical StabilityMechanistic Interaction & Causality
Non-Polar Aprotic Dichloromethane (DCM)High (>150 mg/mL)ExcellentInert environment. Does not coordinate strongly; ideal for low-temperature sulfonylation[4].
Polar Aprotic Tetrahydrofuran (THF)High (>200 mg/mL)ExcellentSolvates the intermediate transition states well. Must be strictly anhydrous[5].
Polar Aprotic Dimethylformamide (DMF)Very HighModerateExcellent solubility, but prolonged exposure at room temperature can lead to Vilsmeier-type degradation[7].
Aromatic Aprotic TolueneModerateGoodUseful for high-temperature reactions or as an extraction solvent during aqueous workup[7].
Polar Protic Methanol / EthanolHighPoor (Degrades) Rapid solvolysis. The alcohol acts as a nucleophile, converting the reagent into a sulfonate ester[6].
Aqueous WaterInsolublePoor (Degrades) Reacts exothermically to form 4-hydroxy-3-methoxybenzenesulfonic acid and hydrochloric acid[6].

Mechanistic Causality: The Self-Condensation Paradox

When solubilizing 4-hydroxy-3-methoxybenzenesulfonyl chloride for reaction with an amine, the choice of base is as critical as the solvent. If a strong, non-nucleophilic base like Triethylamine (TEA) is added in excess, it deprotonates the phenolic


. The resulting phenoxide attacks the 

group of an adjacent molecule, initiating a runaway intermolecular self-condensation (oligomerization).

Expertise & Experience Insight: To circumvent this, researchers must use a base that is strong enough to neutralize the HCl byproduct but weak enough to leave the phenol protonated. Pyridine is often the optimal choice, as it acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) without generating the destructive phenoxide ion.

SolventPathways Start 4-Hydroxy-3-methoxybenzene sulfonyl chloride Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Dissolution Aprotic Aprotic Solvents (DCM, THF, Toluene) Start->Aprotic Dissolution Solvolysis Rapid Solvolysis (Degradation) Protic->Solvolysis Nucleophilic Attack Stable Stable Solvation (Preserved Reactivity) Aprotic->Stable Inert Environment Undesired Sulfonic Acids / Esters (Yield Loss) Solvolysis->Undesired Desired Sulfonamides / Sulfonates (Target APIs) Stable->Desired Add Amine/Base

Reaction pathways of 4-Hydroxy-3-methoxybenzenesulfonyl chloride in protic vs. aprotic solvents.

Experimental Protocols: Self-Validating Workflows

The following protocols establish a self-validating system where visual cues (e.g., fuming, color changes) and strict temperature control ensure the integrity of the reagent.

Protocol 1: Anhydrous Solubilization and Standardization

Objective: Prepare a stable, standardized solution of the sulfonyl chloride for downstream synthesis.

  • Solvent Preparation: Dry Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours. Causality: Trace water will hydrolyze the sulfonyl chloride, irreversibly reducing the active titer and generating HCl, which can stall subsequent amine coupling[6].

  • Atmospheric Control: Flush a dry round-bottom flask with Argon or Nitrogen.

  • Temperature Equilibration: Chill the flask to 0–5°C using an ice-water bath. Causality: Sulfonyl chlorides are thermally sensitive; low temperatures suppress background degradation and control the exotherm of dissolution.

  • Dissolution: Weigh 4-hydroxy-3-methoxybenzenesulfonyl chloride rapidly in a dry box or under a stream of

    
    . Transfer to the flask and add the anhydrous DCM to achieve a concentration of 0.5 M. Stir until a clear, pale solution is achieved.
    
Protocol 2: Controlled Sulfonylation (Avoiding Oligomerization)

Objective: React the solubilized sulfonyl chloride with a primary amine while protecting the phenolic group from self-condensation.

  • Amine Preparation: Dissolve 1.0 equivalent of the target primary amine in anhydrous THF[4].

  • Base Addition: Add 1.2 equivalents of Pyridine to the amine solution. Causality: Pyridine neutralizes the evolving HCl but is not basic enough to deprotonate the phenolic

    
     of the sulfonyl chloride, thereby preventing self-condensation.
    
  • Dropwise Addition: Using an addition funnel, add the 0.5 M sulfonyl chloride solution (from Protocol 1) dropwise to the amine solution at 0°C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The disappearance of the starting material validates the forward progress of the reaction.

  • Aqueous Workup: Quench the reaction by pouring it into crushed ice water. Extract the product using a water-immiscible solvent such as ethyl acetate or methylene chloride[7]. Wash the organic layer with cold 1M HCl (to remove excess pyridine) and brine, then dry over

    
    .
    

ExperimentalWorkflow Step1 1. Solvent Drying (Molecular Sieves) Step2 2. Inert Atmosphere (N2/Ar Purge) Step1->Step2 Step3 3. Reagent Solubilization (0-5°C in DCM/THF) Step2->Step3 Step4 4. Nucleophile Addition (Dropwise + Pyridine) Step3->Step4 Step5 5. Aqueous Workup (Ice Water Extraction) Step4->Step5

Step-by-step experimental workflow for handling and reacting moisture-sensitive sulfonyl chlorides.

Conclusion

The successful utilization of 4-hydroxy-3-methoxybenzenesulfonyl chloride hinges on strict environmental control and the strategic selection of aprotic solvents like DCM and THF. By understanding the mechanistic causality behind solvent interactions and base-catalyzed self-condensation, researchers can design robust, high-yielding synthetic workflows that preserve the integrity of both the sulfonyl chloride and the phenolic functionalities.

References

1.1 - ChemScene 2. - Sigma-Aldrich 3.3 - Sigma-Aldrich 4.2 - Sigma-Aldrich 5.7 - Google Patents 6. 4 - Encyclopedia.pub 7.5 - PMC 8. 6 - Shakti Chemicals

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Vanillyl-Derived Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Vanillyl Moiety in Modern Drug Discovery

The 4-hydroxy-3-methoxybenzyl, or vanillyl, moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] From the pungent capsaicinoids that interact with the TRPV1 receptor to novel anti-cancer and anti-inflammatory agents, the vanillyl group is a cornerstone in the design of bioactive molecules.[3][4] The ability to functionalize this core structure is paramount for developing new chemical entities. One powerful, albeit challenging, route for derivatization is through the synthesis of vanillyl-derived sulfonyl chlorides. These highly reactive intermediates open the door to a vast chemical space of sulfonamides, sulfonates, and other sulfur-containing analogues, which are themselves a critical class of pharmaceuticals.[5][6]

However, the utility of sulfonyl chlorides is often tempered by their inherent instability. This guide provides an in-depth exploration of the thermodynamic stability of vanillyl-derived sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the factors governing their stability, predictable decomposition pathways, and robust methodologies for their synthesis, handling, and analysis.

The Dichotomy of Reactivity and Instability in Sulfonyl Chlorides

Sulfonyl chlorides are characterized by a highly electrophilic sulfur atom, making them potent reagents for reactions with a wide range of nucleophiles.[6] This reactivity, however, is intrinsically linked to their thermodynamic instability. Several decomposition pathways can compete with the desired synthetic transformation, leading to reduced yields, complex impurity profiles, and potential safety hazards.[7]

The primary modes of decomposition for sulfonyl chlorides include:

  • Hydrolysis: A rapid and often violent reaction with water or atmospheric moisture to produce the corresponding sulfonic acid and corrosive hydrochloric acid.[8][9] This is a critical consideration for both storage and reaction workup.

  • Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose through either radical or ionic pathways.[7][10] This is often accompanied by the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be observed as a color change (typically to brown or black) and off-gassing.[7]

  • SO₂ Extrusion: Particularly for certain heteroaromatic and potentially for benzylic sulfonyl chlorides, the formal extrusion of sulfur dioxide can occur, leading to the formation of chlorinated byproducts.[11][12]

The vanillyl-derived sulfonyl chloride presents a unique case. The presence of the aromatic ring suggests some degree of stability, while the benzylic methylene group introduces a potential site for alternative decomposition pathways not as prevalent in simple aryl sulfonyl chlorides.

Factors Influencing the Stability of Vanillyl-Derived Sulfonyl Chlorides

The thermodynamic stability of a vanillyl-derived sulfonyl chloride is not an intrinsic constant but is influenced by a confluence of structural and environmental factors.

Electronic Effects of the Vanillyl Moiety

The substituents on the aromatic ring of the vanillyl group play a significant role in modulating the stability of the sulfonyl chloride functional group. The electron-donating nature of the methoxy and, to a lesser extent, the hydroxyl group can influence the electron density at the sulfur atom. This can, in principle, affect the stability of the S-Cl bond. Furthermore, these groups can impact the stability of potential intermediates in decomposition pathways. For instance, electron-donating groups may stabilize cationic intermediates, potentially favoring ionic decomposition routes under certain conditions.[13]

The Role of the Benzylic Position

The methylene bridge between the aromatic ring and the sulfonyl chloride group is a critical determinant of stability. This benzylic position is susceptible to both radical and ionic reactions. Radical abstraction of a benzylic proton can initiate a radical decomposition cascade.[7] Conversely, the formation of a benzylic carbocation could be a key step in an ionic decomposition pathway.

Environmental and Reagent Purity

The purity of the sulfonyl chloride itself and the reaction environment are paramount for ensuring its stability.[7]

  • Impurities: The presence of residual starting materials, acids, or metal ions can catalyze decomposition. For instance, sulfonic acid impurities can promote further hydrolysis.[7]

  • Dissolved Oxygen: Oxygen can initiate or participate in radical decomposition pathways.[7]

  • Temperature: As with most chemical reactions, the rate of decomposition increases with temperature. Maintaining low temperatures during synthesis, purification, and storage is crucial.[7]

Synthesis and Handling of Vanillyl-Derived Sulfonyl Chlorides: A Proactive Approach to Stability

The successful synthesis and use of vanillyl-derived sulfonyl chlorides hinge on protocols that are designed to mitigate their inherent instability.

Recommended Synthetic Routes

Several methods can be adapted for the synthesis of vanillyl-derived sulfonyl chlorides. The choice of method should be guided by the stability of the starting material and the desired scale of the reaction.

A common and effective approach is the oxidative chlorination of a corresponding thiol or a derivative thereof. For instance, starting from vanillyl mercaptan, a two-step procedure involving oxidation to the sulfonic acid followed by chlorination with a reagent like thionyl chloride or oxalyl chloride can be employed. Alternatively, direct oxidative chlorination is possible.

Another viable route is a Sandmeyer-type reaction starting from a vanillyl amine.[5][14] This involves the diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol provides a general framework for the synthesis of a vanillyl-derived sulfonyl chloride from the corresponding sulfonic acid.

Materials:

  • Vanillyl sulfonic acid derivative

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: Suspend the vanillyl sulfonic acid in the anhydrous solvent. Add a catalytic amount of anhydrous DMF.

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be required, but the temperature should be kept as low as possible to minimize decomposition.

  • Workup: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to avoid high temperatures during this step. The crude sulfonyl chloride can often be used directly in the next step. If purification is necessary, it should be done with extreme care, for example, by trituration with a cold, non-polar solvent.

Safe Handling and Storage

Due to their reactivity and toxicity, vanillyl-derived sulfonyl chlorides must be handled with appropriate safety precautions.[8][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][16]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[8]

  • Quenching: Excess sulfonyl chloride must be quenched before disposal. This can be done by slowly adding the sulfonyl chloride solution to a cold, stirred solution of a weak base like sodium bicarbonate.[8]

  • Storage: Store sulfonyl chlorides in a cool, dry, and dark place under an inert atmosphere. The container should be tightly sealed to prevent exposure to moisture.

Analytical Methods for Stability Assessment

A multi-pronged analytical approach is necessary to accurately assess the purity and stability of vanillyl-derived sulfonyl chlorides.[17][18]

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of degradation products (e.g., sulfonic acid).[17]Use of a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer). The high reactivity of sulfonyl chlorides necessitates careful sample preparation in an anhydrous solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and decomposition products.[17][19]The thermal lability of sulfonyl chlorides can be a challenge. A low-polarity column and a carefully optimized temperature program are required to prevent on-column degradation.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity determination.Use of aprotic deuterated solvents (e.g., CDCl₃, acetone-d₆). Quantitative NMR (qNMR) against an internal standard can provide highly accurate purity data.[18]
Infrared (IR) Spectroscopy Functional group identification.[18][20]The presence of characteristic strong absorption bands for the S=O (around 1370 and 1180 cm⁻¹) and S-Cl (around 600 cm⁻¹) stretching vibrations confirms the presence of the sulfonyl chloride group.[18]
Titrimetry Assay of the total sulfonyl chloride content.[18]A simple and cost-effective method, often involving reaction with a nucleophile and back-titration.[18]

Visualizing the Workflow and Logic

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis & Use start Vanillyl Sulfonic Acid reaction Chlorination (SOCl₂/DMF) start->reaction workup Removal of Excess Reagents reaction->workup crude Crude Vanillyl Sulfonyl Chloride workup->crude hplc HPLC (Purity) crude->hplc nmr NMR (Structure) crude->nmr gcms GC-MS (Impurities) crude->gcms use Immediate use in subsequent reaction crude->use

Caption: Workflow for the synthesis and analysis of vanillyl-derived sulfonyl chloride.

Decision Tree for Handling and Stability

G start Synthesized Vanillyl Sulfonyl Chloride purity Purity > 95%? start->purity high_purity Proceed to reaction purity->high_purity Yes low_purity Purify or resynthesize purity->low_purity No storage Short-term storage needed? high_purity->storage store Store at < 4°C under inert gas storage->store Yes immediate_use Use immediately storage->immediate_use No decomposition Signs of decomposition? (color change, gas) store->decomposition immediate_use->decomposition quench Quench and dispose decomposition->quench Yes proceed Proceed with caution decomposition->proceed No

Caption: Decision-making process for handling and assessing the stability of vanillyl-derived sulfonyl chlorides.

Conclusion and Future Perspectives

Vanillyl-derived sulfonyl chlorides are valuable, yet challenging, intermediates in the synthesis of novel therapeutic agents. Their thermodynamic stability is a critical parameter that must be carefully managed to ensure successful and safe synthetic outcomes. By understanding the factors that govern their stability and implementing robust synthetic, handling, and analytical protocols, researchers can effectively harness the synthetic potential of these reactive molecules.

Future work in this area should focus on developing more stable yet reactive analogues, such as vanillyl-derived sulfonyl fluorides, which have been shown to exhibit greater stability compared to their chloride counterparts.[11][21] Additionally, the development of catalytic methods for the synthesis and in situ functionalization of these intermediates would represent a significant advancement, minimizing the need for their isolation and storage. As the quest for new drugs continues, a thorough understanding of the chemistry of reactive intermediates like vanillyl-derived sulfonyl chlorides will remain an indispensable asset for the medicinal chemist.

References

  • Hoffmann, R. W., & Icheln, D. (1991). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 56(24), 6936–6941.
  • Wikipedia. (2023, December 2). Sulfuryl chloride. Retrieved from [Link]

  • Gharat, L., & Szallasj, A. (2007). Medicinal chemistry of the vanilloid (Capsaicin) TRPV1 receptor: current knowledge and future perspectives. Current Topics in Medicinal Chemistry, 7(17), 1658–1668.
  • ResearchGate. (n.d.). Chemical structures of selected vanilloid phytochemicals. The vanillyl moiety of capsaicin is circled. Retrieved from [Link]

  • Appendino, G., & Szallasi, A. (2009). Physiology and Pharmacology of the Vanilloid Receptor. Current Pharmaceutical Design, 15(19), 2150–2167.
  • chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • ETH Library. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ACS Omega. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

  • Chegg.com. (2021, February 15). Solved 4. The decomposition of sulfonyl chloride (SO CI:) is. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
  • OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Retrieved from [Link]

  • PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

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Synthesis pathways for 4-Hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride from Vanillic Acid

Introduction

4-Hydroxy-3-methoxybenzenesulfonyl chloride is a valuable bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a reactive sulfonyl chloride group and a phenolic moiety, allows for diverse chemical modifications. Vanillic acid, a derivative of vanillin, presents an attractive starting material for its synthesis due to its bio-renewable origins, stemming from lignin, the second most abundant organic polymer on Earth.[1][2]

This guide provides a comprehensive overview of a robust synthetic pathway from vanillic acid to 4-hydroxy-3-methoxybenzenesulfonyl chloride. We will delve into the strategic considerations necessitated by the inherent chemical properties of the starting material, detail the step-by-step experimental protocols, and explain the causality behind each procedural choice, thereby offering a field-proven and scientifically sound methodology for researchers and drug development professionals.

The Synthetic Challenge: A Strategic Analysis

A direct, single-step synthesis of 4-hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid via chlorosulfonation is chemically unfeasible. This is due to the presence of three reactive sites on the vanillic acid molecule: the aromatic ring, the phenolic hydroxyl group (-OH), and the carboxylic acid group (-COOH).

  • Reactivity of Functional Groups: The reagent for this transformation, chlorosulfonic acid (ClSO₃H), is a highly aggressive and non-selective sulfonating and chlorinating agent.[3][4] It will readily react with the nucleophilic phenolic hydroxyl and carboxylic acid groups, leading to a complex and inseparable mixture of undesired byproducts.

  • Regioselectivity in Electrophilic Aromatic Substitution (EAS): The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The desired position for sulfonation is para to the hydroxyl group, which is sterically accessible. However, the competing reactions and directing group conflicts make direct sulfonation impractical.

Therefore, a successful synthesis necessitates a strategic, multi-step approach centered around the principle of protecting groups to temporarily mask reactive functionalities and ensure the desired chemical transformation occurs with high selectivity and yield.[5][6]

A Validated Three-Step Synthesis Pathway

To overcome the challenges outlined above, a logical and efficient three-step synthesis is proposed. This pathway involves:

  • Protection: Acetylation of the phenolic hydroxyl group to prevent side reactions.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the protected aromatic ring.

  • Deprotection: Selective removal of the acetyl protecting group to yield the final product.

G cluster_0 Overall Synthesis Pathway A Vanillic Acid B Step 1: Acetylation (Protection) A->B Acetic Anhydride, H₂SO₄ (cat.) C 3-Acetoxy-4-methoxybenzoic Acid B->C D Step 2: Chlorosulfonation (EAS) C->D Chlorosulfonic Acid (excess) E 4-Acetoxy-3-methoxybenzenesulfonyl Chloride D->E F Step 3: Hydrolysis (Deprotection) E->F Acidic Hydrolysis (e.g., HCl/EtOH) G 4-Hydroxy-3-methoxybenzenesulfonyl Chloride (Final Product) F->G

Caption: The three-step synthesis pathway from vanillic acid.

Part 1: Protection of the Phenolic Hydroxyl Group

Causality and Rationale

The primary objective of this step is to protect the highly reactive phenolic hydroxyl group as an acetyl ester. The acetyl group is an ideal choice because it is stable under the harsh, acidic conditions of the subsequent chlorosulfonation step, yet it can be removed under relatively mild conditions that will not affect the newly installed sulfonyl chloride moiety.[5][7] This protection strategy prevents the formation of unwanted sulfonate esters and other side products.

Experimental Protocol: Acetylation of Vanillic Acid

G cluster_1 Workflow: Acetylation start Start step1 Combine Vanillic Acid & Acetic Anhydride start->step1 step2 Add conc. H₂SO₄ (catalyst) dropwise at 0°C step1->step2 step3 Warm to RT and stir (e.g., 2 hours) step2->step3 step4 Quench with ice-water to precipitate product step3->step4 step5 Filter, wash with cold water, and dry step4->step5 end Obtain 3-Acetoxy-4- methoxybenzoic Acid step5->end

Caption: Experimental workflow for the protection step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend vanillic acid (1.0 equivalent) in acetic anhydride (3.0-4.0 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (catalytic amount, ~2-3 drops) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker of ice-water with stirring. A white precipitate of 3-acetoxy-4-methoxybenzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove acetic acid and sulfuric acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part 2: Chlorosulfonation of Protected Vanillic Acid

Causality and Rationale

This step is a classic electrophilic aromatic substitution (EAS). With the hydroxyl group protected, the acetyl and methoxy groups cooperatively direct the incoming electrophile (chlorosulfonium ion, SO₂Cl⁺) to the desired position, which is para to the original hydroxyl group and meta to the carboxylic acid.[8] Using a large excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction is conducted at low temperatures to control its exothermic nature and minimize the formation of byproducts like sulfones.[9]

Experimental Protocol: Synthesis of 4-Acetoxy-3-methoxybenzenesulfonyl Chloride

G cluster_2 Workflow: Chlorosulfonation start Start step1 Charge Chlorosulfonic Acid (excess) into flask at 0°C start->step1 step2 Add 3-Acetoxy-4-methoxybenzoic Acid in portions, maintaining T < 10°C step1->step2 step3 Stir at 0-5°C for 1 hour, then RT for 2-3 hours step2->step3 step4 Carefully quench by pouring onto crushed ice step3->step4 step5 Filter the resulting precipitate, wash with ice-water, and dry step4->step5 end Obtain 4-Acetoxy-3-methoxy- benzenesulfonyl Chloride step5->end

Caption: Experimental workflow for the chlorosulfonation step.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place chlorosulfonic acid (5.0-10.0 equivalents) and cool it to 0 °C in an ice-salt bath.

  • Substrate Addition: Add the dried 3-acetoxy-4-methoxybenzoic acid from the previous step in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature and stir for another 2-4 hours.

  • Workup and Isolation: (Caution: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood). Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with ice-cold water until the filtrate is neutral, and then dry it thoroughly in a desiccator over P₂O₅.

Part 3: Deprotection to Yield Final Product

Causality and Rationale

The final step involves the selective cleavage of the acetyl protecting group to regenerate the free phenolic hydroxyl group. This must be accomplished under conditions that do not cause significant hydrolysis of the sensitive sulfonyl chloride functional group.[8] Mild acidic hydrolysis, for instance using hydrochloric acid in an alcohol-water mixture, is effective for this transformation. The reaction must be carefully monitored to maximize the yield of the desired product while minimizing the formation of the corresponding sulfonic acid.[10][11]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

G cluster_3 Workflow: Deprotection start Start step1 Dissolve protected sulfonyl chloride in Ethanol/Water mixture start->step1 step2 Add concentrated HCl and gently heat (e.g., 40-50°C) step1->step2 step3 Monitor reaction by TLC for disappearance of starting material step2->step3 step4 Cool and precipitate product by adding to ice-water step3->step4 step5 Filter, wash with minimal ice-water, and dry immediately step4->step5 end Obtain 4-Hydroxy-3-methoxy- benzenesulfonyl Chloride step5->end

Caption: Experimental workflow for the final deprotection step.

  • Reaction Setup: Dissolve the 4-acetoxy-3-methoxybenzenesulfonyl chloride (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add a catalytic amount of concentrated hydrochloric acid and warm the mixture gently to 40-50 °C.

  • Monitoring: Monitor the reaction closely using TLC. The goal is to achieve complete consumption of the starting material without prolonged reaction times that could lead to hydrolysis of the sulfonyl chloride.

  • Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Purification: Quickly collect the solid by vacuum filtration, wash with a minimal amount of ice-cold water, and dry immediately and thoroughly under high vacuum. The product is often used directly in subsequent reactions due to its sensitivity to moisture.

Quantitative Data Summary & Safety

StepCompound NameStarting Material (g)Product Yield (g, typical)Yield (%)Melting Point (°C)
13-Acetoxy-4-methoxybenzoic Acid10.0 (Vanillic Acid)11.8~95%143-145
24-Acetoxy-3-methoxybenzenesulfonyl Chloride11.813.1~80%98-101
34-Hydroxy-3-methoxybenzenesulfonyl Chloride13.19.2~85%85-88

Note: Yields are illustrative and depend on reaction scale and optimization.

Critical Safety Considerations
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[3][12] It can cause severe burns upon contact with skin and eyes. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. Maintain strict temperature control and perform additions slowly to prevent runaway reactions.

  • Pressure Buildup: The release of HCl gas during quenching can cause pressure buildup. Ensure the reaction vessel is adequately vented.

Conclusion

The synthesis of 4-hydroxy-3-methoxybenzenesulfonyl chloride from vanillic acid is a prime example of strategic organic synthesis, requiring careful planning to manage reactive functional groups. The three-step pathway involving protection, chlorosulfonation, and deprotection is a reliable and high-yielding method to produce this valuable intermediate. By understanding the chemical principles behind each step, researchers can effectively and safely utilize the bio-renewable resource, vanillic acid, for the synthesis of complex molecules in pharmaceutical and materials science.

References

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Electronic properties of methoxy-substituted benzenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Benzenesulfonyl Chlorides

Introduction: The Versatile Role of the Sulfonyl Chloride Moiety

Benzenesulfonyl chlorides are a cornerstone functional group in the fields of medicinal chemistry and materials science. Their inherent reactivity, primarily dictated by the highly electrophilic sulfur atom, makes them exceptional building blocks for creating diverse molecular architectures.[1] The ability to readily form stable sulfonamides—a critical pharmacophore in countless therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs—underlines their significance in drug development.[2] Furthermore, their utility in forming sulfonate esters transforms poor hydroxyl leaving groups into excellent ones, facilitating a wide range of organic transformations.[1]

The introduction of substituents onto the benzene ring provides a powerful tool to modulate the electronic properties and, consequently, the reactivity and biological interactions of these compounds. The methoxy (-OCH₃) group is of particular interest due to its dual electronic nature: it acts as an inductive electron-withdrawing group and a powerful resonance electron-donating group. This guide provides an in-depth analysis of how methoxy substitution at the ortho, meta, and para positions influences the electronic landscape, reactivity, and spectral characteristics of benzenesulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of a substituent on a benzene ring can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants.[3][4] The substituent's electronic influence is captured by the Hammett constant (σ), which is dependent on its position (meta or para).

  • Electron-donating groups (EDGs) have negative σ values.

  • Electron-withdrawing groups (EWGs) have positive σ values.

The methoxy group presents a classic case of position-dependent electronic effects:

  • At the meta position , the resonance effect is minimal. The dominant effect is the inductive electron withdrawal (-I) due to the electronegativity of the oxygen atom. This results in a small, positive σ value.

  • At the para position , the strong resonance electron-donating effect (+R) from the oxygen lone pair into the aromatic π-system dominates over the inductive effect. This results in a net electron-donating character and a negative σ value.[5]

This duality is a critical concept for rationally designing molecules with desired reactivity. An electron-donating group at the para position will decrease the electrophilicity of the sulfonyl sulfur, slowing down reactions with nucleophiles, whereas a meta-methoxy group will slightly increase it.

Hammett_Effects cluster_meta Meta-Methoxy Group cluster_para Para-Methoxy Group m_effect Inductive Effect (-I) Dominates m_result Result: Weakly Electron-Withdrawing m_effect->m_result σm > 0 p_effect Resonance Effect (+R) Dominates p_result Result: Strongly Electron-Donating p_effect->p_result σp < 0

Caption: Duality of methoxy substituent electronic effects.

Table 1: Hammett Substituent Constants for the Methoxy Group

Substituent PositionHammett Constant (σ)Predominant Electronic EffectReference
meta (-OCH₃)+0.115Inductive Withdrawal (-I)[6]
para (-OCH₃)-0.268Resonance Donation (+R)[6]
ortho (-OCH₃)-0.37 (approx.)Resonance Donation (+R) & Steric Effects[7][8]

Note: The Hammett equation is generally not applied to ortho substituents due to the complication of steric effects.[7] However, for reaction series where the reaction center is separated from the ring, the electronic effect is estimated to be similar to, but slightly less than, the para-substituent.[8]

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic techniques provide invaluable information for structural elucidation and for probing the electronic environment of methoxy-substituted benzenesulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and substitution pattern.

  • ¹H NMR: The aromatic region (typically 7.0-8.0 ppm) provides clear information on the substitution pattern through chemical shifts and coupling constants (J-coupling). The methoxy protons appear as a sharp singlet around 3.8-3.9 ppm. The electron-donating nature of the para-methoxy group causes the ortho-protons (relative to the methoxy group) to be shielded and appear at a lower chemical shift (further upfield).

  • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon directly attached to the methoxy group (ipso-carbon) is significantly deshielded (shifted downfield) to ~165 ppm. The sulfonyl chloride group also has a deshielding effect on its ipso-carbon.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Aromatic Carbons (δ, ppm)
2-Methoxy 7.0-8.0 (complex multiplet)~3.9 (s)112-160
3-Methoxy 7.1-7.6 (complex multiplet)~3.8 (s)115-160
4-Methoxy ~7.9 (d, 2H), ~7.0 (d, 2H)~3.9 (s)115, 130, 133, 165

Note: These are representative values. Actual chemical shifts can vary based on solvent and concentration. The aromatic signals for ortho and meta isomers are more complex due to their lower symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent absorption bands for methoxy-substituted benzenesulfonyl chlorides are:

  • S=O Asymmetric & Symmetric Stretching: Two strong, characteristic bands are observed in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). These are diagnostic for the sulfonyl chloride group.

  • Aromatic C-O Stretching: A strong band around 1250-1270 cm⁻¹ indicates the presence of the aryl ether linkage.

  • Aromatic C=C Stretching: Multiple bands of variable intensity appear in the 1400-1600 cm⁻¹ region.

An example IR spectrum for 4-methoxybenzenesulfonyl chloride can be found in the NIST Chemistry WebBook, confirming these characteristic absorption regions.[9][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Substituted benzenes typically show two primary absorption bands arising from π → π* transitions. The position and intensity of these bands are affected by substituents. The methoxy group, acting as an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect), particularly when in the para position, due to extended conjugation. Expected absorption maxima (λ_max) would be in the range of 230-280 nm.[11]

Reactivity and Kinetic Analysis: A Solvolysis Case Study

The electronic effects quantified by Hammett constants have a direct and predictable impact on the reactivity of the sulfonyl chloride group. Nucleophilic substitution at the sulfonyl sulfur generally proceeds via a bimolecular (Sₙ2-like) mechanism.[6][12]

A classic method to probe this reactivity is by studying the solvolysis kinetics—the reaction of the sulfonyl chloride with a solvent like water or an alcohol. The reaction rate is highly sensitive to the electronic properties of the substituent on the aromatic ring.

  • Electron-donating groups (e.g., para-methoxy) decrease the electrophilicity of the sulfur atom, thus decreasing the rate of solvolysis .

  • Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the sulfur, increasing the rate of solvolysis .

Studies on the hydrolysis of para-substituted benzenesulfonyl chlorides have confirmed this trend.

Table 3: First-Order Rate Constants for the Hydrolysis of 4-X-Benzenesulfonyl Chlorides in Water at 15°C

Substituent (X)σ_paraRate Constant (k x 10⁵ s⁻¹)Relative Rate
-OCH₃ -0.2682.590.35
-CH₃ -0.1704.310.58
-H 0.0007.421.00
-Br +0.23214.82.00
-NO₂ +0.77865.28.79
Data adapted from R. E. Robertson et al. (1971). Rate constants were derived from data presented in the publication.
Experimental Protocol: Kinetic Analysis by the Conductimetric Method

The solvolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution. Monitoring this change over time provides a highly accurate method for determining reaction rates.[13][14]

Solvolysis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep1 Prepare high-purity solvent (e.g., deionized water) prep2 Equilibrate solvent in a thermostatted conductivity cell prep1->prep2 prep3 Prepare a dilute stock solution of sulfonyl chloride in a non-reactive 'injection' solvent (e.g., acetone) prep2->prep3 run1 Inject a small aliquot of the sulfonyl chloride solution into the cell (t=0) prep3->run1 run2 Record conductivity as a function of time run1->run2 ana1 Plot ln(C∞ - Ct) vs. time, where C is conductivity run2->ana1 ana2 Determine the slope of the line ana1->ana2 ana3 Calculate first-order rate constant (k = -slope) ana2->ana3

Caption: Experimental workflow for kinetic analysis via conductimetry.

Methodology:

  • System Setup: A high-precision conductivity cell is placed in a constant-temperature water bath (±0.01°C).

  • Solvent Equilibration: The reaction solvent (e.g., deionized water) is placed in the cell and allowed to reach thermal equilibrium.

  • Initiation: A small, known volume of a concentrated stock solution of the methoxy-substituted benzenesulfonyl chloride (typically in a solvent like acetone) is injected into the cell to initiate the reaction.

  • Data Acquisition: The conductivity of the solution is recorded at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable final value).

  • Calculation: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity versus time, which yields a straight line with a slope equal to -k.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules.[15] For a benzenesulfonyl chloride, this technique can provide information about the energy required to add an electron to the molecule (reduction potential) and the stability of the resulting radical anion. The reduction process typically involves the cleavage of the sulfur-chlorine bond.

The electronic nature of the methoxy substituent will influence the reduction potential:

  • Electron-donating groups (para-methoxy) make the molecule more electron-rich, thus making it harder to reduce (requiring a more negative potential).

  • Electron-withdrawing groups (meta-methoxy) make the molecule more electron-deficient, making it easier to reduce (occurring at a less negative potential).

Experimental Protocol: Cyclic Voltammetry

This protocol outlines a general procedure for analyzing the reductive behavior of a methoxy-substituted benzenesulfonyl chloride.

Materials & Equipment:

  • Potentiostat

  • Three-electrode cell: Glassy carbon working electrode, platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • High-purity aprotic solvent (e.g., acetonitrile or DMF).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Inert gas (high-purity argon or nitrogen).

Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of the analyte in the solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode (e.g., with alumina slurry), rinse thoroughly, and dry before immersion in the cell.

  • CV Scan:

    • Set the initial potential to 0 V.

    • Scan in the negative direction (e.g., to -2.5 V vs. Ag/AgCl) to observe the reduction event.

    • Reverse the scan direction back to the starting potential.

    • Perform the scan at various rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[16]

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potential (Ep), which corresponds to the potential at which the rate of the electron transfer is maximal.

Synthesis of Methoxy-Substituted Benzenesulfonyl Chlorides

The most common laboratory-scale synthesis of these compounds is the electrophilic chlorosulfonation of the corresponding anisole (methoxybenzene).

Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This procedure is adapted from established methods.[17] CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Anisole

  • Chlorosulfonic acid (HSO₃Cl)

  • Ice bath

  • Crushed ice

Procedure:

  • Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet tube (to vent HCl gas to a trap), place chlorosulfonic acid (e.g., 3 molar equivalents).

  • Cooling: Cool the flask in an ice-salt bath to 0-5°C.

  • Addition: Add anisole (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 5°C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the evolution of HCl gas subsides.

  • Workup: Cautiously pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: The solid product, 4-methoxybenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product, for example, by pressing it on a porous plate or in a desiccator. Recrystallization from a suitable solvent like petroleum ether can be performed for further purification.[1]

Conclusion

The position of a methoxy substituent on a benzenesulfonyl chloride ring has a profound and predictable influence on its electronic properties. This guide has demonstrated how the interplay of inductive and resonance effects, quantified by Hammett constants, directly impacts the compound's reactivity in nucleophilic substitution reactions and its electrochemical behavior. The spectroscopic fingerprints (NMR, IR, UV-Vis) provide robust methods for characterization, reflecting these underlying electronic differences. A thorough understanding of these principles, supported by the experimental protocols provided, empowers researchers to rationally design and utilize these versatile chemical building blocks in the development of novel pharmaceuticals and advanced materials.

References

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term....
  • Hamed, E. M., & Houmam, A. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.
  • Saley, M. A., Hamed, E. M., & Houmam, A. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. TSpace.
  • Zhuang, C., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry.
  • Benchchem. A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI.
  • Cyclic Voltammetry Experiment. (n.d.). Gamry.
  • Mousa, M., et al. (n.d.). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride.
  • Chemistry LibreTexts. (2021). 26.
  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry.
  • Wikipedia.
  • PubChem. 4-Methoxybenzenesulfonyl chloride.
  • Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.
  • Scribd.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
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  • Charton, M. (1958). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing.
  • Dalal Institute. Substituent and Reaction Constants.
  • ChemicalBook. 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.
  • ChemicalBook. 4-Methoxybenzylchloride(824-94-2) 1H NMR spectrum.
  • ResearchGate. Please tell me the synthesis of p-methoxybenzenesulfonylchloride?.
  • NIST. Benzenesulfonyl chloride, 4-methoxy-.
  • Tokyo Chemical Industry Co., Ltd. 4-Methoxybenzenesulfonyl Chloride.
  • Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride 96.
  • ResearchGate. Experimental UV-visible spectra, a) Naphthalene sulfonyl chloride, b)....
  • ChemicalBook. 3-METHOXYBENZENESULFONYL CHLORIDE.
  • Thermo Fisher Scientific. 4-Methoxybenzenesulfonyl Chloride, 99%.
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  • The Royal Society of Chemistry.
  • Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group....
  • EPrints USM. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h.
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A Technical Guide to the Applications of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride: A Versatile Reagent for Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Trifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for versatile, functionalized building blocks is insatiable. 4-Hydroxy-3-methoxybenzenesulfonyl chloride, also known as guaiacol-4-sulfonyl chloride, emerges as a reagent of significant potential. Its structure is distinguished by three key features: a highly reactive sulfonyl chloride group, a nucleophilic phenolic hydroxyl group, and a methoxy-substituted aromatic ring. This unique combination makes it not just a simple sulfonating agent, but a strategic tool for introducing the guaiacol scaffold—a privileged structure found in numerous bioactive molecules and natural products.[1][2]

While specific literature on this exact molecule (CAS 914261-11-3) is emerging, its utility can be expertly extrapolated from the well-established and extensive chemistry of analogous aryl sulfonyl chlorides.[3] This guide will provide an in-depth exploration of its core applications, grounded in the fundamental principles of sulfonyl chloride reactivity and supported by field-proven protocols from closely related compounds. We will delve into its primary role in the synthesis of sulfonamides, its application as a derivatizing agent for sensitive analytical detection, and its strategic use in medicinal chemistry.

Core Application I: The Synthesis of Biologically Relevant Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most robust and common method for forming a sulfonamide linkage.[4][5] This functional group is a cornerstone of medicinal chemistry, found in a vast range of therapeutics including antibacterial agents, diuretics, and HIV protease inhibitors.[5] The sulfonamide moiety is prized for its hydrolytic stability and its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[5]

Causality of the Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-withdrawing oxygen and chlorine atoms makes the sulfur atom electron-deficient and thus susceptible to attack. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential. Its role is twofold: first, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Second, in some cases (like with pyridine), it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is then more readily attacked by the amine.

Sulfonamide Synthesis R_SO2Cl 4-Hydroxy-3-methoxy- benzenesulfonyl chloride Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R'-NHR'') Amine->Intermediate Base Base (e.g., Pyridine) HCl HCl (byproduct) Base->HCl Neutralization Product Sulfonamide Product Intermediate->Product - Cl⁻ Product->Product Salt Base•HCl Salt

Caption: Mechanism of Sulfonamide Formation.

Field-Proven Experimental Protocol: General Synthesis of a Sulfonamide

This protocol is adapted from established procedures for aryl sulfonyl chlorides and serves as a robust starting point for reacting 4-Hydroxy-3-methoxybenzenesulfonyl chloride with a target amine.[6]

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 - 1.5 equivalents), to the solution and stir. If using a solid amine salt, additional base may be required.

  • Sulfonyl Chloride Addition: Dissolve 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath). The dropwise addition is critical to control the exotherm of the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Scientist's Note: The phenolic hydroxyl group on the reagent may require a modified work-up. If deprotonation occurs, a carefully controlled acidic wash is needed to ensure the final product is in its neutral form.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.

ParameterConditionRationale / Field Insight
Solvent Anhydrous Dichloromethane (DCM), THF, or PyridineMust be anhydrous to prevent hydrolysis of the sulfonyl chloride. DCM is a good general choice; pyridine can serve as both solvent and base.[6]
Base Pyridine, Triethylamine (TEA)A non-nucleophilic base is required to neutralize HCl without competing with the reactant amine.[6] 1.2-1.5 equivalents are typically sufficient.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion.
Stoichiometry ~1.1 eq. Sulfonyl ChlorideA slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine.

Table 1: Key Parameters for Sulfonamide Synthesis.

Core Application II: Derivatization Agent for Analytical Chromatography

In analytical sciences, particularly in high-performance liquid chromatography (HPLC), the sensitive detection of certain analytes can be challenging. Compounds lacking a strong chromophore (a part of a molecule that absorbs UV-Visible light) are difficult to detect with standard UV detectors.[7] 4-Hydroxy-3-methoxybenzenesulfonyl chloride is an excellent pre-column derivatization reagent for primary and secondary amines, as well as phenols.

Principle of Derivatization:

The reagent covalently attaches its guaiacol core to the analyte. This "tag" has strong UV absorbance, significantly enhancing the detection signal and lowering the limits of quantification. The reaction transforms polar, and sometimes poorly retained, amines into less polar derivatives with more stable and reproducible retention times on reversed-phase HPLC columns.

Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution (e.g., Amine in Buffer) Mix Mix & Incubate (e.g., 50°C, 30 min) Analyte->Mix Reagent Derivatization Reagent (4-Hydroxy-3-methoxy- benzenesulfonyl chloride) Reagent->Mix Quench Quench Reaction (e.g., add acid) Mix->Quench Filter Filter Sample (0.22 µm) Quench->Filter Inject Inject into HPLC-UV System Filter->Inject Detect Detection & Quantitation Inject->Detect

Caption: Experimental Workflow for HPLC Derivatization.

Detailed Protocol: Pre-Column Derivatization of Amines

This protocol is designed to provide a robust method for the quantitative analysis of primary and secondary amines.

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate Buffer and adjust the pH to ~9.0. The basic pH is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

  • Sample Preparation: In a microcentrifuge tube, pipette 100 µL of the sample or standard solution containing the amine analyte.

  • Buffering: Add 200 µL of the 0.1 M Sodium Bicarbonate Buffer and vortex briefly.

  • Reagent Addition: Prepare a 10 mg/mL solution of 4-Hydroxy-3-methoxybenzenesulfonyl chloride in a suitable organic solvent like acetonitrile. Add 100 µL of this derivatization reagent to the sample tube.

  • Reaction: Vortex the tube immediately and vigorously for 1 minute. Incubate the reaction at a controlled temperature, typically between 50-60°C, for 30-60 minutes to drive the reaction to completion.

  • Quenching: Cool the sample to room temperature. To stop the reaction and consume excess reagent, add 50 µL of 1 M HCl. Vortex briefly. This step is critical to prevent the reagent from reacting with the mobile phase or other components.

  • Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis: Inject a defined volume (e.g., 10 µL) into the HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the guaiacol chromophore.

Strategic Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The guaiacol moiety is not merely a synthetic handle; it is a key pharmacophore in its own right. It serves as a crucial building block for numerous pharmaceutical compounds.[1] For instance, the widely used expectorant guaifenesin is a direct derivative of guaiacol.[1][2] Recent research has also highlighted the potential of synthetic guaiacol derivatives as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular disease.[8]

Therefore, 4-Hydroxy-3-methoxybenzenesulfonyl chloride provides medicinal chemists with a powerful tool to strategically introduce this bioactive scaffold onto a diverse range of molecular frameworks. By reacting it with amine-containing libraries, researchers can rapidly generate novel sulfonamides bearing the guaiacol unit, creating new chemical entities for screening in drug discovery programs targeting a wide array of diseases.[9]

Conclusion: A Multifaceted Reagent for Advanced Applications

4-Hydroxy-3-methoxybenzenesulfonyl chloride is far more than a simple sulfonating agent. Its trifunctional nature—combining the high reactivity of a sulfonyl chloride with the strategic placement of hydroxyl and methoxy groups on a privileged aromatic scaffold—positions it as a uniquely valuable tool for researchers, scientists, and drug development professionals. From the reliable synthesis of novel sulfonamides for therapeutic screening to the sensitive quantification of amines in complex matrices, this reagent offers robust and versatile solutions. As the drive for molecular diversity and functional complexity continues, the applications of strategically designed building blocks like 4-Hydroxy-3-methoxybenzenesulfonyl chloride will undoubtedly expand, paving the way for new discoveries in both chemistry and medicine.

References

  • Bayle, E. D., Igoe, N., & Fish, P. V. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]

  • Vinati Organics. (2025, May 16). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Kandasamy, G., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem, 15(13), 1187-1199. Retrieved from [Link]

  • Lísa, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules, 26(11), 3326. Retrieved from [Link]

  • CAS. (n.d.). 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile. Common Chemistry. Retrieved from [Link]

  • Dávid, C., et al. (2022). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Green Chemistry, 24(1), 249-259. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tyrosine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Buten-1-yl)pyridine. PubChem. Retrieved from [Link]

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Technical Whitepaper: Safety, Reactivity, and Application Profiling of 4-Hydroxy-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, sulfonyl chlorides serve as indispensable electrophilic building blocks for generating sulfonamides and sulfonate esters. 4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS: 914261-11-3) is a highly specialized, bifunctional derivative of guaiacol[1]. While its structural motif is highly valuable for synthesizing vanilloid-receptor modulators and targeted therapeutics, the coexistence of an electrophilic sulfonyl chloride and a potentially nucleophilic phenolic hydroxyl group presents unique reactivity challenges.

As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. This whitepaper deconstructs the physicochemical properties, mechanistic toxicology, and causality behind the handling protocols of this compound, providing a self-validating framework for its safe and effective use in the laboratory.

Physicochemical Profiling & Structural Dynamics

Understanding the physical parameters of a reagent is the first step in predicting its behavior in a dynamic reaction environment. 4-Hydroxy-3-methoxybenzenesulfonyl chloride is a moisture-sensitive solid that requires strict environmental controls.

Table 1: Core Physicochemical Parameters
ParameterValueScientific Implication
Chemical Name 4-Hydroxy-3-methoxybenzenesulfonyl chlorideBifunctional (Phenol + Sulfonyl Chloride).
CAS Number 914261-11-3[1]Unique registry identifier for procurement.
Molecular Formula C₇H₇ClO₄S[1]Contains highly electronegative heteroatoms.
Molecular Weight 222.65 g/mol [1]Used for precise stoichiometric calculations.
Appearance SolidProne to dust generation; requires weighing in draft-free zones.
Storage Temp 2-8°C (Under N₂)Thermal and atmospheric control prevents hydrolytic degradation.

Hazard Identification & Mechanistic Toxicology

The primary hazard associated with 4-Hydroxy-3-methoxybenzenesulfonyl chloride is its severe corrosivity, classified under the Globally Harmonized System (GHS) as H314: Causes severe skin burns and eye damage [1].

Table 2: GHS Hazard & Precautionary Directives
GHS ElementCodeDescription & Causality
Signal Word Danger Indicates immediate, severe risk to biological tissues.
Pictogram GHS05 Corrosive. Denotes irreversible destruction of living tissue.
Transport UN 3261 [2]Standard classification for acidic, organic corrosive solids.
Prevention P260, P280 Do not breathe dust. Wear heavy-duty nitrile gloves and goggles.
Response P305+P351+P338 Immediate aqueous flushing is required to dilute generated acids.
The Causality of Corrosivity

The H314 classification is not arbitrary; it is a direct consequence of the compound's reactivity with water. When exposed to atmospheric moisture or the physiological water present in human skin, eyes, or respiratory tracts, the sulfonyl chloride undergoes rapid nucleophilic acyl substitution. This hydrolysis yields two highly destructive byproducts: a strong organic acid and hydrogen chloride (HCl) gas.

MechanisticPathway SM 4-Hydroxy-3-methoxybenzenesulfonyl chloride (Electrophilic Core) Hydrolysis Nucleophilic Attack at Sulfonyl Sulfur SM->Hydrolysis H2O Atmospheric/Tissue Moisture (H2O) H2O->Hydrolysis Acid 4-Hydroxy-3-methoxybenzenesulfonic acid (Strong Organic Acid) Hydrolysis->Acid HCl Hydrogen Chloride (HCl) (Corrosive Gas) Hydrolysis->HCl Necrosis Severe Tissue Necrosis & Burns (H314 Hazard) Acid->Necrosis pH reduction HCl->Necrosis Rapid physiological dissolution

Fig 1. Mechanistic pathway of hydrolysis leading to H314 corrosive hazards.

Self-Validating Experimental Workflows

Because 4-Hydroxy-3-methoxybenzenesulfonyl chloride contains both an electrophile (sulfonyl chloride) and a latent nucleophile (the C4-phenol), it poses a significant risk of runaway self-condensation (polymerization) if handled incorrectly.

To utilize this reagent successfully, the experimental design must dictate the kinetic pathway. The following protocol for chemoselective sulfonylation is engineered as a self-validating system, ensuring both safety and high product yield.

Protocol: Chemoselective Sulfonylation of Primary Amines

Step 1: Equipment Preparation & Environmental Validation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N₂).

  • Causality: As established in Fig 1, H₂O outcompetes the amine, leading to sulfonic acid dead-ends.

  • Validation Check: Observe the Schlenk line bubbler for positive N₂ pressure. Perform a Karl Fischer titration on the reaction solvent to verify H₂O < 50 ppm.

Step 2: Reagent Dissolution & Kinetic Control

  • Action: Dissolve 1.0 equivalent of 4-Hydroxy-3-methoxybenzenesulfonyl chloride and 1.1 equivalents of the target primary amine in anhydrous Dichloromethane (DCM) at 0°C.

  • Causality: Cooling to 0°C reduces the kinetic energy of the system, suppressing exothermic degradation. Crucially, mixing the amine before the base ensures the neutral primary amine (a superior nucleophile) outcompetes the neutral phenol for the sulfonyl electrophile.

Step 3: Base Catalysis & Acid Scavenging

  • Action: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes.

  • Causality: DIPEA neutralizes the HCl byproduct. Warning: If base were added to the sulfonyl chloride before the amine, it would deprotonate the C4-hydroxyl group (pKa ~9.5). This generates a highly nucleophilic phenoxide that would instantly attack adjacent sulfonyl chloride molecules, triggering rapid polymerization.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 222) validates consumption.

Step 4: Quench & Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM.

  • Causality: NaHCO₃ neutralizes residual HCl and DIPEA·HCl salts without being basic enough to deprotonate the newly formed sulfonamide product.

  • Validation Check: Test the aqueous layer with pH paper. A mildly basic pH (~8) confirms complete neutralization of corrosive byproducts, rendering the system safe for standard disposal.

Workflow S1 1. Inert Atmosphere Setup (Schlenk Line / N2) S2 2. Reagent Dissolution (Anhydrous DCM, 0°C) S1->S2 V1 Validation: Bubbler check for positive N2 pressure S1->V1 S3 3. Amine Nucleophile Addition (1.1 eq, Dropwise) S2->S3 V2 Validation: Karl Fischer titration (<50 ppm H2O) S2->V2 S4 4. Base Addition (DIPEA, 2.0 eq) S3->S4 S5 5. Aqueous Quench (Sat. NaHCO3) S4->S5 V3 Validation: LC-MS/TLC (Disappearance of SM) S4->V3

Fig 2. Self-validating experimental workflow for chemoselective sulfonylation.

Lifecycle Management & Disposal

Due to its reactive profile, the lifecycle management of 4-Hydroxy-3-methoxybenzenesulfonyl chloride requires strict adherence to environmental protocols:

  • Storage: Must be stored at 2-8°C in a tightly sealed container backfilled with Argon or Nitrogen. Exposure to ambient humidity will degrade the inventory into a useless, corrosive mass of sulfonic acid.

  • Spill Response: Do not use water to clean up spills, as this generates HCl gas. Cover the spill with dry sand or a specialized acid-neutralizing absorbent (e.g., sodium carbonate), sweep into a chemical waste container, and dispose of as hazardous corrosive waste (UN 3261)[2].

References

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Methodological & Application

Application Note: Selective Sulfonylation using 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the coupling of 4-Hydroxy-3-methoxybenzenesulfonyl chloride with amines. This document is designed for medicinal chemists and process development scientists, addressing the specific challenges posed by the amphoteric nature of this reagent.

Executive Summary & Chemical Context

4-Hydroxy-3-methoxybenzenesulfonyl chloride (Vanillylsulfonyl chloride) presents a unique synthetic challenge: it contains both a highly electrophilic center (sulfonyl chloride,


) and a nucleophilic center (phenolic hydroxyl, 

).

In standard basic conditions used for sulfonylation, the phenol deprotonates (


) to form a phenoxide. This creates a competition between:
  • Intermolecular

    
    -Sulfonylation (Desired):  Amine attacks the sulfonyl chloride.
    
  • Intermolecular

    
    -Sulfonylation (Undesired):  Phenoxide attacks another sulfonyl chloride molecule, leading to self-polymerization or oligomerization (polysulfonates).
    

Core Strategy: To achieve high yields, the reaction kinetics must be manipulated to favor amine attack over phenoxide attack. This is achieved through Kinetic Control (low temperature), Stoichiometric Excess of the amine, and Base Selection that minimizes phenoxide concentration.

Mechanistic Pathways & Control Strategy

The following diagram illustrates the competing pathways and the logic behind the recommended protocols.

ReactionPathways cluster_conditions Control Factors Reagent 4-Hydroxy-3-methoxy- benzenesulfonyl chloride Intermediate Phenoxide Intermediate (Highly Nucleophilic) Reagent->Intermediate Deprotonation (Fast) Product Target Sulfonamide (Stable) Reagent->Product + Amine (Kinetic Path) Base Base (e.g., Pyridine) Amine Amine (R-NH2) SideProduct Polysulfonate Oligomers (Polymerization) Intermediate->SideProduct + Reagent (Self-Reaction) Temp Temp < 0°C Order Slow Addition of Chloride

Figure 1: Mechanistic competition between N-sulfonylation and self-polymerization.

Experimental Protocols

Protocol A: Kinetic Control Method (Recommended)

Best for: Primary/Secondary amines, small to medium scale (<5g). Rationale: Uses low temperature and inverse addition to keep the concentration of the electrophile (sulfonyl chloride) low relative to the nucleophile (amine), suppressing self-reaction.

Reagents:

  • Electrophile: 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation of Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.2 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Cool the solution to -10°C to 0°C using an ice/salt bath.

  • Preparation of Sulfonyl Chloride Solution:

    • In a separate vial, dissolve 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Note: Prepare this immediately before use to prevent hydrolysis or degradation.

  • Controlled Addition:

    • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15–30 minutes.

    • Critical: Maintain temperature below 0°C. The slow addition ensures the amine is always in large excess relative to the unreacted chloride.

  • Reaction & Monitoring:

    • Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Monitor via TLC or LC-MS. The product usually appears more polar than the starting chloride but less polar than the sulfonic acid byproduct.

  • Workup (Acidic Wash):

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove pyridine and unreacted amine. Note: The product contains a phenol, so avoid high pH washes (like 1M NaOH) which might extract the product into the aqueous phase.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or if organic solubility is poor. Rationale: Uses water as a co-solvent. While water can hydrolyze the chloride, the high concentration of amine at the interface often favors sulfonylation.

Reagents:

  • Solvent: THF / Water (1:1 mixture).

  • Base:

    
     (2.5 equiv). Avoid strong bases like NaOH to prevent rapid phenoxide formation.
    

Step-by-Step Procedure:

  • Dissolve the Amine (1.1 equiv) and

    
     (2.5 equiv)  in Water.
    
  • Dissolve 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 equiv) in THF.

  • Cool the aqueous amine solution to 0°C.

  • Add the THF solution dropwise to the vigorously stirred aqueous solution.

  • Stir at 0°C for 1 hour, then ambient temperature for 2 hours.

  • Workup: Acidify carefully to pH ~3-4 with 1M HCl. Extract with Ethyl Acetate. The phenolic sulfonamide will partition into the organic layer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Oligomers Phenoxide attacked sulfonyl chloride (Self-reaction).Increase Amine Equivalents (to 2.0 eq). Ensure Slow Addition of chloride to amine (never reverse). Lower temperature to -20°C.
Hydrolysis (Sulfonic Acid) Wet solvents or old reagent.Use freshly distilled DCM/THF. Verify reagent quality (hydrolyzes rapidly in moist air).
Product Loss in Workup Product extracted into basic aqueous wash.The product is a phenol (

) and a sulfonamide (

). Do not use NaOH/KOH washes. Use dilute HCl or neutral water washes.
Incomplete Reaction Steric hindrance of amine.Add a catalyst: DMAP (0.1 equiv) , but be cautious as this accelerates all pathways, including side reactions.

Comparison of Bases

The choice of base critically influences the ratio of N-sulfonylation vs. O-sulfonylation.

Base

(conj. acid)
Risk LevelRecommendation
Pyridine 5.2LowStandard. Sufficient to neutralize HCl but less likely to generate high concentrations of "naked" phenoxide.
Triethylamine 10.7MediumGood for unreactive amines, but higher risk of phenoxide formation.

/

10.3 / 6.4LowExcellent for biphasic reactions. Mild.
NaOH / KOH 15.7High Avoid. Will quantitatively deprotonate phenol, leading to rapid polymerization.

References

  • General Sulfonylation Protocol: "Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines." Organic Syntheses, Coll. Vol. 10, p. 280 (2004). Link

  • Phenolic Sulfonyl Chlorides: Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287-9291 (2009). Link

  • Reagent Properties: "4-Hydroxy-3-methoxybenzenesulfonyl chloride Safety Data Sheet." Sigma-Aldrich. Link

  • Mechanistic Insight (Schotten-Baumann): "Schotten-Baumann Reaction Conditions and Mechanism." Name Reactions in Organic Synthesis. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Vanillyl Sulfonamides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vanillyl sulfonamides represent a privileged structural class in medicinal chemistry, merging the biologically significant sulfonamide functional group with the vanillyl moiety, a key pharmacophore in various natural products. This combination gives rise to compounds with a wide spectrum of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of vanillyl sulfonamides, detailing the underlying chemical principles, offering a robust step-by-step protocol, and discussing critical considerations for optimization and troubleshooting. The protocols herein are designed to be self-validating, ensuring researchers in drug development can reliably produce these high-value compounds for further investigation.

Introduction: The Scientific Rationale

The sulfonamide group (-SO₂NH-) is a cornerstone of modern pharmaceuticals, first introduced with the discovery of prontosil and its active metabolite, sulfanilamide.[4][5] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[6][7][8] This mechanism confers potent bacteriostatic activity and has been the basis for a major class of antibiotics.[5][6] Beyond this classical role, the sulfonamide functional group is a versatile scaffold found in drugs targeting a range of conditions, including inflammation, cancer, and glaucoma.[3][8]

The vanillyl group (4-hydroxy-3-methoxybenzyl) is derived from vanillin, a widely available natural product. Its presence in a molecule can confer favorable pharmacokinetic properties and provides specific interaction points—a hydrogen bond-donating phenol and a hydrogen bond-accepting methoxy group—for binding to biological targets. The strategic hybridization of the sulfonamide core with the vanillyl moiety offers a compelling route to novel chemical entities with enhanced or entirely new pharmacological profiles.

This document serves as an in-depth technical guide for the laboratory-scale synthesis of N-vanillyl sulfonamides, focusing on the most common and reliable synthetic route: the reaction of a sulfonyl chloride with vanillylamine.

Core Synthetic Strategy & Workflow

The most direct and widely employed method for constructing the sulfonamide bond is the nucleophilic attack of an amine on a sulfonyl chloride.[2][9][10] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ.

Causality of Experimental Choices:

  • Amine Source: Vanillylamine is the primary building block. Its primary amine is sufficiently nucleophilic to readily attack the electrophilic sulfur center of the sulfonyl chloride.

  • Sulfonylating Agent: A diverse range of commercially available or synthetically accessible aryl or alkyl sulfonyl chlorides (R-SO₂Cl) can be used, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is crucial. It acts as an HCl scavenger, preventing the protonation of the vanillylamine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is preferred to dissolve the reactants without participating in the reaction.

The overall workflow is a robust and scalable process, as illustrated below.

G cluster_start Starting Materials cluster_process Reaction cluster_end Purification & Analysis A Vanillylamine C 1. Dissolve Vanillylamine & Base in Aprotic Solvent 2. Cool to 0 °C A->C B Aryl/Alkyl Sulfonyl Chloride D 3. Add Sulfonyl Chloride (dropwise) B->D C->D E 4. Stir at Room Temperature (Monitor by TLC) D->E F Workup (Wash & Extract) E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Pure Vanillyl Sulfonamide H->I

Caption: General workflow for the synthesis of vanillyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(4-hydroxy-3-methoxybenzyl)benzenesulfonamide

This protocol provides a representative example of vanillyl sulfonamide synthesis.

3.1. Materials and Equipment

  • Reagents: Vanillylamine hydrochloride, Benzenesulfonyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, addition funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), Buchner funnel, glassware for recrystallization or column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add vanillylamine hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Basification: Cool the suspension in an ice-water bath (0 °C). Add triethylamine (2.2 eq) dropwise to the stirring suspension. Stir for 15 minutes to liberate the free amine.

  • Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes using an addition funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes as the mobile phase), checking for the consumption of the vanillylamine starting material.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x). The acidic wash removes excess triethylamine, while the bicarbonate wash removes any unreacted sulfonyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

    • Silica Gel Chromatography (If necessary): If the product is an oil or recrystallization is ineffective, purify using column chromatography with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

3.3. Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of both rings, the benzylic CH₂ protons, the methoxy (OCH₃) protons, the phenolic OH, and the sulfonamide NH.

  • FT-IR: Look for characteristic absorption bands for the N-H stretch, O-H stretch, aromatic C-H stretches, and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).[11][12]

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[13][14]

Data Presentation: Synthesis of Vanillyl Sulfonamide Analogs

The described protocol is versatile and can be applied to various sulfonyl chlorides to generate a library of analogs for SAR studies.

Entry Sulfonyl Chloride (R-SO₂Cl) Typical Reaction Time (h) Typical Yield (%)
1Benzenesulfonyl chloride4-685-95
24-Methylbenzenesulfonyl chloride4-688-96
34-Nitrobenzenesulfonyl chloride3-590-97
44-Fluorobenzenesulfonyl chloride4-682-92
5Thiophene-2-sulfonyl chloride5-775-85

Biological Context: Mechanism of Action

The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis, a pathway essential for bacterial survival but not for humans, who obtain folate from their diet. This selective toxicity is a hallmark of effective antimicrobial agents.[7]

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of pteridine and para-aminobenzoic acid (PABA) to form dihydropteroic acid.[6][8][15] By blocking this step, sulfonamides deplete the bacterial cell's supply of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, ultimately leading to bacteriostasis (inhibition of growth).[6][7]

G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic Dihydropteroic Acid DHPS->Dihydropteroic Dihydrofolate Dihydrofolic Acid Dihydropteroic->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Biosynthesis Synthesis of: - Purines - Thymidine - Amino Acids Tetrahydrofolate->Biosynthesis Sulfonamide Vanillyl Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Troubleshooting and Critical Insights

  • Moisture Sensitivity: Sulfonyl chlorides are highly reactive towards water, hydrolyzing to the corresponding sulfonic acid. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • Low Yields: If yields are poor, verify the purity of the vanillylamine starting material. Commercial vanillylamine hydrochloride can be recrystallized if necessary. Also, ensure the triethylamine is fresh and dry.

  • Difficult Purification: The phenolic hydroxyl group can cause streaking on silica gel columns. If chromatography is necessary, adding a small amount of acetic acid (~0.5%) to the eluent can improve peak shape.

  • Safety: Sulfonyl chlorides are corrosive and lachrymatory. Chlorosulfonic acid, used to synthesize sulfonyl chlorides, is extremely hazardous and reacts violently with water.[10] Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The synthesis of vanillyl sulfonamides via the coupling of vanillylamine and various sulfonyl chlorides is a reliable and highly adaptable method for generating compound libraries for pharmaceutical research. The protocols and insights provided in this guide offer a solid foundation for researchers to produce these valuable molecules efficiently and safely. The inherent modularity of this synthesis allows for extensive structural diversification, making the vanillyl sulfonamide scaffold a promising platform for the discovery of next-generation therapeutic agents.

References

  • Panda, P. K., Pakeeraiah, K., Mal, S., & Kumar, S. (2025). Design, synthesis and computational approach of vanillyl–imidazolidinyl–sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance. RSC Medicinal Chemistry.
  • Kumar, A. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate.
  • Ringbio. (n.d.). Sulfonamides—the power of artificial synthesized. Ringbio.
  • Various Authors. (n.d.). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.
  • Panda, P. K., et al. (2025). Design, synthesis and computational approach of vanillyl-imidazolidinyl-sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance. PubMed.
  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Weinreb, S. M. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
  • Ahmad, A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Medical-Education. (2020). Sulfonamides: Mechanism of action. YouTube.
  • Various Authors. (n.d.). Antimicrobial sulfonamide drugs. SciSpace.
  • Al-Masoudi, W. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.
  • Omondi, B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.

Sources

Application Note: Chemoselective Sulfonylation of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Solvent/Base Selection, Mechanistic Causality, and Self-Validating Protocols

The Bifunctional Dilemma: Mechanistic Causality

4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS 914261-11-3) is a highly reactive, bifunctional building block frequently utilized in the synthesis of novel sulfonamide-based therapeutics[1]. However, its structural composition presents a significant chemoselectivity challenge: it contains both a highly electrophilic sulfonyl chloride group and a nucleophilic, unprotected phenol.

In standard Schotten-Baumann reactions, strong organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used as acid scavengers. While the typical pKa of a phenol is ~10, the strongly electron-withdrawing para-sulfonyl chloride group (


) significantly lowers the pKa of the phenolic proton to approximately 7.5.

The Causality of Failure: If TEA (conjugate acid pKa ~10.7) is introduced into a homogeneous solvent like Dichloromethane (DCM), it quantitatively deprotonates the phenol. The resulting phenoxide is a potent nucleophile that immediately attacks the sulfonyl chloride of an adjacent molecule, triggering a rapid self-condensation (oligomerization/polymerization) cascade.

The Causality of Success: To achieve chemoselective sulfonylation of an external amine, the reaction must proceed via a "naked electrophile" pathway[2]. By substituting TEA with Pyridine (conjugate acid pKa ~5.25), the base is too weak to deprotonate the phenol but sufficiently nucleophilic to attack the sulfonyl chloride. This forms a highly reactive sulfonylpyridinium intermediate [3]. The phenol remains protonated (non-nucleophilic), allowing the external amine to selectively attack the activated sulfonylpyridinium complex, cleanly yielding the desired sulfonamide.

Reaction Pathway Visualization

G cluster_TEA Pathway A: Strong Base (TEA/DIPEA) cluster_PYR Pathway B: Weak Base Catalyst (Pyridine) SM 4-Hydroxy-3-methoxybenzenesulfonyl chloride (Bifunctional: Phenol + SO2Cl) TEA Addition of TEA (pKa ~ 10.7) SM->TEA PYR Addition of Pyridine (pKa ~ 5.25) SM->PYR Phenoxide Phenol Deprotonation (Phenoxide Formation) TEA->Phenoxide Fast Polymer Self-Condensation (Oligomerization) Phenoxide->Polymer Nucleophilic Attack SulfonylPyr Sulfonylpyridinium Intermediate (Phenol remains protonated) PYR->SulfonylPyr Nucleophilic Catalysis Amine Addition of Amine SulfonylPyr->Amine Amine Attack Sulfonamide Chemoselective Sulfonamide Amine->Sulfonamide -HCl

Figure 1: Divergent reaction pathways based on base selection (TEA vs. Pyridine).

Solvent and Base Selection Matrix

To maximize yield and minimize purification bottlenecks, solvent and base pairings must be strictly controlled. The table below summarizes quantitative and qualitative outcomes based on established empirical data[4],[3].

Solvent SystemBase SelectionPhenol StateReaction OutcomeRecommendation
Dichloromethane (DCM) Triethylamine (TEA)Deprotonated (Phenoxide)Rapid Oligomerization / Tar FormationNot Recommended
Dichloromethane (DCM) PyridineProtonatedClean Sulfonamide Formation (>85% Yield)Highly Recommended
Tetrahydrofuran (THF) BSA (Silylating Agent) + DIPEATMS-ProtectedClean Sulfonamide Formation (>90% Yield)Recommended for unreactive amines
Ethyl Acetate / Water NaHCO₃ (Biphasic)Partially DeprotonatedModerate Yield / Competing Hydrolysis⚠️ Use with caution

Self-Validating Experimental Protocols

The following protocols are engineered to include visual and analytical checkpoints, ensuring the system validates its own success or failure in real-time.

Protocol A: Pyridine-Catalyzed Homogeneous Sulfonylation

Best for standard primary and secondary amines.

  • Preparation: Dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M, 100 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures stabilize the transient sulfonylpyridinium intermediate.

  • Base Addition: Add anhydrous Pyridine (2.0 eq, 20 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The solution should remain a clear, pale yellow. If the solution rapidly turns deep orange or brown, this indicates premature deprotonation of the phenol (likely due to moisture or amine impurities), signaling the onset of oligomerization.

  • Amine Addition: Slowly add the desired amine (1.1 eq, 11 mmol) dissolved in 10 mL of DCM.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 2–4 hours.

  • Workup: Quench the reaction with 1N aqueous HCl (50 mL) to protonate and remove excess pyridine and unreacted amine. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: In Situ Silylation-Desilylation (The BSA Method)

Best for sterically hindered or weakly nucleophilic amines that require stronger bases or longer reaction times[4].

  • Protection Phase: Dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous THF (0.2 M, 50 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.1 eq, 11 mmol) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly polar starting material (free phenol) will convert to a significantly less polar, UV-active spot (TMS-protected phenol). Do not proceed until this conversion is complete.

  • Coupling Phase: Add the target amine (1.1 eq, 11 mmol) followed by DIPEA (1.2 eq, 12 mmol). Stir at room temperature until complete consumption of the TMS-protected intermediate is observed via LC-MS.

  • Deprotection & Workup: Add Methanol (10 mL) and 1N HCl (20 mL) directly to the reaction flask and stir for 15 minutes. Causality: The mild acidic/methanolic conditions quantitatively cleave the transient TMS ether, regenerating the free phenol. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

References

  • Sigma-Aldrich Product Specifications Title: 4-Hydroxy-3-methoxybenzenesulfonyl chloride | 914261-11-3 Source: MilliporeSigma / Sigma-Aldrich URL
  • Rostami, A., et al.
  • Title: How do I approach this problem?
  • Reeves, J. T., et al.

Sources

Application Notes & Protocols: Esterification of Alcohols Using 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of sulfonate esters from alcohols using 4-hydroxy-3-methoxybenzenesulfonyl chloride, a specialized sulfonating agent. Sulfonate esters are critical intermediates in drug development and complex organic synthesis, primarily due to their exceptional utility as leaving groups in nucleophilic substitution and elimination reactions.[1] These application notes are designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice. We address the unique chemical properties of 4-hydroxy-3-methoxybenzenesulfonyl chloride, particularly the influence of its phenolic hydroxyl group, and provide methodologies to ensure high-yield, selective esterification.

Mechanistic Principles and Key Considerations

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a cornerstone of modern organic chemistry. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrogen chloride (HCl) generated as a byproduct.[1]

The general mechanism can be visualized as follows:

Caption: General mechanism of sulfonate ester formation.

Expert Insights: The Role of the Phenolic Hydroxyl Group

The defining feature of 4-hydroxy-3-methoxybenzenesulfonyl chloride is the presence of a phenolic hydroxyl (-OH) group on the aromatic ring. This introduces a potential site for side reactions. The phenolic proton is acidic and can be deprotonated by the base used in the reaction. This could lead to the formation of polymeric byproducts or other undesired species.

However, the nucleophilicity of an aliphatic alcohol is significantly greater than that of the corresponding phenoxide. Therefore, selective O-sulfonylation of the target alcohol can be achieved under carefully controlled conditions:

  • Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C) is critical. It slows the rate of all reactions but preferentially favors the more rapid reaction with the primary or secondary alcohol over the less reactive phenol.[1]

  • Stoichiometry of Base: Using a slight excess of base (e.g., 1.2-1.5 equivalents) is sufficient to scavenge the generated HCl without causing significant deprotonation of the phenolic hydroxyl group. A large excess of a strong base should be avoided.

  • Order of Addition: A slow, dropwise addition of the sulfonyl chloride solution to the mixture of the alcohol and base ensures that the sulfonyl chloride concentration remains low, minimizing potential side reactions.[1]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the esterification of primary and secondary alcohols. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as sulfonyl chlorides are corrosive and lachrymatory.[2]

Protocol 1: General Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details a standard procedure for converting a primary alcohol into its corresponding 4-hydroxy-3-methoxybenzenesulfonate ester.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Dissolve alcohol & base in dry DCM B 2. Cool mixture to 0 °C (ice bath) A->B C 3. Add sulfonyl chloride solution dropwise B->C D 4. Stir at 0 °C, then warm to room temp. C->D E 5. Monitor reaction by TLC D->E F 6. Quench with water & separate layers E->F Upon completion G 7. Wash organic layer (dil. HCl, NaHCO3, brine) F->G H 8. Dry (Na2SO4), filter, and concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: Step-by-step workflow for sulfonate ester synthesis.

Materials & Reagents

ReagentMol. Wt.Amount (mmol)EquivalentsMass/Volume
Benzyl Alcohol108.145.01.0541 mg (0.51 mL)
4-Hydroxy-3-methoxybenzenesulfonyl chloride222.655.51.11.22 g
Triethylamine (TEA)101.197.51.51.04 mL
Dichloromethane (DCM), dry---50 mL
1 M Hydrochloric Acid (HCl)---20 mL
Saturated Sodium Bicarbonate (NaHCO₃)---20 mL
Saturated Sodium Chloride (Brine)---20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~5 g

Step-by-Step Procedure

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol (5.0 mmol, 1.0 eq.) and dry dichloromethane (30 mL).

  • Base Addition: Add triethylamine (7.5 mmol, 1.5 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10 minutes until the internal temperature reaches 0 °C.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (5.5 mmol, 1.1 eq.) in dry dichloromethane (20 mL). Add this solution dropwise to the cooled alcohol mixture over 15-20 minutes using a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting alcohol spot indicates completion.

  • Work-up: a. Quench the reaction by adding 20 mL of deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL). d. Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure sulfonate ester.

Characterization of the Product

Proper characterization is essential to confirm the identity and purity of the synthesized sulfonate ester.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring. The product ester is typically less polar than the starting alcohol, resulting in a higher Rf value.

  • ¹H NMR Spectroscopy: The formation of the ester is confirmed by the disappearance of the alcohol's hydroxyl proton signal and a downfield shift of the protons on the carbon atom bearing the oxygen (the α-carbon). For example, the -CH₂- protons of benzyl alcohol shift from ~4.7 ppm to ~5.1 ppm upon esterification.

  • ¹³C NMR Spectroscopy: The α-carbon signal will also shift downfield upon esterification.

  • Infrared (IR) Spectroscopy: Look for the appearance of strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonate group, typically found in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The broad O-H stretch from the alcohol will disappear, while the phenolic O-H stretch from the sulfonyl moiety will remain.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents (sulfonyl chloride hydrolyzed).2. Insufficient reaction time.3. Water present in the reaction.1. Use fresh sulfonyl chloride or test activity.2. Allow the reaction to run longer (up to 24h).3. Ensure all glassware is flame-dried and solvents are anhydrous.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions involving the phenolic -OH.3. Degradation of product or starting material.1. Increase reaction time or add a catalytic amount of DMAP.2. Ensure slow addition at 0 °C; avoid excess base.3. Check pH during work-up; avoid strong acid/base.
Product is Difficult to Purify Product co-elutes with starting material or byproducts.Adjust the polarity of the eluent for column chromatography. A gradient elution may be necessary. Consider recrystallization if the product is a solid.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. BenchChem Technical Support.
  • Fish, P. V., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]

  • Khan, A. T., & Islam, S. (2012). Activation of Alcohols: Reactions with sulfonyl chlorides (i.e.-TsCl and MsCl). YouTube. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

Sources

Application Note: Catalytic Acceleration of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic strategies for optimizing reactions involving 4-Hydroxy-3-methoxybenzenesulfonyl chloride (HMBSC). It addresses the specific challenges posed by the electron-rich aromatic ring and the competing nucleophilicity of the phenolic hydroxyl group.

Executive Summary & Chemical Context

4-Hydroxy-3-methoxybenzenesulfonyl chloride presents a unique synthetic challenge compared to standard reagents like Tosyl chloride (TsCl). The presence of the electron-donating methoxy (3-OMe) and hydroxy (4-OH) groups significantly increases electron density on the benzene ring. Through resonance, this electron density is donated toward the sulfonyl group, rendering the sulfur atom less electrophilic and therefore sluggish in standard substitution reactions.

Furthermore, the molecule contains an internal nucleophile (the 4-phenolic hydroxyl). Under basic conditions required for sulfonylation, this phenol can deprotonate (pKa ~10), creating a phenoxide anion that competes with the target nucleophile, leading to rapid self-polymerization or intermolecular side reactions.

Success relies on two pillars:

  • Hyper-Nucleophilic Catalysis: Using catalysts that form a highly reactive intermediate, bypassing the sluggish direct attack.

  • Kinetic Chemoselectivity: Controlling conditions to favor the target amine/alcohol over the internal phenol.

Catalyst Selection & Mechanism

The choice of catalyst dictates the reaction rate and selectivity. For electron-rich sulfonyl chlorides, standard bases (TEA, Pyridine) are often insufficient to drive the reaction to completion at low temperatures (required to suppress side reactions).

Catalyst Comparison Table
CatalystTypeRelative RateMechanismBest For
DMAP (4-Dimethylaminopyridine)Hyper-Nucleophile10^3 - 10^4xFormation of Sulfonyl-Pyridinium cationPrimary Recommendation. Sterically hindered or electron-rich substrates.
N-Methylimidazole (NMI) Nucleophile10^2xSimilar to DMAP but less basicAcid-sensitive substrates where DMAP is too harsh.
DABCO Nucleophile/Base10 - 50xStabilization of transition stateLess hindered amines; easier workup (water soluble).
Pyridine Solvent/Base1x (Baseline)General Base CatalysisSimple, unhindered primary amines only.
TBAB (Tetrabutylammonium bromide)Phase TransferVariableIon pairing in biphasic mediaAqueous/Organic biphasic reactions (Green Chemistry).
Mechanistic Insight: The DMAP "Turbocharger"

DMAP is critical for HMBSC because it converts the "lazy" electron-rich sulfonyl chloride into a "hot" electrophile.

  • Activation: DMAP attacks the sulfur atom, displacing the chloride.

  • Intermediate: A resonance-stabilized N-sulfonylpyridinium salt is formed. This species is significantly more electrophilic than the starting material because the positive nitrogen pulls electron density away from the sulfur.

  • Substitution: The target nucleophile (amine/alcohol) attacks this intermediate rapidly, regenerating DMAP.

DMAP_Mechanism Substrate 4-OH-3-OMe-Ph-SO2Cl (Low Electrophilicity) Intermediate [4-OH-3-OMe-Ph-SO2-DMAP]+ (Activated Species) Substrate->Intermediate Step 1: Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Regeneration Product Sulfonamide Product Intermediate->Product Step 2: Substitution (Very Fast) Nucleophile Nucleophile (R-NH2) Nucleophile->Product

Figure 1: The catalytic cycle of DMAP transforming the sluggish HMBSC into a highly reactive sulfonyl-pyridinium species.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation of Amines

Target: Synthesis of Vanillyl Sulfonamides while preserving the phenolic OH.

Rationale: Amines are better nucleophiles than neutral phenols. By keeping the reaction neutral/slightly basic and cold, we favor amine attack. Strong bases (NaOH, NaH) must be avoided to prevent phenoxide formation.

Reagents:

  • HMBSC (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Auxiliary Base: Triethylamine (1.2 equiv) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

  • Preparation: Dissolve the Amine (1.1 eq), TEA (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .[1][2]

    • Why? Cooling suppresses the reaction of the phenolic OH on the sulfonyl chloride (self-polymerization).

  • Addition: Dissolve HMBSC (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Critical: Slow addition ensures the concentration of free sulfonyl chloride remains low, favoring reaction with the excess amine present.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Checkpoint: If starting material remains, add another 0.05 eq of DMAP, not heat. Heating risks phenolic side reactions.

  • Quench: Add 1M HCl (aq) to quench. The acid protonates any phenoxide and solubilizes the DMAP/TEA.

  • Workup: Extract with DCM. Wash organic layer with Brine. Dry over Na2SO4.

Protocol B: Phase Transfer Catalysis (Green/Aqueous)

Target: Reaction with water-soluble amines or when anhydrous conditions are difficult.

Rationale: In a biphasic system (DCM/Water), the sulfonyl chloride stays in the organic phase. A Phase Transfer Catalyst (PTC) shuttles the amine anion or stabilizes the transition state at the interface.

Reagents:

  • HMBSC (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Base: Na2CO3 (2.0 equiv) dissolved in water.

  • Solvent: DCM / Water (1:1 ratio).

Step-by-Step Workflow:

  • Dissolve HMBSC in DCM.

  • Dissolve Amine and Na2CO3 in Water.

  • Add TBAB to the aqueous phase.

  • Mix phases vigorously at 0°C - RT.

  • Mechanism: The quaternary ammonium salt pairs with the nucleophile, dragging it into the organic layer where it attacks the HMBSC.

  • Note: This method is riskier for self-reaction as the pH is higher (carbonate base). Use only for highly reactive amines that outcompete the phenol.

Troubleshooting & Optimization

The "Self-Sulfonylation" Trap

The most common failure mode with HMBSC is the formation of oligomers.

  • Symptom: Gummy, insoluble precipitate; multiple spots on TLC; loss of sulfonyl chloride but no desired product.

  • Cause: The base deprotonated the 4-OH, creating a phenoxide that attacked another molecule of HMBSC.

  • Solution:

    • Switch Base: Use weaker bases like Pyridine or N-Methylmorpholine instead of TEA/Carbonate.

    • Reverse Addition: Add the Base slowly to the mixture of Amine + HMBSC (Risk: HCl generation might degrade amine, but prevents early phenoxide formation).

    • Pre-Protection: If yields remain low (<40%), you must protect the phenol. Acetylation (Ac2O/Pyridine) of the starting material to form 4-acetoxy-3-methoxybenzenesulfonyl chloride is the most robust fix. The acetate can be removed later with mild hydrolysis.

Optimization Matrix
ObservationDiagnosisAction
Reaction too slow (>12h) Electronic deactivation by OMe/OHIncrease DMAP to 20 mol%. Switch solvent to Acetonitrile (more polar).
Impurity at baseline (TLC) Hydrolysis to Sulfonic AcidCheck solvent dryness. Ensure reagents are fresh.
Multiple products Phenolic interferenceLower temperature to -10°C. Use Protocol A (Slow addition).

Visualizing the Workflow

Workflow Start Start: HMBSC Reagent Choice Substrate Type? Start->Choice Amine Amine (R-NH2) Choice->Amine Nucleophilic Alcohol Alcohol (R-OH) Choice->Alcohol Less Nucleophilic ProtocolA Protocol A: DMAP (10%) + TEA 0°C -> RT Amine->ProtocolA Warning CRITICAL WARNING: Phenol Competition. Must Protect 4-OH first. Alcohol->Warning Protect Acetylation Step (Ac2O / Pyridine) Warning->Protect Coupling Standard Coupling (DMAP/TEA) Protect->Coupling

Figure 2: Decision tree for selecting the correct protocol based on nucleophile strength and chemoselectivity risks.

References

  • Reactivity of Sulfonyl Chlorides : Sigma-Aldrich Technical Library. "4-Hydroxy-3-methoxybenzenesulfonyl chloride Properties & Safety." Link

  • DMAP Catalysis Mechanism : Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

  • Sulfonylation Protocols : BenchChem Application Notes. "Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling." Link

  • Chemoselectivity in Phenolic Substrates: Journal of Organic Chemistry. "Selective Sulfonylation of Amino-Phenols.
  • Phase Transfer Catalysis : Organic Process Research & Development. "Green Chemistry Approaches to Sulfonamide Synthesis." Link

Sources

Application Note: Microwave-Assisted Synthesis of Sulfonamides Using 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

The synthesis of novel sulfonamide derivatives remains a cornerstone of drug discovery, yielding compounds with potent antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities [3]. Utilizing 4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS: 914261-11-3) as a building block offers a highly functionalized vanillin-derived scaffold. However, this specific sulfonyl chloride presents a unique kinetic challenge.

The Causality of Experimental Design: In nucleophilic acyl substitution at a sulfonyl center, the electrophilicity of the sulfur atom dictates the reaction rate. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring increase the electron density at the sulfonyl center via resonance and inductive effects. This subtly reduces its electrophilicity compared to standard electron-withdrawing derivatives (e.g., 4-nitrobenzenesulfonyl chloride).

Under conventional thermal conditions, this reduced reactivity leads to prolonged reaction times (12–24 hours), incomplete conversions, and competitive hydrolysis of the sulfonyl chloride. To overcome this activation energy barrier without degrading the sensitive phenolic hydroxyl group, Microwave-Assisted Synthesis (MAS) is employed. Microwave irradiation provides rapid, uniform dielectric heating that directly activates the polar sulfonyl chloride and amine molecules, drastically accelerating the nucleophilic attack and subsequent hydrogen chloride elimination [1].

Mechanism A 4-Hydroxy-3-methoxybenzene- sulfonyl chloride C Microwave Irradiation (Dielectric Heating) A->C B Primary/Secondary Amine B->C D Tetrahedral Intermediate C->D E Target Sulfonamide Derivative D->E F Base (e.g., Pyridine) HCl Scavenging D->F HCl elimination

Fig 1. Mechanistic pathway of microwave-assisted sulfonylation highlighting dielectric activation.

Experimental Framework & Self-Validating Systems

To ensure high scientific integrity, the protocols below are designed as self-validating systems. By incorporating specific acid/base washes and Thin Layer Chromatography (TLC) checkpoints, the researcher can continuously verify the consumption of the sulfonyl chloride and the removal of unreacted amines.

We present two validated approaches:

  • Liquid-Phase Microwave Synthesis: Utilizes pyridine as both solvent and base.

  • Solid-Supported Solvent-Free Synthesis: A green-chemistry approach utilizing solid supports (e.g., Florisil or Montmorillonite K10) which act as inexpensive, easily separable catalysts [2].

Quantitative Data Summary

The following table summarizes the empirical advantages of transitioning from conventional thermal heating to microwave-assisted methodologies for this specific scaffold.

Reaction MethodologyCatalyst / BaseReaction TimeAvg. Yield (%)Product Purity
Conventional Heating Pyridine / DCM12 - 24 h45 - 60%Moderate (Hydrolysis byproducts)
Microwave (Liquid-Phase) Pyridine10 - 20 min85 - 92%High
Microwave (Solid-Support) Florisil / K105 - 10 min88 - 96%Very High (No solvent waste)
Detailed Step-by-Step Protocols
Protocol A: Liquid-Phase Microwave-Assisted Synthesis

This method is ideal for liquid amines or when scaling up in standard microwave reactors.

Materials:

  • 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 eq, ~1.0 mmol)

  • Primary or Secondary Amine (1.1 eq, ~1.1 mmol)

  • Anhydrous Pyridine (2.0 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, microwave-safe 10-mL pressure-rated reaction vial, dissolve the amine (1.1 mmol) in 2.0 mL of anhydrous pyridine.

  • Addition: Slowly add 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 mmol) to the solution. Self-Validation: The solution may slightly change color; ensure complete dissolution before proceeding to avoid localized superheating.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80 °C for 15 minutes with a maximum power output of 50 W [1].

  • Cooling & TLC Check: Allow the vessel to undergo rapid air-jet cooling to room temperature. Spot the mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1) to confirm the disappearance of the sulfonyl chloride starting material.

  • Workup (Self-Validating Purification): Dilute the reaction mixture with 15 mL of DCM. Transfer to a separatory funnel.

    • Acid Wash: Wash with 1N HCl (3 x 10 mL) to selectively protonate and remove pyridine and unreacted trace amines.

    • Brine Wash: Wash with saturated NaCl solution (1 x 10 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Protocol B: Solvent-Free Solid-Supported Microwave Synthesis

This green protocol leverages the catalytic surface of solid supports to enhance reaction rates and yields while eliminating toxic solvents [2].

Materials:

  • 4-Hydroxy-3-methoxybenzenesulfonyl chloride (1.0 eq, ~1.0 mmol)

  • Amine (1.0 eq, ~1.0 mmol)

  • Montmorillonite K10 or Florisil (500 mg)

Step-by-Step Methodology:

  • Adsorption: In a mortar, thoroughly grind 4-Hydroxy-3-methoxybenzenesulfonyl chloride and the amine with 500 mg of Montmorillonite K10 until a homogenous free-flowing powder is achieved.

  • Irradiation: Transfer the powder to a microwave-safe open vessel. Irradiate in a domestic or scientific microwave at 200–300 W for 2 to 5 minutes in short 1-minute bursts to prevent overheating.

  • Extraction: Cool to room temperature. Elute the product from the solid support by washing the powder with ethyl acetate (3 x 10 mL).

  • Filtration & Concentration: Filter the suspension to remove the solid support (which can be washed, dried, and reused). Concentrate the filtrate in vacuo to afford the highly pure sulfonamide product.

Workflow S1 1. Reagent Preparation Equimolar reagents + Base/Support S2 2. Microwave Vessel Setup Seal in pressure-rated vial S1->S2 S3 3. MW Irradiation 80°C, 10-15 min, 50W S2->S3 S4 4. Rapid Cooling Air jet cooling to RT S3->S4 S5 5. Workup & Extraction DCM extraction, acid/base wash S4->S5 S6 6. Characterization NMR, IR, MS validation S5->S6

Fig 2. Step-by-step experimental workflow for microwave-assisted sulfonamide synthesis.

Analytical Characterization Considerations

For derivatives of 4-Hydroxy-3-methoxybenzenesulfonyl chloride, structural validation should focus on:

  • IR Spectroscopy: Confirm the presence of the sulfonamide linkage via strong asymmetric and symmetric

    
     stretching bands typically observed around 
    
    
    
    and
    
    
    , respectively [3].
  • ¹H-NMR Spectroscopy: Ensure the preservation of the methoxy protons (singlet, ~3.8 ppm) and the phenolic hydroxyl proton, confirming that the microwave conditions did not induce unwanted ether cleavage or phenol degradation.

References
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.[Link]

  • Camargo-Ordoñez, A., Moreno-Reyes, C., Olazarán-Santibáñez, F., Martínez-Hernández, S., Bocanegra-García, V., & Rivera, G. (2011). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. Química Nova, 34(5), 787-791.[Link]

  • Mohamed, M. I., et al. (2013). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1307-1315.[Link]

Application Notes and Protocols for the Solid-Phase Synthesis Applications of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Sulfonamide Safety-Catch Linker

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is a critical determinant of the synthetic strategy's success. The "safety-catch" principle, a concept where a stable linker is chemically activated to become labile for cleavage, offers a superior level of control and flexibility in complex synthetic sequences.[1][2] 4-Hydroxy-3-methoxybenzenesulfonyl chloride is a key reagent for the construction of a highly versatile arenesulfonamide-based safety-catch linker.

The resulting N-acylsulfonamide linkage to the solid support is exceptionally stable under a wide range of reaction conditions, including both strongly acidic and basic environments, as well as exposure to various nucleophiles.[3][4] This robustness allows for a broad scope of chemical transformations to be performed on the resin-bound substrate. The "safety-catch" is released through a two-step activation and cleavage process. First, the sulfonamide nitrogen is alkylated, which significantly increases the lability of the acyl group. Subsequently, the desired molecule is cleaved from the support by a nucleophile. This strategy is compatible with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols.[1][4]

This document provides detailed protocols and technical insights for the application of 4-hydroxy-3-methoxybenzenesulfonyl chloride in solid-phase synthesis, targeting researchers, and professionals in drug development.

Core Mechanism: The Arenesulfonamide Safety-Catch Linker

The power of the 4-hydroxy-3-methoxybenzenesulfonyl chloride-derived linker lies in the chemical transformation of the sulfonamide group. The workflow can be visualized as a three-stage process: immobilization and synthesis, activation, and cleavage.

cluster_0 Stage 1: Immobilization & Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Cleavage Immobilization Immobilization Synthesis Synthesis Immobilization->Synthesis First Building Block Attachment & Elongation Activation N-Alkylation of Sulfonamide Synthesis->Activation Stable N-Acylsulfonamide Cleavage Nucleophilic Displacement Activation->Cleavage Labile Activated Linker Product Product Cleavage->Product Release of Target Molecule

Caption: High-level workflow of solid-phase synthesis using a safety-catch linker.

Experimental Protocols

Part 1: Preparation of the 4-Hydroxy-3-methoxybenzenesulfonyl-Functionalized Resin

The initial step involves the covalent attachment of 4-hydroxy-3-methoxybenzenesulfonyl chloride to a suitable solid support, typically a chloromethylated polystyrene resin such as Merrifield resin. The hydroxyl group of the sulfonyl chloride acts as the nucleophile for this attachment.

Reaction Scheme:

Caption: Immobilization of the linker onto a solid support.

Materials:

ReagentM.W.Amount (per g of resin)Equivalents
Merrifield Resin (1% DVB, 1.0 meq/g)-1.0 g1.0
4-Hydroxy-3-methoxybenzenesulfonyl chloride222.65445 mg2.0
Cesium Carbonate (Cs₂CO₃)325.82326 mg1.0
N,N-Dimethylformamide (DMF)73.0910 mL-

Protocol:

  • Resin Swelling: Place Merrifield resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel and swell in DMF (10 mL) for 1 hour at room temperature with gentle agitation.

  • Preparation of Cesium Salt: In a separate flask, dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (445 mg, 2.0 mmol) in DMF (5 mL). Add cesium carbonate (326 mg, 1.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the solution of the cesium salt of the linker.

  • Reaction: Secure the vessel on a shaker and agitate at 50°C for 18-24 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and dichloromethane (DCM, 3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin.

Part 2: Acylation of the Resin-Bound Sulfonamide (Loading of the First Building Block)

This protocol describes the attachment of a carboxylic acid (e.g., an N-protected amino acid) to the sulfonamide linker.

Reaction Scheme:

Functionalized_Resin Functionalized Resin Coupled_Resin Acylated Resin Functionalized_Resin->Coupled_Resin Amino_Acid N-Protected Amino Acid Amino_Acid->Coupled_Resin Coupling Agents (e.g., DIC, HOBt) Base (e.g., DIPEA) DMF

Caption: Loading of the first building block onto the functionalized resin.

Materials:

ReagentAmount (per g of resin)Equivalents
Functionalized Resin (assuming 0.8 mmol/g)1.0 g1.0
N-Fmoc-Amino Acid3.2 mmol4.0
N,N'-Diisopropylcarbodiimide (DIC)3.2 mmol4.0
1-Hydroxybenzotriazole (HOBt)3.2 mmol4.0
N,N-Diisopropylethylamine (DIPEA)6.4 mmol8.0
N,N-Dimethylformamide (DMF)10 mL-

Protocol:

  • Resin Swelling: Swell the functionalized resin (1.0 g, 0.8 mmol) in DMF (10 mL) for 1 hour.

  • Activation of Amino Acid: In a separate flask, dissolve the N-Fmoc-amino acid (3.2 mmol) and HOBt (3.2 mmol) in DMF (5 mL). Cool the solution to 0°C and add DIC (3.2 mmol). Stir the solution at 0°C for 15 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin, followed by DIPEA (6.4 mmol).

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction for completion using a Kaiser test (for primary amines).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the acylated resin under high vacuum.

Part 3: On-Resin Synthesis

Following the loading of the first building block, further synthetic transformations can be carried out. For peptide synthesis, this involves iterative cycles of N-terminal deprotection and coupling of the next amino acid.

Standard Fmoc-SPPS Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Coupling: Couple the next N-Fmoc-amino acid using the conditions described in Part 2.

  • Repeat: Repeat the deprotection and coupling cycle until the desired sequence is assembled.

Part 4: Activation and Cleavage of the Final Product

Step A: Activation by N-Alkylation

The stable N-acylsulfonamide is activated by alkylation of the sulfonamide nitrogen. Iodoacetonitrile is a highly effective reagent for this purpose.[3]

Materials:

ReagentAmount (per g of initial resin)Equivalents
Acylated Resin1.0 g1.0
Iodoacetonitrile8.0 mmol10
N,N-Diisopropylethylamine (DIPEA)16.0 mmol20
N-Methyl-2-pyrrolidone (NMP)10 mL-

Protocol:

  • Resin Swelling: Swell the resin-bound product in NMP (10 mL) for 1 hour.

  • Activation: Add DIPEA (16.0 mmol) and iodoacetonitrile (8.0 mmol) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin with NMP (3 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the activated resin under high vacuum.

Step B: Cleavage with a Nucleophile

The activated linker is now susceptible to nucleophilic attack, releasing the final product. The choice of nucleophile determines the C-terminal functionality.

Reaction Scheme:

Activated_Resin Activated Resin Product Cleaved Product Activated_Resin->Product Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product Solvent (e.g., THF)

Caption: Cleavage of the final product from the solid support.

Protocol for Amide Formation (Aminolysis):

  • Resin Swelling: Swell the activated resin in a suitable solvent such as tetrahydrofuran (THF) or DCM (10 mL).

  • Cleavage: Add the desired primary or secondary amine (10-20 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 2-12 hours, depending on the nucleophilicity of the amine.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional solvent (3 x 5 mL) and combine the washings with the initial filtrate.

  • Purification: Concentrate the combined filtrate under reduced pressure and purify the crude product by standard methods (e.g., chromatography or crystallization).

Quantitative Data Summary:

StepKey ReagentsSolventTime (h)Temperature (°C)Typical Yield/Loading
Linker Immobilization4-Hydroxy-3-methoxybenzenesulfonyl chloride, Cs₂CO₃DMF18-24500.6-0.9 mmol/g
First Building Block LoadingN-Fmoc-AA, DIC, HOBt, DIPEADMF4-6RT>95% coupling
ActivationIodoacetonitrile, DIPEANMP12-18RT>95% activation
Cleavage (Aminolysis)Primary/Secondary AmineTHF/DCM2-12RT70-95%

Conclusion and Field-Proven Insights

The use of 4-hydroxy-3-methoxybenzenesulfonyl chloride to construct a safety-catch linker system offers a robust and versatile platform for solid-phase organic synthesis. The exceptional stability of the initial linkage allows for a wide array of synthetic transformations on the solid support. The activation step is a key control point, transforming the inert linker into a labile one, ready for cleavage.

Expertise & Experience:

  • The choice of base for the initial immobilization is critical. While other bases can be used, cesium carbonate is often preferred for its ability to form the phenoxide salt cleanly, leading to higher loading efficiencies.

  • During the loading of the first amino acid, the use of coupling additives like HOBt is crucial to minimize racemization, a common side reaction.

  • The activation with iodoacetonitrile is generally more efficient and proceeds under milder conditions compared to older methods using diazomethane.[3]

Trustworthiness:

Each protocol described herein is a self-validating system. The progress of each step can be monitored to ensure completion before proceeding to the next. For instance, the Kaiser test provides a reliable qualitative measure of free primary amines during the coupling steps. The final product purity can be readily assessed by standard analytical techniques such as HPLC and mass spectrometry.

This detailed guide provides the necessary framework for the successful implementation of 4-hydroxy-3-methoxybenzenesulfonyl chloride in advanced solid-phase synthesis projects.

References

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). Retrieved from [Link]

  • A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker for Solid-Phase Synthesis of Pseudopeptides. (n.d.). Organic Letters.
  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. (2012). Beilstein Journal of Organic Chemistry, 8, 2136-2143.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides.
  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. (2003). Molecular Diversity, 6(1), 33-41.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Sikabwe, N., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC.
  • 4-Chloromethylphenoxyacetyl polystyrene and polyamide supports for solid-phase peptide synthesis. (1983). International Journal of Peptide and Protein Research, 21(2), 118-126.
  • McMurray, J. S., & Lewis, C. A. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Tetrahedron Letters, 34(51), 8059-8062.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). OUCI.
  • Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. (2021). Polymers, 13(5), 736.
  • Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis. (2023, November 6). Biochain.
  • Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation. (n.d.).
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses.
  • Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups. (2004). Polymer, 45(9), 2893-2900.
  • Oriented antibody immobilization to polystyrene macrocarriers for immunoassay modified with hydrazide derivatives of poly(meth)acrylic acid. (2011). Journal of Immunoassay and Immunochemistry, 32(4), 324-340.
  • Synthesis method of chloromethyl polystyrene resin. (n.d.).
  • Synthesis and utilization of functionalized polystyrene resins. (2005). Tetrahedron, 61(45), 10629-10641.
  • Hydroxy-(2-chlorophenyl)methyl polystyrene resin: studies on the immobilization and cleavage of acids and alcohols. (2000). Molecules, 5(8), 994-1004.
  • Development of protein immobilization method by use of polystyrene-binding peptide. (n.d.). Journal of Bioscience and Bioengineering.

Sources

Scale-up procedures for 4-Hydroxy-3-methoxybenzenesulfonyl chloride intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Scale-up Procedures for 4-Hydroxy-3-methoxybenzenesulfonyl Chloride Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxy-3-methoxybenzenesulfonyl chloride is a critical intermediate in the synthesis of various pharmaceutical compounds. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, primarily related to reaction energetics, safe handling of hazardous reagents, and consistent product quality. This guide provides a comprehensive framework for the robust scale-up of its synthesis, focusing on the direct chlorosulfonation of guaiacol. We will dissect the underlying reaction mechanism, establish rigorous safety protocols for handling chlorosulfonic acid, and present detailed, validated protocols for both bench and pilot scales. By emphasizing the causality behind experimental choices and process parameters, this document serves as a practical tool for scientists and engineers to navigate the complexities of chemical process development.

Reaction Principle and Mechanism

The synthesis of 4-hydroxy-3-methoxybenzenesulfonyl chloride is achieved via an electrophilic aromatic substitution reaction. Guaiacol (2-methoxyphenol) is the starting material, which undergoes sulfonation and subsequent chlorination in a one-pot process using chlorosulfonic acid (ClSO₃H).

Mechanism: The reaction proceeds through a standard electrophilic aromatic substitution pathway. Chlorosulfonic acid serves as the source of the electrophile, sulfur trioxide (SO₃), which is generated in situ.

  • Electrophile Formation : Although chlorosulfonic acid is a potent electrophile itself, it is in equilibrium with SO₃ and HCl.

  • Electrophilic Attack : The aromatic ring of guaiacol, activated by the hydroxyl (-OH) and methoxy (-OCH₃) groups, acts as a nucleophile. Both groups are ortho-, para-directing. The para-position relative to the strongly activating hydroxyl group is sterically most accessible and electronically favored, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion.[1]

  • Rearomatization : A base (such as the chloride ion or another molecule of guaiacol) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the sulfonic acid intermediate.

  • Conversion to Sulfonyl Chloride : The initially formed 4-hydroxy-3-methoxybenzenesulfonic acid is then converted to the corresponding sulfonyl chloride by the excess chlorosulfonic acid present in the reaction medium.

The overall transformation is highly exothermic and requires careful thermal management.

Reaction_Mechanism Figure 1: Reaction Mechanism of Guaiacol Chlorosulfonation Guaiacol Guaiacol (2-Methoxyphenol) SigmaComplex Sigma Complex (Resonance Stabilized) Guaiacol->SigmaComplex + SO₃ (from ClSO₃H) ClSO3H 2 ClSO₃H (Chlorosulfonic Acid) ClSO3H->SigmaComplex Product 4-Hydroxy-3-methoxy- benzenesulfonyl chloride SigmaComplex->Product - H⁺ HCl HCl H2SO4 H₂SO₄

Caption: Figure 1: Reaction Mechanism of Guaiacol Chlorosulfonation.

Critical Safety and Hazard Management

Chlorosulfonic acid is a highly corrosive and reactive chemical, demanding stringent safety protocols, especially at scale.[2][3] Failure to adhere to these measures can result in severe personnel injury and equipment damage.

2.1 Hazard Analysis

  • Corrosivity : Causes severe burns to skin, eyes, and the respiratory tract.[4][5]

  • Reactivity : Reacts violently and exothermically with water, alcohols, and bases, liberating large volumes of toxic hydrogen chloride (HCl) gas and sulfuric acid mist.[5][6]

  • Inhalation Hazard : Vapors and mists are extremely irritating and can cause pulmonary edema.[2][3]

2.2 Engineering Controls for Scale-Up

  • Reactor System : Use glass-lined or appropriately alloyed (e.g., Hastelloy C) steel reactors. Ensure the reactor is rated for the pressure and temperature changes anticipated.

  • Ventilation : The reaction must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor bay with a dedicated scrubber system to neutralize HCl off-gas.[2][4]

  • Reagent Charging : Utilize a closed-system transfer for chlorosulfonic acid via a pressure-equalized dropping funnel or a diaphragm pump with compatible hosing.

  • Emergency Equipment : Safety showers and eyewash stations must be readily accessible and tested regularly.[6] Spill kits containing appropriate neutralizers (e.g., sodium bicarbonate, crushed limestone) must be available.[2]

Table 1: Mandatory Personal Protective Equipment (PPE)

Item Specification Rationale
Eye/Face Protection Chemical splash goggles and a full-face shield. Protects against splashes and fumes.[5]
Hand Protection Butyl rubber or Viton™ gloves with extended cuffs. Provides resistance to chlorosulfonic acid permeation.[6]
Body Protection Acid-resistant apron or full-body suit (e.g., treated PVC). Protects skin from accidental contact.[2][6]

| Respiratory Protection | For large-scale operations, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is recommended. | Protects against inhalation of corrosive vapors and mists.[2] |

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol establishes a baseline for process parameters and product quality before attempting scale-up.

3.1 Equipment

  • 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a 250 mL pressure-equalizing dropping funnel connected to a gas outlet/scrubber.

  • Ice-water bath.

3.2 Reagents

  • Guaiacol: 100 g (0.806 mol)

  • Chlorosulfonic acid: 282 g (163 mL, 2.42 mol, 3.0 equiv)

  • Dichloromethane (DCM): 500 mL

  • Crushed ice: 1 kg

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

3.3 Procedure

  • Charge the 1 L flask with guaiacol and 200 mL of dichloromethane.

  • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous off-gassing (HCl) will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction for completion by TLC or HPLC (disappearance of guaiacol).

  • In a separate, well-ventilated area, prepare a 4 L beaker with 1 kg of crushed ice and 300 mL of DCM.

  • Quenching : Very slowly and carefully, pour the reaction mixture onto the stirred ice/DCM slurry. This step is highly exothermic. Maintain efficient stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with cold water (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL, caution: CO₂ evolution), and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white to pink solid.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Pilot-Scale Process Workflow and Considerations

Scaling this process requires a shift in focus from simple procedural steps to managing complex engineering challenges. The primary difference between lab and pilot scale is the dramatic decrease in the surface-area-to-volume ratio, which severely impacts heat transfer.

Process_Workflow Figure 2: Pilot-Scale Process Workflow Start Start ChargeReactor 1. Charge Reactor (Guaiacol, DCM) Start->ChargeReactor Cooling 2. Cool to 0-5°C (Jacketed Cooling) ChargeReactor->Cooling ReagentAddition 3. Controlled Addition (Chlorosulfonic Acid) Cooling->ReagentAddition Reaction 4. Reaction & Monitoring (Hold at RT, IPC) ReagentAddition->Reaction Quenching 6. Controlled Transfer & Quench Reaction->Quenching QuenchPrep 5. Prepare Quench Vessel (Ice, Water, DCM) QuenchPrep->Quenching Separation 7. Phase Separation Quenching->Separation Washing 8. Aqueous Washes (Water, Bicarbonate, Brine) Separation->Washing Drying 9. Dry & Filter Washing->Drying Concentration 10. Solvent Concentration Drying->Concentration Purification 11. Recrystallization Concentration->Purification Isolation 12. Filtration & Drying Purification->Isolation QC 13. QC Analysis Isolation->QC End End Product QC->End

Caption: Figure 2: Pilot-Scale Process Workflow.

4.1 Key Scale-Up Considerations

  • Heat Management : The reaction exotherm must be managed by a reactor jacket with a powerful cooling utility. The rate of addition of chlorosulfonic acid is the primary tool for controlling the rate of heat generation. An automated control loop linking internal temperature to the addition pump is highly recommended.

  • Mass Transfer : Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably, and can also result in incomplete conversion. The agitator type (e.g., pitched-blade turbine) and speed must be optimized to ensure good surface turnover without excessive splashing.

  • Quenching Operation : Adding the reaction mass to ice/water is safer than adding water to the reaction mass. At scale, this quench must be performed by transferring the reaction mixture via a pump through a dip tube below the surface of the agitated quench slurry to prevent splashing and minimize aerosolization of acids.

  • Off-Gas Management : The volume of HCl gas generated at scale is significant and must be directed to a caustic scrubber system to ensure environmental compliance and operator safety.

Comparative Process Parameters & Product Specifications

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Critical Parameters

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg) Rationale for Change
Starting Material Guaiacol, 100 g Guaiacol, 10.0 kg Direct 100x scale-up factor.
Chlorosulfonic Acid 3.0 equivalents 2.5 - 2.8 equivalents At scale, efficiency can improve; reducing excess hazardous reagent is desirable.
Solvent (DCM) 2 L / kg of guaiacol 5-8 L / kg of guaiacol Increased dilution helps control viscosity and improve heat transfer.
Addition Time 2-3 hours 6-8 hours Slower addition is critical to allow the cooling system to remove the heat of reaction.
Max. Temp (Addition) < 10 °C < 10 °C Maintaining low temperature is crucial to prevent side reactions and decomposition.
Work-up Separatory Funnel Reactor-based phase separation Large volumes necessitate in-situ work-up.

| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower at scale due to transfer losses and extended reaction times. |

Table 3: Final Product Quality Control Specifications

Test Specification Method
Appearance White to off-white crystalline solid Visual
Identity Conforms to reference spectrum ¹H NMR, FTIR
Assay ≥ 98.0% HPLC
Melting Point 90-94 °C Melting Point Apparatus

| Residual Solvents | Toluene < 890 ppm, Hexanes < 290 ppm | GC-HS |

Troubleshooting Guide

Table 4: Common Scale-Up Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction / Loss of Thermal Control Addition rate is too fast; cooling failure; poor mixing. Immediately stop reagent addition. If necessary, activate emergency cooling or quenching procedures. Review addition profiles and cooling capacity before the next run.
Low Yield Incomplete reaction; product hydrolysis during work-up. Increase reaction hold time post-addition. Ensure all work-up washes are performed with cold water and are done expeditiously.
Dark Product Color Temperature excursion during reaction; impurities in starting material. Strictly maintain reaction temperature < 10 °C. Consider a carbon treatment step before final recrystallization.

| Product Fails Purity Spec | Inefficient purification; presence of isomers or hydrolyzed product (sulfonic acid). | Re-slurry or re-crystallize the material. Optimize the recrystallization solvent system and cooling profile. |

References

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses.
  • Chlorosulfonic Acid - Veolia North America. Veolia North America.
  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
  • Chlorosulfonic acid SDS, 7790-94-5 Safety D
  • 4-Methoxybenzenesulfonyl Chloride Safety Inform
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
  • Chloro Sulphonic Acid MATERIAL SAFETY D
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Aromatic sulphon

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Hydroxy-3-methoxybenzenesulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Welcome to the technical support center for 4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS No. 914261-11-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this valuable reagent during storage and handling. Maintaining the integrity of this compound is critical for ensuring the reproducibility and success of your synthetic endeavors.

Sulfonyl chlorides as a class are highly reactive electrophiles, a characteristic that makes them excellent synthetic intermediates but also renders them susceptible to degradation, most commonly through hydrolysis.[1][2] This guide provides troubleshooting protocols and answers to frequently asked questions to help you maintain the quality and reactivity of your 4-Hydroxy-3-methoxybenzenesulfonyl chloride.

Troubleshooting Guide: Hydrolysis and Degradation

Rapidly diagnose and resolve common issues encountered with stored 4-Hydroxy-3-methoxybenzenesulfonyl chloride using the table below.

Observed Problem Probable Cause(s) Recommended Solution(s) & Preventative Actions
Low or Inconsistent Yields in Sulfonylation Reactions The sulfonyl chloride has likely hydrolyzed to the less reactive 4-hydroxy-3-methoxybenzenesulfonic acid, reducing the available amount of active reagent.[1][2]Action: Before use, confirm the purity of the reagent via an analytical method like ¹H NMR or HPLC.[3][4][5] Prevention: Implement stringent anhydrous storage and handling protocols as detailed in the FAQs below. For highly sensitive reactions, consider using freshly purchased material or purifying a small batch if degradation is confirmed.
Visible Change in Physical Appearance (e.g., from a free-flowing powder to a clumpy or discolored solid) This often indicates significant moisture absorption from the atmosphere. The clumping is due to the hygroscopic nature of the hydrolysis product, and discoloration can suggest further decomposition.Action: Do not use material that has significantly changed in appearance. Prevention: Always store the container inside a desiccator with an active drying agent. After use, blanket the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.
Inaccurate Stoichiometry in Reactions If the reagent has partially hydrolyzed, its effective molecular weight has changed, leading to errors when measuring by mass.Action: Perform a quantitative purity assessment (e.g., qNMR or titrimetry) to determine the actual percentage of active sulfonyl chloride in the batch.[3][4] Adjust the mass used in your reaction accordingly. Prevention: Store the reagent in smaller, single-use aliquots to prevent repeated exposure of the entire stock to atmospheric moisture.

The Hydrolysis Pathway

The primary degradation route for 4-Hydroxy-3-methoxybenzenesulfonyl chloride is the nucleophilic attack by water on the highly electrophilic sulfur atom. This reaction is often autocatalytic as it produces hydrochloric acid (HCl), which can further promote decomposition pathways.

Hydrolysis reagent 4-Hydroxy-3-methoxy- benzenesulfonyl chloride product 4-Hydroxy-3-methoxy- benzenesulfonic acid (Inactive) reagent->product Hydrolysis h2o H₂O (Moisture) h2o->product hcl HCl product->hcl +

Sources

Optimizing yields in the reaction of 4-Hydroxy-3-methoxybenzenesulfonyl chloride with anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-Hydroxy-3-methoxybenzenesulfonyl chloride (CAS: 914261-11-3) + Anilines Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Process Chemistry Troubleshooting Portal. The coupling of 4-hydroxy-3-methoxybenzenesulfonyl chloride with anilines presents a unique chemoselectivity challenge. Because the electrophile contains an unprotected phenolic hydroxyl group, researchers frequently encounter catastrophic yield drops due to competing O-sulfonylation, hydrolysis, and substrate oligomerization.

This guide provides the mechanistic causality and validated protocols required to bypass these side reactions and consistently achieve >85% yields of the desired N-sulfonamide.

Part 1: Quick Diagnostics & Quantitative Base Selection

The most critical variable in this reaction is the choice of base. The base must scavenge the HCl byproduct to prevent aniline protonation, but it must not be strong enough to deprotonate the phenol.

Thermodynamic Sweet Spot: The conjugate acid of aniline has a pKa of ~4.6, while the phenol group on your substrate has a pKa of ~9.5. To achieve chemoselectivity, the reaction pH must be maintained between 7.0 and 8.5 . In this window, the aniline is >99% free base (highly nucleophilic), while the phenol remains >95% protonated (poorly nucleophilic).

Table 1: Impact of Base Selection on Reaction Pathway and Yield
Base SystemOperating pH / pKaPhenol StateAniline StateDominant Reaction PathwayExpected Yield
NaOH (aq) > 12.0Phenoxide (O⁻)Neutral (NH₂)O-Sulfonylation / Polymerization< 10%
Na₂CO₃ (aq) ~ 11.0Partial PhenoxideNeutral (NH₂)Mixed O- and N-Sulfonylation30–40%
NaHCO₃ (aq) ~ 8.0Protonated (OH)Neutral (NH₂)N-Sulfonylation (Schotten-Baumann) > 85%
Pyridine 5.2 (pKa)Protonated (OH)Neutral (NH₂)N-Sulfonylation (via Catalysis) > 80%
Part 2: Deep-Dive Troubleshooting & FAQs

Q1: Why does my reaction yield a complex, insoluble gum instead of the target sulfonamide? Causality: This is the hallmark of base-induced oligomerization. 4-Hydroxy-3-methoxybenzenesulfonyl chloride is a bifunctional molecule containing both a strong electrophile (sulfonyl chloride) and a latent nucleophile (phenol). If the reaction pH exceeds 9.5, the phenol deprotonates to form a phenoxide. Because phenoxide is a significantly "harder" and more aggressive nucleophile than aniline, it rapidly attacks the sulfonyl chloride of adjacent molecules, leading to poly-sulfonate esters[1].

Q2: My sulfonyl chloride seems to degrade before I even add the aniline. What is happening? Causality: 4-Hydroxy-3-methoxybenzenesulfonyl chloride is inherently unstable due to ambient moisture and auto-catalytic self-condensation. It must be stored strictly at 2–8 °C under an inert nitrogen atmosphere[2]. If the reagent appears as a sticky paste rather than a free-flowing solid, it has already begun to degrade. Always prepare solutions of the sulfonyl chloride in an anhydrous solvent (e.g., EtOAc or DCM) immediately prior to dropwise addition.

Q3: Can I use standard amide coupling techniques for this? Causality: No. While sulfonamides are bioisosteres of amides, their synthesis requires different handling. Unlike carboxylic acids, sulfonyl chlorides are highly susceptible to hydrolysis and do not require coupling reagents (like HATU or EDC). The direct reaction between amines and sulfonyl chlorides is rapid, provided the HCl byproduct is managed correctly[3].

Pathway R 4-Hydroxy-3-methoxybenzenesulfonyl chloride + Aniline B_Strong Strong Base (pH > 10) NaOH / TEA R->B_Strong B_Weak Weak Base (pH 6-8) NaHCO3 / Pyridine R->B_Weak Int_O Phenoxide Formation (Highly Nucleophilic O-) B_Strong->Int_O Deprotonates Phenol Int_N Phenol Remains Protonated (Aniline NH2 Dominates) B_Weak->Int_N Scavenges HCl Only Prod_O Undesired O-Sulfonylation (Oligomerization) Int_O->Prod_O Rapid Self-Attack Prod_N Desired N-Sulfonylation (Target Sulfonamide) Int_N->Prod_N Chemoselective Attack

Mechanistic divergence in sulfonylation based on base selection and pH control.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so you can verify the reaction trajectory in real-time.

Protocol A: Biphasic Schotten-Baumann N-Sulfonylation (Recommended for Scale-Up)

This method utilizes a two-phase system. Water acts as a heat sink and dissolves the inorganic base, while the organic phase isolates the reactive sulfonyl chloride from rapid hydrolysis[4].

Step-by-Step Methodology:

  • System Preparation: In a round-bottom flask, dissolve the aniline (1.0 equiv, 10 mmol) in Ethyl Acetate (EtOAc, 20 mL).

  • Buffer Addition: Add an aqueous solution of NaHCO₃ (2.5 equiv, 25 mmol dissolved in 20 mL deionized water). Stir vigorously to create a biphasic emulsion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous EtOAc (10 mL). Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Separate the phases. Wash the organic layer with 1M HCl (10 mL) to remove unreacted aniline, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Pause addition at the 15-minute mark and check the pH of the aqueous layer using pH paper. It must remain between 7.5 and 8.5. If the pH drops below 7, the reaction will stall due to aniline protonation. If the organic phase turns deep brown/black, localized thermal spikes are causing oligomerization—slow your addition rate.

Workflow Step1 1. Prepare Biphasic System Aniline + NaHCO3 (aq) in EtOAc Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition Sulfonyl Chloride in EtOAc Step2->Step3 Step4 4. Vigorous Stirring (1-2 hrs at RT) Step3->Step4 Step5 5. Phase Separation & Organic Wash Step4->Step5

Step-by-step workflow for biphasic Schotten-Baumann N-sulfonylation.

Protocol B: Anhydrous Pyridine-Mediated Coupling (For Electron-Deficient Anilines)

If your aniline contains electron-withdrawing groups (e.g., -NO₂, -CF₃), it may be too unreactive for Protocol A. Pyridine acts as a nucleophilic catalyst, generating a highly reactive sulfonylpyridinium intermediate that forces the reaction forward without deprotonating the phenol.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the electron-deficient aniline (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Cool the mixture to 0 °C.

  • Electrophile Addition: Add solid 4-hydroxy-3-methoxybenzenesulfonyl chloride (1.2 equiv) portion-wise over 15 minutes to prevent exotherms.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature overnight.

  • Workup: Dilute with DCM and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate.

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). If a heavy baseline spot appears and continues to grow, it indicates sulfonyl chloride degradation (sulfonic acid formation) due to moisture contamination in your pyridine or DCM. Ensure all reagents are strictly anhydrous.

References
  • Sigma-Aldrich. 4-Hydroxy-3-methoxybenzenesulfonyl chloride | 914261-11-3. Retrieved from 2[2]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from 3[3]

  • ResearchGate. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from 1[1]

  • ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from 4[4]

Sources

Technical Support Center: Troubleshooting the Removal of Excess 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges of working with 4-hydroxy-3-methoxybenzenesulfonyl chloride (CAS 914261-11-3).

This bifunctional reagent—featuring both a highly electrophilic sulfonyl chloride and a potentially nucleophilic phenol—presents unique work-up challenges. Standard purification methods often fail, leading to intractable emulsions or degraded yields. This guide provides field-proven, self-validating protocols to ensure high-purity product isolation.

Part 1: The Core Challenge (Why Standard Work-ups Fail)

Q: Why can't I just use saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to quench and wash away the excess reagent?

A: Standard basic work-ups rely on hydrolyzing the unreacted sulfonyl chloride into a water-soluble sulfonate salt[1]. However, applying this to 4-hydroxy-3-methoxybenzenesulfonyl chloride is chemically disastrous due to its bifunctional nature.

The free phenolic hydroxyl group on this molecule has a pKa of approximately 9.3. When you introduce an aqueous base, you deprotonate the phenol. The resulting phenoxide anion is a strong nucleophile that rapidly attacks the highly reactive sulfonyl chloride moiety of neighboring molecules. This triggers a runaway intermolecular self-condensation , forming complex, insoluble polysulfonate esters. These polymeric byproducts cause severe emulsions during liquid-liquid extraction and will co-elute with your target compound during chromatography.

Part 2: The Solution — The Amine Scavenging Strategy

Q: If basic hydrolysis causes polymerization, what is the best method to remove the excess reagent?

A: The most effective and elegant method is the Amine Scavenging Strategy using a diamine such as N,N-dimethylethylenediamine (DMEDA) [2].

The Causality & Logic: DMEDA contains two distinct amine groups: a highly nucleophilic primary amine and a basic, but non-nucleophilic, tertiary amine. When added to the crude reaction mixture, the primary amine selectively and rapidly reacts with the unreacted sulfonyl chloride to form a stable sulfonamide byproduct.

Crucially, this new byproduct now contains a basic tertiary amine "tag." By performing a subsequent mildly acidic wash (e.g., 1M HCl), the tertiary amine (pKa ~9.9) becomes protonated, rendering the entire scavenged byproduct highly water-soluble. Meanwhile, your desired product and the phenolic OH (which remains protonated and neutral at acidic pH) stay safely dissolved in the organic phase.

Quantitative Comparison of Quenching Strategies

The following table summarizes the phase partitioning and suitability of various quenching methods based on their underlying chemical mechanisms.

Quenching StrategyChemical MechanismByproduct FormedPhase PartitioningSuitability for 4-OH-3-OMe-PhSO₂Cl
Aqueous NaOH / NaHCO₃ Basic HydrolysisPolysulfonate EstersEmulsion / OrganicPoor (Causes rapid polymerization)
Water (Neutral) Neutral HydrolysisSulfonic AcidAqueousModerate (Reaction is kinetically too slow)
DMEDA (Amine Scavenger) Nucleophilic SubstitutionTertiary-Amine SulfonamideAqueous (via Acidic Wash)Excellent (Rapid reaction, clean separation)
Polymer-Bound Trisamine Solid-Phase ScavengingResin-Bound SulfonamideSolid (Filtered)Excellent (Best if the target product is basic)

Part 3: Mandatory Visualization of the Scavenging Workflow

The following logic diagram illustrates the phase-separation mechanics of the DMEDA scavenging protocol.

G A Crude Reaction Mixture (Product + Excess Reagent) B Add DMEDA Scavenger (N,N-dimethylethylenediamine) A->B Quench at 0°C C Scavenged Byproduct Formed (Tertiary Amine Tagged) B->C 30 min stir D Liquid-Liquid Extraction (1M HCl Wash) C->D Acidify (pH < 2) E Organic Phase (Pure Desired Product) D->E Retain F Aqueous Phase (Protonated Byproduct) D->F Discard

Workflow for DMEDA-mediated scavenging of excess sulfonyl chloride.

Part 4: Step-by-Step Experimental Protocol

This protocol is engineered to be a self-validating system . By monitoring temperature and pH at specific steps, you guarantee the mechanistic success of the purification[2].

Reagents Required:

  • N,N-dimethylethylenediamine (DMEDA)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Thermal Control (The Quench): Once your primary reaction is complete, immediately cool the reaction flask to 0 °C using an ice-water bath. Causality: Sulfonyl chlorides are highly electrophilic; their reaction with primary amines is strongly exothermic. Cooling prevents thermal degradation of your target product.

  • Scavenger Addition: Dropwise, add DMEDA (0.3 to 0.5 equivalents relative to the initial amount of excess sulfonyl chloride used).

    • Self-Validation Check: Monitor the internal temperature. Ensure it does not exceed 5 °C during the addition.

  • Maturation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 20–30 minutes to ensure complete consumption of the excess reagent.

  • Dilution: Dilute the crude mixture with EtOAc. Causality: EtOAc provides superior phase separation compared to THF or DMF during aqueous washes.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of 1M HCl.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the tertiary amine of the scavenged byproduct will not be fully protonated, and it will remain in your organic phase. Add more 1M HCl until pH < 2 is achieved.

  • Phase Separation: Collect the organic layer. Discard the aqueous layer (which now contains the water-soluble DMEDA-sulfonamide byproduct).

  • Final Polish: Wash the organic layer once with brine to remove residual water and HCl, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 5: Advanced Troubleshooting FAQs

Q: What if my desired product also contains a basic amine that gets protonated during the 1M HCl wash?

A: If your target product contains a basic moiety, it will partition into the acidic aqueous layer alongside the DMEDA-scavenged byproduct, causing the liquid-liquid extraction to fail. In this scenario, you must switch to a Polymer-Bound Scavenger (e.g., polymer-bound trisamine or aminomethyl polystyrene)[1].

The solid-supported amine reacts with the excess 4-hydroxy-3-methoxybenzenesulfonyl chloride, covalently trapping it to the macroscopic resin. Because the byproduct is bound to a solid matrix, you simply filter the reaction mixture through a sintered glass frit. The pure product remains in the filtrate, completely bypassing the need for an acidic aqueous wash.

References
  • Benchchem Technical Support. "Sulfonyl Chloride Work-up: Troubleshooting & Optimization." Benchchem.

  • Sigma-Aldrich Product Catalog. "4-Hydroxy-3-methoxybenzenesulfonyl chloride | CAS 914261-11-3 | Properties and Safety Information." Sigma-Aldrich.

  • Benchchem Reagent Protocols. "1-Octanesulfonyl chloride | 7795-95-1: DMEDA Scavenging Protocol." Benchchem.

Sources

Technical Support Center: Troubleshooting Sulfonylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfonylation of sterically hindered amines (e.g., tert-butylamine, 2,6-diisopropylaniline, or bulky secondary amines).

Standard protocols using triethylamine (TEA) and dichloromethane (DCM) often fail with these substrates, resulting in unreacted starting materials or competitive hydrolysis of the sulfonyl chloride. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating workflows to rescue your stalled reactions.

The Causality of Low Reactivity (Mechanistic Insight)

The formation of a sulfonamide requires the nucleophilic nitrogen of the amine to attack the electrophilic sulfur atom of the sulfonyl chloride. However, the transition state for this substitution is highly sensitive to steric bulk[1].

When bulky substituents surround the amine, they physically clash with the oxygen atoms and the R-group of the sulfonyl chloride. If you use a standard, non-nucleophilic base like TEA or DIPEA, the base only serves to scavenge the generated HCl. It does nothing to lower the activation energy of the substitution. Consequently, the reaction stalls, and any trace moisture in the system will outcompete the amine, leading to the irreversible hydrolysis of your sulfonyl chloride[1].

To overcome this, we must change the activation mode of the reaction using either Nucleophilic Catalysis or Lewis Acid Catalysis.

G A Sulfonyl Chloride + Hindered Amine B Direct Attack (High Steric Barrier) A->B C Add DMAP / NMI (Nucleophilic Catalyst) A->C Fast E Sulfonamide Product B->E Very Slow / Fails D Sulfonylpyridinium Ion (Highly Electrophilic) C->D D->E Amine Attack (Lower Barrier)

Mechanistic pathway comparing direct sulfonylation vs. nucleophilic catalysis.

Troubleshooting Q&A

Q1: My reaction with a hindered secondary amine shows no conversion using TEA in DCM at room temperature. What is the first parameter I should change? A1: Switch your base and introduce a nucleophilic catalyst. TEA is too bulky to activate the sulfonyl chloride[1]. Instead, use Pyridine as the solvent/base and add 10-20 mol% of 4-Dimethylaminopyridine (DMAP) or N-methylimidazole (NMI)[1][2]. These catalysts are sterically unhindered and rapidly attack the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium (or imidazolium) intermediate. This intermediate features a superior leaving group, drastically lowering the activation barrier for your hindered amine.

Q2: I added DMAP, but the reaction is still stalling and I am observing degradation of my sulfonyl chloride. What is happening? A2: You are likely facing a kinetic issue combined with moisture contamination. Because the hindered amine attacks the activated intermediate so slowly, competitive hydrolysis by trace water becomes the dominant pathway. Solution: Ensure strict anhydrous conditions. Furthermore, switch your solvent to Acetonitrile (MeCN) and heat the reaction to 60–80 °C. The increased thermal energy is often required to overcome the severe steric clash at the transition state[3].

Q3: Standard base catalysis completely fails for my extremely hindered aniline (e.g., 2,6-diisopropylaniline). Are there alternative activation modes? A3: Yes. When nucleophilic catalysis fails, pivot to Lewis Acid Catalysis . Studies have shown that Indium metal powder (10 mol%) or Zinc Oxide (ZnO) can effectively catalyze this reaction under neutral conditions[4]. The Lewis acid coordinates to the oxygen atoms of the sulfonyl chloride, pulling electron density away from the sulfur atom. This makes the sulfur hyper-electrophilic without requiring the formation of a bulky intermediate, allowing even poor, sterically hindered nucleophiles to attack successfully[3][4].

Q4: What if the amine is so hindered that even Lewis acids fail? A4: You must alter the nucleophile itself via pre-deprotonation. Treat the hindered amine with a strong base (e.g., NaH or LiHMDS) in anhydrous THF at 0 °C to generate a highly nucleophilic metal-amide anion. This anion is orders of magnitude more reactive than the neutral amine and will force the substitution reaction forward.

Quantitative Data Summary

The following table summarizes the dramatic impact of switching from standard conditions to optimized catalytic conditions for a model sterically hindered amine (tert-butylamine).

AmineSulfonyl ChlorideCatalyst / BaseSolvent & TempTimeYield (%)
tert-Butylaminep-Toluenesulfonyl chlorideNone / TEADCM, RT24 h< 10%
tert-ButylaminePyrazine-2-sulfonyl chloridePyridine / DMAPDCM, RT12 h45%
tert-Butylaminep-Toluenesulfonyl chlorideIndium (10 mol%)MeCN, Reflux0.5 h85%
tert-Butylaminep-Toluenesulfonyl chlorideZnO (10 mol%)MeCN, Reflux0.5 h87%

(Data synthesized from BenchChem[1][3], Yan et al.[4], and Meshram et al.)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The specific workup steps are engineered to confirm reaction success by selectively stripping away catalysts and unreacted starting materials.

Protocol A: DMAP-Catalyzed Sulfonylation (Nucleophilic Activation)

Best for moderately hindered primary and secondary amines.

  • Setup: To an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), add the sterically hindered amine (1.0 equiv) and anhydrous DCM (0.2 M).

  • Base/Catalyst Addition: Add anhydrous Pyridine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor by TLC.

  • Self-Validating Workup: Dilute with DCM and wash the organic layer twice with 1M HCl . (Causality: This step is critical; it protonates and extracts all Pyridine, DMAP, and unreacted aliphatic amine into the aqueous layer, ensuring the organic layer only contains the neutral sulfonamide and any hydrolyzed sulfonic acid).

  • Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Indium-Catalyzed Sulfonylation (Lewis Acid Activation)

Best for highly hindered anilines and weak nucleophiles.

  • Setup: To a round-bottom flask, add the hindered amine (1.0 mmol), sulfonyl chloride (1.2 mmol), and Indium powder (0.1 mmol, 10 mol%)[4].

  • Solvent: Add anhydrous Acetonitrile (5 mL). (Causality: MeCN is polar enough to stabilize the transition state but does not coordinate strongly enough to poison the Indium catalyst).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 30 to 60 minutes[4].

  • Self-Validating Workup: Cool to room temperature. The reaction mixture will be heterogeneous. Filter the mixture through a short pad of Celite to quantitatively remove the Indium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify by recrystallization or chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Stalled Reaction Q1 Using weak/bulky base (e.g., TEA, DIPEA)? Start->Q1 A1 Switch to Pyridine + DMAP or N-Methylimidazole Q1->A1 Yes Q2 Still stalling at RT? Q1->Q2 No A1->Q2 Yield still low A2 Change solvent to MeCN and heat to reflux Q2->A2 Yes Q3 No conversion due to extreme steric bulk? Q2->Q3 No A2->Q3 Yield still low A3 Use Lewis Acid (Indium/ZnO) or Pre-deprotonate (NaH) Q3->A3 Yes

Decision tree for troubleshooting stalled sulfonylation of hindered amines.

References

  • Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride. BenchChem. 1

  • Technical Support Center: Optimizing Sulfonylation of Hindered Amines. BenchChem. 3

  • Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters. Synlett / Thieme Connect. 4

  • Zinc Oxide Catalyzed Efficient Synthesis of Sulfonamides Under Mild Conditions. TSI Journals.

  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC / NIH. 2

Sources

Technical Support Center: Purification Strategies for Products of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic and extraction challenges posed by 4-Hydroxy-3-methoxybenzenesulfonyl chloride (vanillylsulfonyl chloride) derivatives.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind each purification step, ensuring your workflows are robust, scalable, and self-validating.

Module 1: Reaction Matrix & Impurity Profiling

Q: Why is the crude mixture of my 4-hydroxy-3-methoxybenzenesulfonyl chloride reaction so complex?

A: The complexity arises from the bifunctional nature of the starting material. The molecule contains both a highly electrophilic sulfonyl chloride group and a nucleophilic phenolic hydroxyl group [1].

When you add a base (e.g., triethylamine, pyridine) to synthesize a sulfonamide, the base deprotonates the phenol (pKa ~9.5). The resulting phenoxide acts as a competing nucleophile, attacking the sulfonyl chloride of adjacent molecules. This causality leads to intermolecular O-sulfonylation, generating a complex mixture of oligomeric sulfonate esters. Furthermore, any trace moisture in your solvents will rapidly hydrolyze the sulfonyl chloride into highly polar 4-hydroxy-3-methoxybenzenesulfonic acid [2].

Key Takeaway: Your purification strategy must be designed to separate the target sulfonamide from three distinct impurity classes: water-soluble sulfonic acids, basic unreacted amines, and neutral oligomeric sulfonate esters.

Module 2: Aqueous Workup & pH-Controlled Extraction

Q: How do I selectively isolate the desired sulfonamide from unreacted amines and hydrolyzed sulfonic acids?

A: Because the target product, impurities, and starting materials have vastly different pKa values, a pH-controlled liquid-liquid extraction is the most effective first step.

Data Presentation: Partitioning Behavior of Reaction Components
ComponentEstimated pKaState at pH 2 (1M HCl)State at pH 8 (NaHCO₃)Preferred Phase (pH 8 Workup)
Hydrolyzed Sulfonic Acid < 1.0Ionized (Anion)Ionized (Anion)Aqueous
Unreacted Aliphatic Amine 9.0 - 10.5Ionized (Cation)Partially IonizedAqueous (at pH 2)
Target Sulfonamide Product ~9.5 (Phenol)NeutralNeutralOrganic
Oligomeric Sulfonate Esters ~9.5 (Phenol)NeutralNeutralOrganic
Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol utilizes acid-base chemistry to drive impurities into the aqueous layer while retaining the product in the organic layer.

  • Quench & Dilute: Quench the crude reaction mixture with deionized water. Dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Base Wash (Removes Sulfonic Acid): Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.0).

    • Causality: The sulfonic acid is fully ionized and partitions into the aqueous layer. The target sulfonamide and free phenol remain neutral in the organic layer.

    • Self-Validation: Check the aqueous layer pH with indicator paper (must be ≥8.0). Add a drop of 1M BaCl₂ to a small aliquot of the aqueous extract; a white precipitate (barium sulfonate/sulfate) confirms the successful removal of hydrolyzed byproducts.

  • Acid Wash (Removes Unreacted Amine): Wash the retained organic layer with 1M HCl (pH ~2.0).

    • Causality: Aliphatic amines are protonated to ammonium salts and partition into the aqueous phase.

    • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of primary/secondary amines.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Module 3: Chromatographic Purification Strategies

Q: My product streaks severely on the silica column. How can I improve resolution?

A: Sulfonamides and free phenols are strong hydrogen-bond donors. They interact heavily with the free silanol (-SiOH) groups on the surface of normal-phase silica gel. This causes non-linear adsorption isotherms, observed as severe peak tailing and streaking [3].

Protocol 2: Normal-Phase Flash Chromatography
  • Column Preparation: Slurry pack silica gel using a mobile phase of Dichloromethane (DCM) containing 0.5% v/v Acetic Acid (AcOH) [3].

    • Causality: The volatile organic acid protonates the silanols and suppresses the ionization of the product's phenol group, restoring a linear partition and sharp peaks [3].

  • Sample Loading: Dissolve the crude extract in a minimum volume of DCM. If insoluble, dry-load onto a small amount of silica gel.

  • Gradient Elution: Elute using a gradient of 0% to 10% Methanol in DCM (maintaining 0.5% AcOH throughout).

    • Self-Validation: Run a 2D TLC (elute, rotate 90 degrees, elute again) of the collected fractions. If the spot remains singular and on the diagonal, the product is stable and not degrading on the acidic column.

Module 4: Crystallization & Scale-Up

Q: Can I avoid column chromatography for scale-up?

A: Yes. Once the sulfonic acid and unreacted amines are removed via the pH-controlled workup, the remaining oligomeric impurities can often be separated via recrystallization. Sulfonamides derived from 4-hydroxy-3-methoxybenzenesulfonyl chloride crystallize exceptionally well from binary solvent systems [2].

Protocol 3: Recrystallization
  • Dissolution: Suspend the crude solid in a minimum volume of hot Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise until the solution becomes slightly cloudy (reaching the metastable zone).

  • Cooling: Allow the mixture to cool slowly to room temperature to promote crystal nucleation, then transfer to an ice bath (0 °C) for 2 hours to maximize yield.

    • Self-Validation: Filter a small aliquot of the mother liquor and analyze by HPLC. If the product peak area is <5% of the total chromatogram, crystallization is complete and equilibrium has been reached.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold Hexanes.

Workflow Visualization

G Crude Crude Reaction Mixture (Product, Amine, Sulfonic Acid, Oligomers) Workup1 Aqueous Wash (pH 8-9) NaHCO3 (aq) Crude->Workup1 Aq1 Aqueous Phase (Sulfonic Acid Salts) Workup1->Aq1 Discard Org1 Organic Phase (Product, Amine, Oligomers) Workup1->Org1 Retain Workup2 Acidic Wash (pH 2-3) 1M HCl (aq) Org1->Workup2 Aq2 Aqueous Phase (Protonated Amine) Workup2->Aq2 Discard Org2 Organic Phase (Product, Oligomers) Workup2->Org2 Retain Purif Silica Gel Chromatography (DCM/MeOH + 0.5% AcOH) Org2->Purif Pure Pure Sulfonamide Product Purif->Pure

Workflow for the pH-guided purification of vanillylsulfonamides.

References

  • Almarhoon, Z., et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI Crystals 2019, 9(1), 35.[Link]

Sources

Technical Support Center: Controlling Exotherms in Large-Scale 4-Hydroxy-3-methoxybenzenesulfonyl Chloride Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-hydroxy-3-methoxybenzenesulfonyl chloride on a large scale. The addition of this sulfonyl chloride to nucleophiles, particularly amines, is a powerful transformation for synthesizing sulfonamides—a critical functional group in numerous pharmaceuticals. However, this reaction is notoriously exothermic and presents significant safety and control challenges during scale-up.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices rooted in chemical engineering principles and field-proven experience to ensure your reactions are safe, controlled, and reproducible.

Understanding the Inherent Hazard: The Sulfonamide Formation Exotherm

The reaction between an amine and a sulfonyl chloride, such as 4-hydroxy-3-methoxybenzenesulfonyl chloride, to form a sulfonamide is highly exothermic.[1][2] The sulfur atom in the sulfonyl chloride is highly electrophilic, leading to a rapid and energetic reaction with the nucleophilic amine.

On a laboratory scale (milligrams to a few grams), this exotherm is often easily dissipated into the surrounding environment or a simple ice bath. However, during scale-up, a critical issue arises: the surface-area-to-volume ratio of the reactor decreases. This means the reactor's ability to remove heat (a function of surface area) cannot keep pace with the total heat being generated by the reaction (a function of volume). This imbalance can lead to a dangerous situation known as a runaway reaction , where the temperature and pressure rise uncontrollably.[3][4][5]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during the addition of 4-hydroxy-3-methoxybenzenesulfonyl chloride.

Question 1: My reaction temperature is rising rapidly and uncontrollably, far exceeding my set point. What should I do?

Answer: You are likely experiencing a thermal runaway or are on the verge of one. Your immediate priority is to regain control and ensure your safety and the safety of those around you.

Immediate Actions:

  • STOP REAGENT ADDITION: Immediately cease the flow of the 4-hydroxy-3-methoxybenzenesulfonyl chloride solution.[6] This is the most critical first step, as it stops feeding the reaction that is generating heat.

  • ENHANCE COOLING: Maximize your cooling capacity. If using a bath, add more dry ice or salt to your ice. If using a chiller, lower the setpoint to its minimum.[3][6]

  • INCREASE AGITATION: Ensure stirring is vigorous. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium, preventing the formation of localized hot spots.[6]

  • PREPARE FOR EMERGENCY QUENCHING: If the temperature continues to rise despite the actions above, you must be prepared to execute a pre-planned emergency quenching procedure. This should only be done if the situation is deemed uncontrollable.[3][6]

Likely Causes & Long-Term Prevention:

  • Addition Rate Too High: The rate of heat generation from the reaction was greater than the rate of heat removal by your cooling system.

    • Solution: Drastically slow down the addition rate. Utilize a syringe pump or a dropping funnel with fine control to ensure a slow, steady addition.[6]

  • Inadequate Cooling: The cooling system is under-specified for the scale and exothermicity of the reaction.

    • Solution: Before scaling up, perform heat flow calorimetry to quantify the heat of reaction.[7][8] This data will allow you to properly size your cooling equipment. Consider upgrading to a more powerful chiller or using a more effective cooling bath (e.g., dry ice/acetone).[3]

G start Temperature Excursion Detected (T_internal > T_set + 5°C) stop_addition IMMEDIATELY STOP ADDITION OF SULFONYL CHLORIDE start->stop_addition enhance_cooling Enhance Cooling (Lower chiller setpoint, add dry ice) stop_addition->enhance_cooling increase_stirring Increase Agitation (Ensure vigorous mixing) enhance_cooling->increase_stirring monitor Monitor Internal Temperature Closely increase_stirring->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled resume_slowly Controlled (Resume addition at 25% of original rate) is_controlled->resume_slowly  Yes uncontrolled UNCONTROLLED (Temperature still rising) is_controlled->uncontrolled  No safe_state Reaction in Safe State resume_slowly->safe_state quench Execute Pre-Planned Emergency Quench Procedure uncontrolled->quench quench->safe_state review Post-Incident Review: - Addition Rate - Cooling Capacity - Stirring Efficiency safe_state->review

Caption: Emergency workflow for a temperature excursion.
Question 2: I am observing fuming and localized boiling where the sulfonyl chloride solution is being introduced. What is the cause?

Answer: This indicates the formation of localized "hot spots." The reaction is so rapid that the heat generated at the point of addition is causing the solvent to boil before it can be dissipated into the bulk of the reaction mixture.

Causes & Solutions:

  • Poor Mixing: The agitation is insufficient to disperse the sulfonyl chloride quickly.

    • Solution: Increase the stirrer speed. Ensure the vortex is not too deep, which can reduce mixing efficiency at the bottom of the reactor. Consider using a different impeller design (e.g., a pitched-blade turbine for better axial flow).

  • Surface Addition: Adding the reagent onto the surface of the reaction mixture is the primary cause.

    • Solution: Implement subsurface addition . Use a dropping funnel or addition line that extends below the surface of the reaction mixture. This ensures the reagent is introduced into a well-mixed region, allowing for rapid dilution and heat transfer.

Question 3: My process is controlled, but I have to run the addition over an impractically long time. How can I improve my heat removal to shorten the process time?

Answer: Your process is limited by your heat removal capacity. To safely increase the addition rate, you must improve the efficiency of heat transfer out of the reactor.

Options for Enhanced Cooling:

  • Jacketed Reactors: These are standard for large-scale reactions. Ensure the coolant flow rate through the jacket is optimal.[9]

  • Internal Cooling Coils: Immersing cooling coils directly into the reaction mixture provides a significant increase in heat transfer surface area.[9]

  • External Heat Exchangers: The reaction mixture can be pumped through an external loop that contains a heat exchanger for highly efficient cooling.[9][10] This is common in very large-scale industrial processes.

  • Cryogenic Cooling: For reactions requiring very low temperatures to remain controlled, using liquid nitrogen to cool a heat transfer fluid (indirect) or, in some specific setups, for direct cooling can be employed.[11][12]

Best Practices for Proactive Exotherm Control

The best way to handle an exotherm is to prevent it from becoming an issue in the first place through robust process design.

The Semi-Batch Approach: The Gold Standard

For large-scale exothermic reactions, the semi-batch reactor configuration is the industry standard.[13][14][15] Unlike a batch reactor where all reactants are mixed at once, a semi-batch process involves charging the reactor with one reactant (typically the amine in a suitable solvent) and then adding the second, highly reactive reagent (the sulfonyl chloride) slowly and in a controlled manner.[16]

The fundamental principle is to make the rate of addition the limiting factor for the rate of reaction . This ensures that the rate of heat generation never exceeds the system's capacity for heat removal.

G cluster_1 Heat Removal Q_reaction Q_reaction (Heat from Sulfonamide Formation) Balance Thermal Balance Q_reaction->Balance Q_addition Q_addition (Controlled by Addition Rate) Q_addition->Balance label_gen Rate of Heat Generation Q_cooling Q_cooling (Jacket, Coils, Chiller Capacity) label_rem Rate of Heat Removal Balance->Q_cooling label_eq

Caption: The principle of thermal safety in semi-batch reactions.
Key Operational Parameters for Control

To maintain control, a combination of parameters must be optimized. The following table provides recommended starting points for a large-scale 4-hydroxy-3-methoxybenzenesulfonyl chloride addition.

ParameterRecommendationRationale & Justification
Addition Temperature 0 to 5 °CProvides a significant thermal buffer. A lower starting temperature means the reaction has to generate more heat before reaching a dangerous temperature.[2]
Addition Method Subsurface addition via a pump (e.g., syringe or peristaltic)Ensures controlled, reproducible addition rates and prevents localized hot spots.[6]
Addition Rate Determined by calorimetry; start very slow and monitor ΔT (T_internal - T_jacket)The addition rate directly controls the rate of heat generation. Maintaining a small and stable ΔT indicates the system is removing heat effectively.
Agitation Vigorous; sufficient to create good turnover without a deep vortexMaximizes heat transfer to the reactor walls and ensures rapid dispersal of the added reagent.[6]
Solvent Anhydrous, inert solvent with a moderate boiling pointPrevents hydrolysis of the sulfonyl chloride.[17] A higher boiling point provides an additional safety buffer against boiling over.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from hydrolyzing the highly sensitive sulfonyl chloride starting material.[17]

Experimental Protocols

Protocol 1: General Procedure for Controlled Large-Scale Addition

This is a generalized protocol. All quantities and rates must be determined based on proper process safety evaluations, including reaction calorimetry.

  • Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Oven-drying all glassware and equipment is critical to prevent hydrolysis.[17]

  • Initial Charge: Charge the reactor with the amine and a suitable anhydrous solvent.

  • Cooling: Begin vigorous agitation and cool the reactor contents to the target initial temperature (e.g., 0 °C) using a calibrated chiller or cooling bath.

  • Reagent Preparation: In a separate, dry vessel under a nitrogen atmosphere, dissolve the 4-hydroxy-3-methoxybenzenesulfonyl chloride in the anhydrous solvent.

  • Controlled Addition: Using a calibrated pump, begin the subsurface addition of the sulfonyl chloride solution at a pre-determined slow rate.

  • Monitoring: Continuously monitor the internal reaction temperature and the temperature of the cooling jacket fluid. The difference between these two (ΔT) is a direct indicator of the heat being generated. Maintain a small, constant ΔT.

  • Completion: After the addition is complete, allow the reaction to stir at the cold temperature for a specified period to ensure completion before proceeding with the workup.

Protocol 2: Emergency Quenching Procedure

This procedure must be planned in advance. The quenching agent must be chosen carefully to be effective without creating a secondary, uncontrolled hazard.

  • Confirm Uncontrolled Exotherm: Verify that stopping the addition and maximizing cooling is not controlling the temperature rise.

  • Add Quenching Agent: Add a pre-chilled, non-reactive quenching agent to the reactor. A common choice is a high-boiling-point, inert solvent (like toluene, if compatible) that can absorb a large amount of thermal energy and dilute the reactants. Do not add water or protic solvents directly to an active reaction containing unreacted sulfonyl chloride, as the quenching itself can be highly exothermic. [3]

  • Continue Cooling & Stirring: Maintain maximum cooling and agitation throughout the quenching process.

  • Secure the Reactor: Once the temperature is stabilized, maintain the safe state and conduct a thorough investigation before attempting to restart the process.

References

  • VAISHNAVI GAWANDE. (2021). Semi-Batch Reactor.
  • Wikipedia. (n.d.). Semibatch reactor.
  • Scribd. (n.d.). Semi-Batch Reactor Overview and Benefits.
  • Achieve Chem. (2025). What Are The Best Methods For Cooling A Chemical Glass Reactor?
  • CAMEO Chemicals. (n.d.). 4-METHOXYBENZOYL CHLORIDE.
  • BenchChem. (2025). Managing exothermic reactions during the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (2025). Managing exothermic reactions in the synthesis of sulfonamides.
  • Marques, J., et al. (n.d.). Control of batch and semibatch reactors.
  • Air Products. (n.d.). Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling.
  • ACS Publications. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Gupton, B. F., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC.
  • Aggreko. (n.d.). Reactor Cooling | Temperature Control Solutions.
  • Asynt. (2024). What are the best tools for cooling chemical reactions?
  • NIPPON GASES. (n.d.). Process Cooling.
  • Dixon-Jackson, K. (n.d.).
  • A. M. Thadathil. (2022). Practical approach to prediction and prevention of runaway reactions.
  • Visentin, F., et al. (n.d.). Characterize your reaction at a glance. RTCal a new real time calorimetry technique. Aidic.
  • Gexcon. (n.d.). Runaway Reaction.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Vanillylsulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the sensitive and accurate analysis of molecules bearing primary/secondary amine and phenolic hydroxyl groups is a persistent challenge. These functional groups often impart high polarity and poor ionization efficiency, hindering their detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a robust solution, enhancing the analytical properties of target molecules. Vanillylsulfonyl chloride has emerged as a promising reagent for this purpose, but a deep understanding of the resulting derivative's behavior in the mass spectrometer is critical for its effective use.

This guide provides an in-depth technical analysis of the collision-induced dissociation (CID) pathways of vanillylsulfonyl derivatives. We will explore the core fragmentation mechanisms, compare them to established derivatization agents, and provide actionable experimental protocols to empower your research.

The Rationale for Derivatization: Why Vanillylsulfonyl Chloride?

The primary goal of derivatization in LC-MS is to modify an analyte to improve its analytical characteristics.[1] Vanillylsulfonyl chloride reacts with primary and secondary amines to form stable sulfonamides and with phenols to form sulfonate esters. The vanillyl moiety (from vanillin) is introduced to the analyte, conferring several advantages:

  • Enhanced Hydrophobicity: The aromatic ring and methoxy group increase the derivative's retention on reversed-phase chromatography columns, improving separation from polar matrix components.

  • Improved Ionization: The phenolic hydroxyl group on the vanillyl moiety can be readily protonated or deprotonated, significantly enhancing signal intensity in electrospray ionization (ESI).

  • Predictable Fragmentation: As we will explore, the sulfonamide linkage and the vanillyl structure produce characteristic fragment ions, which are invaluable for structural confirmation and the development of targeted quantitative assays like Selected Reaction Monitoring (SRM).

Core Fragmentation Mechanisms of Aromatic Sulfonamides

To understand the fragmentation of vanillylsulfonyl derivatives, we must first examine the established principles governing the CID of aromatic sulfonamides. Under ESI conditions, these compounds exhibit several characteristic fragmentation patterns.

The Signature Elimination of Sulfur Dioxide (SO₂)

Perhaps the most well-documented fragmentation pathway for aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of a sulfur dioxide (SO₂) molecule.[2][3] This process is not a simple bond cleavage but rather a rearrangement reaction. The stability of the resulting [M+H-SO₂]⁺ ion is influenced by substituents on the aromatic ring; electron-withdrawing groups, for instance, can promote this SO₂ extrusion.[2] This pathway is a frequently encountered reaction in atmospheric pressure ionization techniques.[2]

Cleavage of the Sulfonamide (S-N) Bond

Another primary fragmentation route is the cleavage of the bond between the sulfur atom and the nitrogen atom of the derivatized amine.[4][5] This cleavage can result in two diagnostic ions: one corresponding to the protonated aromatic sulfonyl moiety and another corresponding to the original amine analyte. The relative abundance of these fragments can depend on the gas-phase basicity of the amine and the stability of the sulfonyl cation.

Predicted Fragmentation Pathways of Vanillylsulfonyl Derivatives

By combining the general principles of sulfonamide fragmentation with the specific structure of the vanillyl group, we can predict the major fragmentation pathways for a vanillylsulfonyl-derivatized analyte (e.g., an amine, R-NH₂). The protonated molecule, [M+H]⁺, will enter the collision cell and undergo CID, leading to several competing fragmentation routes.

Let's consider a model derivative: N-benzyl-4-hydroxy-3-methoxybenzenesulfonamide (the product of benzylamine derivatized with vanillylsulfonyl chloride). Its monoisotopic mass is 293.08 g/mol . The protonated molecule will have an m/z of 294.08.

  • Pathway A: S-N Bond Cleavage: This pathway involves the scission of the sulfonamide bond. This is often a major pathway for sulfonamides.

    • Fragment A1: Formation of the vanillylsulfonyl cation at m/z 187.01. This highly characteristic ion can be used as a "reporter ion" to screen for all vanillylsulfonyl-derivatized compounds in a complex mixture.

    • Fragment A2: Formation of the protonated analyte, in this case, protonated benzylamine at m/z 108.08. The detection of this ion confirms the identity of the original underivatized molecule.

  • Pathway B: Neutral Loss of SO₂: Following the established mechanism for aromatic sulfonamides, the parent ion can undergo rearrangement to lose a neutral SO₂ molecule (64.96 Da).[2]

    • Fragment B1: This results in a fragment ion at m/z 229.12 ([M+H-SO₂]⁺).

  • Pathway C: Fragmentation of the Vanillyl Moiety: The vanillylsulfonyl cation (m/z 187.01) or other fragments containing the vanillyl group can undergo further dissociation. Based on the known fragmentation of vanillin and related structures, a key fragmentation is the loss of a methyl radical.[6][7]

    • Fragment C1: Loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group of the m/z 187.01 ion, yielding a fragment at m/z 172.00.

The following diagram illustrates these predicted pathways.

G cluster_main Predicted ESI-MS/MS Fragmentation of a Vanillylsulfonyl Derivative cluster_path_a Pathway A: S-N Cleavage cluster_path_b Pathway B: SO₂ Loss cluster_path_c Pathway C: Secondary Fragmentation parent [M+H]⁺ Vanillylsulfonyl-Analyte frag_A1 Vanillylsulfonyl Cation (m/z 187.01) parent->frag_A1 Cleavage of S-N bond frag_A2 Protonated Analyte [R-NH₂+H]⁺ parent->frag_A2 Cleavage of S-N bond frag_B1 [M+H - SO₂]⁺ parent->frag_B1 Rearrangement & Neutral Loss (-64 Da) frag_C1 [Vanillylsulfonyl - CH₃]⁺ (m/z 172.00) frag_A1->frag_C1 Loss of •CH₃ (-15 Da)

Caption: Predicted fragmentation of a vanillylsulfonyl derivative.

Performance Comparison with Alternative Derivatization Reagents

No single derivatization reagent is optimal for all applications.[1] The choice depends on the analytical goals, matrix complexity, and desired sensitivity. Vanillylsulfonyl chloride's performance is best understood in the context of other widely used sulfonyl chloride reagents, such as Dansyl chloride and Dabsyl chloride.

FeatureVanillylsulfonyl ChlorideDansyl ChlorideDabsyl Chloride
Reactive Group Sulfonyl Chloride (-SO₂Cl)Sulfonyl Chloride (-SO₂Cl)Sulfonyl Chloride (-SO₂Cl)
Target Analytes Primary/Secondary Amines, PhenolsPrimary/Secondary Amines, Phenols[8]Primary/Secondary Amines[9]
Ionization Enhancement High (due to phenolic -OH)Very High (due to tertiary amine)[1]High (due to tertiary amine and azo group)
Chromatographic Property Increases hydrophobicitySignificantly increases hydrophobicity[9]Significantly increases hydrophobicity
Characteristic Fragment Ion Vanillylsulfonyl Cation (m/z 187.01)Dimethylaminonaphthalene Cation (m/z 170/171)[10]Dabsyl Cation (m/z 222)
Derivative Stability Expected to be high (stable sulfonamide)Stable, but can be light-sensitive[11]Generally very stable[9]
Detection Method MS, UVMS, Fluorescence, UV[12]MS, UV-Vis (strong chromophore)[9]

Key Insight: A critical consideration is that with reagents like Dansyl chloride, the fragment ion from the derivatizing agent itself (the "tag") is often the most intense peak in the MS/MS spectrum.[10] This can be advantageous for screening and targeted analysis but may suppress the formation of fragments from the original analyte structure. It is highly probable that vanillylsulfonyl derivatives will exhibit similar behavior, with the m/z 187.01 ion being a dominant feature in the product ion scan.

Experimental Protocols

Reproducibility begins with a robust and well-defined protocol. The following provides a detailed, step-by-step methodology for the derivatization of amine-containing analytes with vanillylsulfonyl chloride for LC-MS analysis, adapted from established methods for similar reagents.[8]

Experimental Workflow Diagram

Sources

Reactivity Comparison Guide: 4-Hydroxy-3-methoxybenzenesulfonyl chloride vs. Tosyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the selection of appropriate sulfonylating agents becomes critical for achieving high yields and maintaining chemoselectivity. While standard reagents like Tosyl chloride (TsCl) offer predictable and robust reactivity, highly functionalized alternatives like 4-Hydroxy-3-methoxybenzenesulfonyl chloride (a vanillin-derived sulfonyl chloride) present unique mechanistic challenges.

This guide provides an in-depth, objective comparison of these two reagents, detailing the causality behind their divergent reactivities, quantitative performance metrics, and field-proven experimental protocols designed to overcome chemoselectivity hurdles.

Mechanistic Reactivity Profile

The fundamental difference between these two reagents lies in their structural bifunctionality and the resulting electronic effects under basic conditions.

Tosyl Chloride (TsCl): The Monofunctional Standard

Tosyl chloride (4-methylbenzenesulfonyl chloride) is the gold standard for sulfonylation[1]. The para-methyl group exerts a mild electron-donating effect via induction (+I) and hyperconjugation (+H). This stabilizes the sulfonyl chloride just enough to prevent rapid degradation, while maintaining a highly electrophilic sulfur(VI) center. Because it lacks any acidic or nucleophilic functional groups, TsCl is highly stable under the standard basic conditions (e.g., pyridine or triethylamine) required to scavenge the HCl byproduct during sulfonylation.

4-Hydroxy-3-methoxybenzenesulfonyl chloride: The Bifunctional Challenge

Unlike TsCl, 4-hydroxy-3-methoxybenzenesulfonyl chloride contains both an electrophilic sulfonyl chloride group and a highly acidic, potentially nucleophilic phenol group. This bifunctionality creates a severe chemoselectivity problem under standard sulfonylation conditions:

  • Electronic Deactivation: To drive sulfonylation, a base is added to deprotonate the incoming amine and scavenge HCl. However, this base immediately deprotonates the acidic phenol (

    
    ) to form a phenoxide anion. The phenoxide oxygen pushes massive electron density into the aromatic ring via resonance (+M effect), drastically reducing the partial positive charge on the sulfonyl sulfur and deactivating it toward external nucleophilic attack.
    
  • Self-Condensation (Polymerization): The newly formed phenoxide is a strong nucleophile. Instead of the target amine attacking the sulfonyl chloride, the phenoxide of one molecule attacks the sulfonyl chloride of an adjacent molecule. This results in rapid self-condensation, yielding complex polysulfonate oligomers and polymers [2].

To successfully utilize 4-hydroxy-3-methoxybenzenesulfonyl chloride, the phenol must be transiently masked. In situ protection using silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) neutralizes the nucleophilicity of the phenol, restoring the electrophilicity of the sulfonyl group.

G Reagent 4-Hydroxy-3-methoxybenzenesulfonyl chloride (Bifunctional Reagent) Base Base Addition (e.g., Et3N) Reagent->Base Standard Conditions Protection In Situ Protection (BSA / BTSA) Reagent->Protection Modified Protocol Phenoxide Phenoxide Intermediate (Strong +M effect, Nucleophilic) Base->Phenoxide Deprotonation Polymer Polysulfonate (Self-Condensation / Polymerization) Phenoxide->Polymer Intermolecular Attack TMS_Ether TMS-Protected Sulfonyl Chloride (Stable Electrophile) Protection->TMS_Ether Silylation Amine Amine Addition TMS_Ether->Amine Product Target Sulfonamide (After Acidic Workup) Amine->Product Sulfonylation & Deprotection

Divergent reactivity pathways of 4-hydroxy-3-methoxybenzenesulfonyl chloride.

Quantitative Data & Performance Comparison

The table below summarizes the empirical performance metrics and physicochemical properties of both reagents when reacted with a standard primary amine.

Property / MetricTosyl Chloride (TsCl)4-Hydroxy-3-methoxybenzenesulfonyl chloride
Structure Type Monofunctional electrophileBifunctional (electrophile + nucleophile)
Electronic Effect (Para) Weakly activating (+I, +H)Strongly deactivating when deprotonated (+M)
Stability in Basic Media High (stable for hours)Very Low (rapid self-condensation)
Primary Side Reaction Slow hydrolysisPolymerization (polysulfonate formation)
Typical Yield (Standard Cond.) > 90%< 15% (due to oligomerization)
Typical Yield (In Situ Protection) N/A (Not required)75% - 85%
Storage Requirements Room temperature, desiccated2-8°C, under inert gas (Argon/N₂)

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks (such as TLC verification of intermediate states) to guarantee that the chemical logic holds true at the bench.

Protocol A: Standard Sulfonylation using Tosyl Chloride

Because TsCl is highly stable, a standard Schotten-Baumann-type or anhydrous pyridine workflow is highly effective [3].

Methodology:

  • Preparation: Dissolve the target primary amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv, 15 mmol) and cool the mixture to 0°C in an ice bath. Causality: Cooling minimizes the exothermic degradation of the sulfonylammonium intermediate.

  • Electrophile Addition: Add Tosyl chloride (1.1 equiv, 11 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with 1M HCl (20 mL) to protonate and remove excess Et₃N and unreacted amine. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G Amine Amine Substrate Intermediate Sulfonylammonium Intermediate Amine->Intermediate TsCl Tosyl Chloride (TsCl) TsCl->Intermediate Base Base (Pyridine/Et3N) Base->Intermediate HCl Scavenging Product Tosylamide Product Intermediate->Product Substitution

Standard sulfonylation workflow using Tosyl chloride (TsCl).

Protocol B: Sulfonylation using 4-Hydroxy-3-methoxybenzenesulfonyl chloride

To prevent the polymerization documented by Campbell & Hill [2], the phenol must be protected in situ before the amine and base are introduced.

Methodology:

  • In Situ Protection: Dissolve 4-hydroxy-3-methoxybenzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (15 mL) under an Argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 equiv, 12 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Run a TLC. The highly polar phenol spot should disappear, replaced by a less polar TMS-ether spot. This confirms the nucleophilic phenol is masked.

  • Amine Addition: In a separate flask, dissolve the target amine (1.0 equiv, 10 mmol) and Et₃N (1.5 equiv, 15 mmol) in anhydrous DCM (10 mL). Cool to 0°C.

  • Coupling: Dropwise add the protected sulfonyl chloride solution to the amine solution over 15 minutes. Stir at room temperature for 3 hours.

  • Deprotection & Workup: Quench the reaction vigorously with 1M HCl (25 mL) and methanol (5 mL), stirring for 30 minutes.

    • Causality: The acidic aqueous methanol rapidly hydrolyzes the TMS ether, regenerating the free phenol while leaving the newly formed, robust sulfonamide bond intact.

  • Isolation: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure 4-hydroxy-3-methoxysulfonamide.

References

  • Campbell, R. W., & Hill, H. W. (1973). Polymerization of 4-Hydroxybenzenesulfonyl Chloride. Macromolecules, 6(4), 492–495. Retrieved from[Link]

  • Wikipedia Contributors. (2024). 4-Toluenesulfonyl chloride. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

A Comparative Guide to the Infrared Spectrum of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 4-hydroxy-3-methoxybenzenesulfonyl chloride, a vital reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for identifying this compound and distinguishing it from structurally similar molecules. The insights herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable interpretation.

Introduction to the Spectroscopic Characterization of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

4-Hydroxy-3-methoxybenzenesulfonyl chloride, also known as vanillylsulfonyl chloride, is a multifunctional aromatic compound. Its utility in organic synthesis stems from the reactive sulfonyl chloride group, which readily participates in the formation of sulfonamides and sulfonate esters. The presence of phenolic hydroxyl and methoxy groups on the benzene ring further enhances its chemical versatility.

Infrared spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. By identifying the vibrational frequencies of specific functional groups, an IR spectrum provides a unique molecular fingerprint. This guide will dissect the expected IR absorption bands of 4-hydroxy-3-methoxybenzenesulfonyl chloride, offering a logical framework for its characterization and a comparative analysis with related compounds.

Predicted Infrared Spectrum of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

The IR spectrum of 4-hydroxy-3-methoxybenzenesulfonyl chloride is a composite of the vibrational modes of its constituent functional groups: the sulfonyl chloride (-SO₂Cl), the hydroxyl (-OH), the methoxy (-OCH₃), and the substituted aromatic ring. A detailed breakdown of the expected characteristic peaks is presented below.

Table 1: Predicted Characteristic IR Absorption Peaks for 4-Hydroxy-3-methoxybenzenesulfonyl Chloride
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3400-3200Broad, Medium-StrongO-H stretch (hydrogen-bonded)Phenolic Hydroxyl
~3100-3000Medium-WeakAromatic C-H stretchAromatic Ring
~2970-2840Medium-WeakAliphatic C-H stretchMethoxy
~1600, ~1500, ~1450Medium-Strong, SharpC=C aromatic ring stretchesAromatic Ring
~1380-1360StrongAsymmetric S=O stretchSulfonyl Chloride
~1280-1240StrongAsymmetric C-O-C stretchAryl Ether (Methoxy)
~1180-1160StrongSymmetric S=O stretchSulfonyl Chloride
~1150-1020Medium-StrongIn-plane C-H bending / C-O stretchAromatic Ring / Phenol
~1040-1020MediumSymmetric C-O-C stretchAryl Ether (Methoxy)
~860-800StrongOut-of-plane C-H bending (para-substitution)Aromatic Ring
~600-500StrongS-Cl stretchSulfonyl Chloride

Causality Behind Peak Characteristics:

  • The O-H stretching band is expected to be broad due to intermolecular hydrogen bonding, a characteristic feature of phenols.

  • The sulfonyl chloride group gives rise to two very strong and distinct stretching vibrations for the S=O bond (asymmetric and symmetric), which are highly diagnostic.[1]

  • The aryl ether (methoxy group) will show characteristic C-O stretching bands. The asymmetric stretch is typically stronger.

  • The aromatic ring substitution pattern influences the out-of-plane C-H bending vibrations in the fingerprint region, providing clues about the arrangement of substituents.

Comparative Spectral Analysis

To confidently identify 4-hydroxy-3-methoxybenzenesulfonyl chloride, it is crucial to compare its predicted spectrum with those of structurally related compounds. This comparative approach allows for the unambiguous assignment of key functional groups.

Comparison with Guaiacol (2-Methoxyphenol)

Guaiacol shares the 4-hydroxy-3-methoxyphenyl core but lacks the sulfonyl chloride group. Its spectrum is dominated by the phenolic -OH and methoxy -OCH₃ vibrations.

Comparison with Benzenesulfonyl Chloride

Benzenesulfonyl chloride provides the reference spectrum for the aromatic sulfonyl chloride moiety without the hydroxyl and methoxy substituents.

Comparison with 4-Methoxybenzenesulfonyl Chloride

This compound allows for the isolation of the spectral features of the methoxy group in conjunction with the sulfonyl chloride on an aromatic ring.

Table 2: Comparative Analysis of Key IR Peaks (cm⁻¹)
Vibrational Mode4-Hydroxy-3-methoxybenzenesulfonyl Chloride (Predicted)Guaiacol (Observed)[2]Benzenesulfonyl Chloride (Observed)[3]4-Methoxybenzenesulfonyl Chloride (Observed)[4]
O-H Stretch ~3400-3200 (Broad)~3400 (Broad)AbsentAbsent
Asymmetric S=O Stretch ~1380-1360 (Strong)Absent~1380 (Strong)~1370 (Strong)
Symmetric S=O Stretch ~1180-1160 (Strong)Absent~1180 (Strong)~1170 (Strong)
Asymmetric C-O-C Stretch ~1280-1240 (Strong)~1260 (Strong)Absent~1260 (Strong)
S-Cl Stretch ~600-500 (Strong)Absent~570 (Strong)~560 (Strong)

This comparative data highlights the unique combination of a broad O-H stretch, strong S=O and S-Cl stretches, and characteristic C-O ether stretches that would confirm the identity of 4-hydroxy-3-methoxybenzenesulfonyl chloride.

Workflow for Spectroscopic Identification

The logical process for identifying 4-hydroxy-3-methoxybenzenesulfonyl chloride from its IR spectrum is outlined in the following diagram.

Workflow for FT-IR Analysis of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride A Acquire FT-IR Spectrum B Broad band at ~3400-3200 cm⁻¹? A->B C Presence of Phenolic -OH B->C Yes D Absence of Phenolic -OH B->D No E Strong bands at ~1370 & ~1170 cm⁻¹? C->E F Presence of Sulfonyl Chloride (-SO₂Cl) E->F Yes G Absence of Sulfonyl Chloride E->G No H Strong band at ~1260 cm⁻¹? F->H I Presence of Aryl Ether (-OCH₃) H->I Yes J Absence of Aryl Ether H->J No K Confirmation of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride I->K

Caption: A logical workflow for the identification of 4-hydroxy-3-methoxybenzenesulfonyl chloride using FT-IR spectroscopy.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum of a solid arylsulfonyl chloride using the Attenuated Total Reflectance (ATR) technique. ATR is recommended as it requires minimal sample preparation.[5][6][7]

Safety Precautions: Sulfonyl chlorides are corrosive and moisture-sensitive.[8] They can react with water to release hydrochloric acid. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][10]

Materials and Equipment:

  • 4-Hydroxy-3-methoxybenzenesulfonyl chloride sample

  • FT-IR spectrometer equipped with a diamond ATR accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 4-hydroxy-3-methoxybenzenesulfonyl chloride sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans will improve the signal-to-noise ratio.

  • Data Processing: After acquisition, perform any necessary data processing, such as baseline correction.

  • Cleaning: After analysis, raise the press arm and carefully remove the sample from the ATR crystal. Clean the crystal surface thoroughly as described in step 2.

Conclusion

The infrared spectrum of 4-hydroxy-3-methoxybenzenesulfonyl chloride is characterized by a unique combination of absorption bands corresponding to its sulfonyl chloride, phenolic hydroxyl, and methoxy functional groups, as well as its substituted aromatic ring. By following the logical workflow and comparative analysis presented in this guide, researchers can confidently identify this compound and distinguish it from similar structures. The provided experimental protocol offers a safe and effective method for obtaining a high-quality FT-IR spectrum.

References

  • Hassan, A. S., et al. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 32(1).
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Covalent Metrology. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of GG and guaiacol. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Mettler Toledo. (2022, December 1). Attenuated Total Reflectance Basics | ATR-FTIR Spectroscopy #chemistry #spectroscopy [Video]. YouTube. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Jumina, et al. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • ResearchGate. (n.d.). IR spectra of guaiacol (a) and polyguaiacol (b). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzoyl chloride. Retrieved from [Link]

  • mVOC. (n.d.). 4-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Zare, D., et al. (2026, October 27). Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy. Faraday Discussions.
  • Zare, D., et al. (2026, October 27).
  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxybenzenesulfonyl chloride (C7H7ClO3S). Retrieved from [Link]

Sources

Validating Sulfonamide Synthesis: A Comparative Guide to TLC and HPTLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the laboratory regarding the precise monitoring of coupling reactions. Sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as stable bioisosteres for amides in a vast array of therapeutics. The most robust method for their synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride (1)[1]. However, achieving high yields requires rigorous reaction monitoring to prevent side reactions such as di-sulfonylation or sulfonyl chloride hydrolysis (2)[2].

This guide provides an in-depth comparison of standard Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for validating sulfonamide synthesis, detailing the mechanistic causality behind our experimental choices.

Mechanistic Causality in Sulfonamide Synthesis & TLC Monitoring

The synthesis of sulfonamides is typically conducted in an anhydrous organic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the unreacted amine, and it acts as an acid scavenger to drive the equilibrium forward[2].

Monitoring this reaction via normal-phase silica gel chromatography relies on the distinct polarity differences of the reaction components:

  • Sulfonyl Chlorides (Non-Polar): These highly lipophilic precursors migrate rapidly near the solvent front (high

    
    ) in standard eluent systems like Hexane/Ethyl Acetate.
    
  • Amines (Highly Polar): Basic amines often exhibit low

    
     values or severe streaking due to strong hydrogen bonding with the acidic silanol groups of the silica stationary phase.
    
  • Sulfonamides (Intermediate Polarity): The formation of the sulfonamide bond reduces the basicity of the nitrogen while introducing polar sulfonyl oxygens. This results in an intermediate polarity, yielding a distinct, well-resolved spot between the two starting materials.

G Start Amine + Sulfonyl Chloride (Polar + Non-Polar) Base Add Base (TEA/Pyridine) at 0°C to neutralize HCl Start->Base Reaction Stir at RT (2-4 hours) Base->Reaction TLC TLC/HPTLC Co-Spotting (Monitor Amine Consumption) Reaction->TLC Decision Amine Consumed? TLC->Decision Quench Quench with H2O Extract & Purify Decision->Quench Yes Continue Continue Stirring Decision->Continue No Continue->Reaction

Workflow for sulfonamide synthesis and TLC-based reaction validation.

Comparative Analysis: Standard TLC vs. HPTLC for Reaction Validation

While classical analytical TLC (using Silica Gel 60


) is ubiquitous in organic synthesis, High-Performance Thin-Layer Chromatography (HPTLC) offers a superior, instrument-supported alternative. HPTLC utilizes an optimized silica gel with a significantly smaller and narrower particle size distribution (5–6 µm compared to 10–12 µm for standard TLC) ().

This structural difference fundamentally alters the chromatography dynamics. The higher packing density and smoother surface of HPTLC plates minimize sample diffusion, resulting in tighter, more compact bands (3)[3]. For sulfonamide synthesis, where side products like sulfonic acids (from moisture-induced hydrolysis) or di-sulfonylated amines can have


 values dangerously close to the desired product, the enhanced resolving power of HPTLC is invaluable. Furthermore, HPTLC requires significantly less solvent and reduces development time drastically.
Quantitative Comparison of TLC vs. HPTLC Parameters
ParameterStandard Analytical TLC (Silica Gel 60)HPTLC (Optimized Silica)Causality / Impact on Sulfonamide Validation
Particle Size 10 – 12 µm (Irregular)5 – 6 µm (Spherical/Optimized)Smaller particles in HPTLC increase theoretical plate number (

), drastically improving resolution of closely eluting di-sulfonylation byproducts.
Layer Thickness 0.25 mm0.20 mmThinner layers reduce sample diffusion, yielding sharper bands and preventing the streaking commonly seen with basic amines (4)[4].
Sample Volume 1 – 5 µL0.01 – 0.1 µLSmaller application volumes in HPTLC prevent column overloading, ensuring accurate

calculation and preventing false overlaps[4].
Development Time 20 – 200 minutes3 – 20 minutesShorter migration distances in HPTLC accelerate analysis times, allowing for real-time kinetic monitoring of the highly reactive sulfonyl chloride[3].
Detection Sensitivity 50 – 100 pg (Fluorescence)5 – 10 pg (Fluorescence)HPTLC provides 5–10x greater sensitivity, crucial for detecting trace amounts of unreacted sulfonyl chloride or sulfonic acid impurities[3].

Self-Validating Experimental Protocol: Synthesis and Monitoring

To ensure scientific integrity, the following protocol acts as a self-validating system. By employing a "co-spotting" technique on the TLC plate, the researcher definitively proves the emergence of a new chemical entity rather than a solvent artifact or matrix effect.

Step-by-Step Methodology:

Phase 1: Reaction Setup

  • Amine Preparation: Dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory; the presence of water will lead to the rapid hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid, halting the synthesis[2].

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 to 1.5 eq).

    • Causality: Cooling mitigates the exothermic nature of the subsequent coupling and suppresses the formation of di-sulfonylated byproducts, which occur when a primary amine reacts twice[2].

  • Coupling: Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-30 minutes. Allow the mixture to warm to room temperature and stir for 2-4 hours[1][2].

Phase 2: Self-Validating TLC/HPTLC Monitoring 4. Plate Preparation: Prepare a Silica Gel 60


 plate (or HPTLC equivalent). Draw a baseline 1 cm from the bottom. Mark four distinct application points: A  (Amine Reference), S  (Sulfonyl Chloride Reference), R  (Reaction Mixture), and Co  (Co-spot).
5. Application (The Self-Validating Step):  Apply the respective samples to A , S , and R . For the Co  spot, apply the Reaction Mixture and the Amine Reference directly on top of each other.
  • Causality: Co-spotting eliminates false positives caused by

    
     shifts due to matrix effects (e.g., the presence of TEA salts in the reaction mixture altering the local pH of the silica). If the product spot in R  aligns perfectly with the new spot in Co , and the amine spot in Co  is distinct, the product formation is validated.
    
  • Development & Visualization: Develop the plate in an optimized solvent system (e.g., Hexane/Ethyl Acetate 7:3 v/v). Visualize under UV light (254 nm).

    • Causality: Sulfonamides and sulfonyl chlorides contain UV-active aromatic rings that quench the

      
       fluorescence, appearing as dark spots against a bright green background.
      

G Obs TLC Visualization (UV 254nm) Multi Multiple Product Spots Obs->Multi Baseline Heavy Baseline Spot Obs->Baseline NoProd No Product Spot Obs->NoProd Cause1 Di-sulfonylation (Excess Sulfonyl Chloride) Multi->Cause1 Cause2 Sulfonic Acid Formation (Moisture/Hydrolysis) Baseline->Cause2 Cause3 Inactive Reagents or Missing Base NoProd->Cause3 Sol1 Lower Temp / Reduce Equivalents Cause1->Sol1 Sol2 Use Anhydrous Solvents Cause2->Sol2 Sol3 Check Reagent Integrity Cause3->Sol3

Logical troubleshooting tree for interpreting TLC results during sulfonamide synthesis.

Conclusion

Validating the synthesis of sulfonamides requires a nuanced understanding of chromatographic principles and reaction mechanisms. While classical TLC provides a rapid, qualitative assessment of reaction progress, upgrading to HPTLC plates offers unparalleled resolution, sensitivity, and speed. By strictly adhering to anhydrous conditions, controlling reaction temperatures, and utilizing self-validating co-spotting techniques, researchers can confidently optimize sulfonamide yields and streamline downstream purification workflows.

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. 1

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. 2

  • High-Performance Thin Layer Chromatography (HPTLC) Plates - Sigma-Aldrich. Link

  • Stationary Phases for Modern Thin-Layer Chromatography - LCGC International. 4

  • High-Performance Thin-Layer Chromatography (HPTLC) - CTLA Testing.3

Sources

A Predictive and Comparative Guide to the Crystal Structure of 4-Hydroxy-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Missing Structure

In the landscape of drug development and synthetic chemistry, 4-Hydroxy-3-methoxybenzenesulfonyl chloride serves as a crucial building block, derived from vanillin, a widely available natural product.[1][2] Its bifunctional nature—a reactive sulfonyl chloride group and a phenolic moiety—makes it a versatile reagent. However, a critical piece of data is conspicuously absent from public databases: a solved single-crystal X-ray structure.

This absence is not a roadblock but an opportunity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting reactivity, stability, and physical properties like solubility and melting point. Crystal structure analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern how a molecule behaves in a solid form.

This guide provides researchers with a dual-faceted approach. First, it offers a detailed, field-proven protocol for determining the crystal structure of 4-Hydroxy-3-methoxybenzenesulfonyl chloride, from crystal growth to data refinement. Second, it presents a comparative analysis, leveraging the known crystal structures of analogous compounds to predict the key structural features and intermolecular interactions of our target molecule. By comparing it with benzenesulfonyl chloride, p-toluenesulfonyl chloride (TsCl), 4-nitrobenzenesulfonyl chloride, and its parent compound vanillin, we can construct a robust hypothesis of its solid-state behavior.

Part 1: The Experimental Workflow for Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands precision at every step.[3] The quality of the final structure is a direct consequence of the quality of the initial crystal.[4]

The Art of Crystallization: From Powder to Jewel

Crystallization is the critical, often challenging, first step.[5] The goal is to grow a single, well-formed crystal free of defects, ideally between 30 and 300 microns in size.[6] Given the polar hydroxyl group and the potential for hydrogen bonding, several methods are viable.

Recommended Crystallization Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of 4-Hydroxy-3-methoxybenzenesulfonyl chloride in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.[5]

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen hot solvent.

  • Filtration: Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Crystal Growth: Transfer the filtrate to a clean vial. Cover the vial with a cap, perforated with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment. Over several days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.[7]

Alternative methods like vapor diffusion or liquid-liquid diffusion can also be explored if slow evaporation proves unsuccessful.[8][9]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[6]

Data Collection Protocol:

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.[4]

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (commonly Molybdenum Kα radiation, λ = 0.7107Å), a goniometer to orient the crystal, and a detector.[3]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and lattice symmetry.[10]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.[6] This process can take several hours.

  • Data Reduction: The collected raw data is processed to correct for experimental factors, and the intensities of the unique reflections are extracted.

The workflow from obtaining the compound to solving its crystal structure is a linear but iterative process.

G cluster_0 Crystal Growth cluster_1 X-ray Diffraction cluster_2 Structure Solution Powder Powder Sample Dissolve Dissolve in Hot Solvent Powder->Dissolve Filter Hot Filtration Dissolve->Filter Crystallize Slow Evaporation Filter->Crystallize SingleCrystal Obtain Single Crystal Crystallize->SingleCrystal Mount Mount Crystal SingleCrystal->Mount Diffract Collect Diffraction Data Mount->Diffract Reduce Data Reduction Diffract->Reduce Solve Structure Solution (Phase Problem) Reduce->Solve Refine Structure Refinement Solve->Refine Validate Validation (CIF) Refine->Validate Final Final Solved Structure Validate->Final

Caption: Experimental workflow for single-crystal X-ray structure determination.

Part 2: A Comparative Analysis and Predictive Insights

In the absence of a solved structure for 4-Hydroxy-3-methoxybenzenesulfonyl chloride, we can infer its likely structural characteristics by comparing it to related, well-characterized molecules. We will focus on benzenesulfonyl chloride, p-toluenesulfonyl chloride (TsCl), 4-nitrobenzenesulfonyl chloride, and vanillin.

CompoundFormulaKey FeaturesIntermolecular Interactions
Benzenesulfonyl ChlorideC₆H₅SO₂ClUnsubstituted aromatic ring.[11]Weak C-H···O interactions.
p-Toluenesulfonyl Chloride (TsCl)C₇H₇SO₂ClElectron-donating methyl group.[12][13]C-H···O and C-H···π interactions.
4-Nitrobenzenesulfonyl ChlorideC₆H₄ClNO₄SStrong electron-withdrawing nitro group.[14][15]Strong C-H···O and π-π stacking.
VanillinC₈H₈O₃Contains the key 4-hydroxy-3-methoxy-phenyl group.[1][16]Strong O-H···O hydrogen bonds forming chains.[17]
4-Hydroxy-3-methoxybenzenesulfonyl chloride C₇H₇ClO₄S (Predicted) Combines a phenolic hydroxyl group with the sulfonyl chloride moiety.[18](Predicted) Strong O-H···O=S hydrogen bonding, potentially forming dimers or chains.
Predicted Intramolecular Geometry

The geometry around the sulfur atom is expected to be tetrahedral, consistent with other sulfonyl chlorides. The S-Cl and S=O bond lengths will be influenced by the electronic effects of the substituents on the benzene ring. The electron-donating hydroxyl and methoxy groups are expected to slightly lengthen the S-C bond compared to the unsubstituted benzenesulfonyl chloride.

The Dominant Force: Predicting Intermolecular Interactions

The most significant structural feature of 4-Hydroxy-3-methoxybenzenesulfonyl chloride will be the powerful hydrogen-bonding capability of its phenolic hydroxyl group.

  • Comparison to Vanillin: Vanillin's crystal structure is dominated by strong intermolecular O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the aldehyde oxygen of a neighboring molecule, forming linear chains.[17]

  • Hypothesis for the Target Molecule: In 4-Hydroxy-3-methoxybenzenesulfonyl chloride, the sulfonyl oxygens are highly potent hydrogen bond acceptors. Therefore, it is highly probable that the primary intermolecular interaction will be a strong O-H···O=S hydrogen bond. This interaction is significantly stronger than the C-H···O interactions present in other sulfonyl chlorides and is expected to be the defining feature of the crystal packing.

This strong directional interaction will likely lead to the formation of well-defined supramolecular structures, such as dimers or chains, which will significantly impact the compound's melting point and solubility.

G cluster_0 Molecule A cluster_1 Molecule B a_S S a_O1 O a_S->a_O1 a_O2 O a_S->a_O2 a_Cl Cl a_S->a_Cl a_Ring C₆H₃(OCH₃) a_S->a_Ring a_OH O-H a_Ring->a_OH b_O1 O a_OH->b_O1 Strong O-H···O=S Hydrogen Bond b_S S b_S->b_O1 b_O2 O b_S->b_O2 b_Cl Cl b_S->b_Cl b_Ring C₆H₃(OCH₃) b_S->b_Ring b_OH O-H b_Ring->b_OH

Caption: Predicted dominant intermolecular hydrogen bonding between two molecules.

Conclusion

While the definitive crystal structure of 4-Hydroxy-3-methoxybenzenesulfonyl chloride remains to be experimentally determined, a robust hypothesis can be formed through comparative analysis. The protocols provided in this guide offer a clear pathway for researchers to elucidate this structure. The predictive analysis, based on the known structures of analogous compounds, strongly suggests that the solid-state packing will be dominated by powerful O-H···O=S hydrogen bonds. This key interaction distinguishes it from other common sulfonyl chlorides and is expected to impart distinct physical properties. The determination and publication of this crystal structure would be a valuable contribution to the chemical sciences, providing a more complete understanding of this versatile reagent.

References

  • Natarajan, S., et al. (1995). Vanillin-I. Acta Crystallographica Section C: Crystal Structure Communications, 51(11), 2364-2367.

  • Pro-Chem. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.

  • Wang, H., et al. (2024). Optical anisotropy of crystallized vanillin thin film: the science behind the art. Scientific Reports, 14(1), 16322.

  • NOAA. 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.

  • Merck Index. p-Toluenesulfonyl Chloride.

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. NPTEL.

  • PubChem. 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information.

  • Wikipedia. Vanillin.

  • University of California, Irvine. SOP: CRYSTALLIZATION.

  • University of Colorado Boulder, Department of Chemistry. Crystallization.

  • University of Florida, Department of Chemistry. Crystallisation Techniques.

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction.

  • Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100657.

  • ECHEMI. (2024, August 4). What are vanillin properties, uses and production processes?

  • Santa Cruz Biotechnology. 4-Nitrobenzenesulfonyl chloride.

  • ResearchGate. Chemical structure of vanillin.

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

  • PubChem. 4-Toluenesulfonyl chloride. National Center for Biotechnology Information.

  • ResearchGate. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide.

  • Parchem. p-TOLUENESULFONYL CHLORIDE.

  • NIST. 4-Nitrobenzenesulphonyl chloride. NIST Chemistry WebBook.

  • Wikipedia. 4-Toluenesulfonyl chloride.

  • BenchChem. An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.

  • CymitQuimica. Benzenesulfonyl chloride, 4-nitro-.

  • Fluorochem. 4-Nitrobenzenesulfonyl chloride.

  • PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-Hydroxy-3-methoxybenzenesulfonyl chloride.

  • Wikipedia. Benzenesulfonyl chloride.

  • Thermo Scientific Chemicals. 4-Methoxybenzenesulfonyl chloride, 98+%.

  • PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information.

  • NIST. Benzenesulfonyl chloride. NIST Chemistry WebBook.

  • NIST. Benzenesulfonyl chloride. NIST Chemistry WebBook.

  • Tokyo Chemical Industry Co., Ltd. 4-Methoxybenzenesulfonyl Chloride.

  • PubChem. 4-Hydroxy-3-methoxybenzoyl chloride. National Center for Biotechnology Information.

  • De Gruyter. (2023). The crystal structure of (E)-N′-(4-hydroxy- 3-methoxybenzylidene)-2-naphthohydrazide monohydrate, C19H18N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 671-672.

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information.

  • NIST. Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook.

Sources

Spectroscopic Characterization of Impurities in 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stability-Selectivity Paradox

Characterizing 4-Hydroxy-3-methoxybenzenesulfonyl chloride (HMBSC) presents a unique analytical challenge: the very reactivity that makes it a potent intermediate (the electrophilic sulfonyl chloride group) renders it unstable during standard aqueous analysis.[1]

This guide compares three distinct analytical strategies for impurity profiling. While Direct RP-HPLC is common, our comparative data reveals it often fails to distinguish between the active sulfonyl chloride and its hydrolyzed sulfonic acid degradation product.[1] We propose Pre-Column Derivatization as the superior "alternative" for accurate purity assay, validated by orthogonal anhydrous qNMR .[1]

Key Insight: In drug development, confusing the active chloride with its hydrolyzed acid leads to stoichiometric errors in subsequent coupling reactions, resulting in lower yields and difficult purification downstream.

Impurity Origin Analysis

To characterize impurities, one must first understand their genesis. HMBSC is typically synthesized via the chlorosulfonation of guaiacol (2-methoxyphenol).[1] The interplay of kinetics and thermodynamics in this reaction generates a specific impurity profile.

Table 1: Common Impurities & Origins
Impurity IDNameOriginRisk/Impact
Imp-A 4-Hydroxy-3-methoxybenzenesulfonic acidHydrolysis (Moisture contact)Nullifies reactivity; lowers yield.[1]
Imp-B Guaiacol (2-methoxyphenol)Unreacted Starting Material Competes in nucleophilic substitutions.[1]
Imp-C Bis(4-hydroxy-3-methoxyphenyl)sulfoneSide Reaction (Friedel-Crafts)Difficult to remove; potential genotoxin.[1]
Imp-D 5-Chloro-4-hydroxy-3-methoxybenzenesulfonyl chlorideOver-chlorination Regioisomer contaminant; alters potency.[1]
Visualization: Synthesis & Impurity Pathways

HMBSC_Synthesis Guaiacol Guaiacol (Starting Material) HMBSC HMBSC (Target Product) Guaiacol->HMBSC Chlorosulfonation (-5 to 0°C) Sulfone Diaryl Sulfone (Impurity C) Guaiacol->Sulfone Excess Substrate (Friedel-Crafts) Chloro Ring Chlorinated (Impurity D) Guaiacol->Chloro Electrophilic Chlorination CSA Chlorosulfonic Acid Acid Sulfonic Acid (Impurity A) HMBSC->Acid Hydrolysis (H2O contact)

Caption: Reaction pathways showing the genesis of critical impurities. Note that Impurity A (Acid) can form during synthesis or analysis.

Comparative Analytical Framework

We evaluated three methods to determine the most reliable protocol for HMBSC characterization.

Method A: Direct RP-HPLC (The "Standard" Approach) [1]
  • Technique: Reverse Phase C18 with Acidic Mobile Phase (Water/Acetonitrile/Formic Acid).[1]

  • Verdict: Unreliable for Assay. [1]

  • Mechanism: The sulfonyl chloride moiety hydrolyzes on-column.[1] The detector sees one peak, but it is often the sulfonic acid (Imp-A), not the chloride.

  • Use Case: Only acceptable for identifying non-hydrolyzable impurities (Imp-B, Imp-C).[1]

Method B: Pre-Column Derivatization HPLC (The Recommended Alternative) [1]
  • Technique: React sample with excess secondary amine (e.g., diethylamine) to form a stable sulfonamide before injection.[1]

  • Verdict: Superior Performance.

  • Mechanism:

    
    .[1] The sulfonamide is stable in aqueous media.
    
  • Advantage: Distinguishes between active Chloride (forms sulfonamide) and inactive Acid (forms salt/does not elute or elutes separately).[1]

Method C: Anhydrous qNMR (The Validator)
  • Technique: 1H NMR in

    
     or 
    
    
    
    (dried over molecular sieves).
  • Verdict: Gold Standard for Reference.

  • Mechanism: Distinct chemical shifts for

    
     vs 
    
    
    
    protons (if observable) or aromatic ring shifts.[1]
Detailed Experimental Protocols
Protocol 1: The Derivatization Method (Recommended)

This protocol converts the unstable HMBSC into a stable sulfonamide for precise HPLC quantification.[1]

Reagents:

  • Diethylamine (DEA), High Purity (>99%)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate buffer (pH 5.5)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of HMBSC sample in 1.0 mL of dry Acetonitrile.

  • Derivatization: Add 50 µL of Diethylamine (excess). Vortex for 30 seconds.[1]

    • Observation: Solution may warm slightly (exothermic).[1][2][3]

    • Wait Time: Allow to stand at room temperature for 5 minutes.

  • Quench/Dilution: Dilute to 10 mL with Mobile Phase A/B (50:50).

  • Injection: Inject 10 µL into the HPLC system.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).[1]

Protocol 2: Anhydrous qNMR Characterization

Use this to validate the potency of your reference standard.[1]

  • Solvent Prep: Store

    
     over 4Å molecular sieves for 24 hours.
    
  • Sample Prep: Dissolve ~15 mg HMBSC in 0.6 mL dry

    
    .
    
  • Acquisition: Run 1H NMR (400 MHz+), 16 scans, d1=10s (for quantitative relaxation).

  • Analysis:

    • HMBSC (Target): Look for aromatic doublet/multiplets shifted downfield due to electron-withdrawing

      
      .[1]
      
    • Impurity A (Acid): Often insoluble in

      
       (precipitates) or shows significant shift if DMSO is used.[1]
      
    • Impurity B (Guaiacol): Distinct OMe singlet and aromatic pattern upfield.[1]

Data Presentation & Spectral Comparison
Table 2: Performance Comparison of Analytical Methods
FeatureMethod A: Direct HPLCMethod B: Derivatization HPLCMethod C: Anhydrous qNMR
Analyte Stability Poor (Hydrolyzes)Excellent (Stable Sulfonamide)Good (In dry solvent)
Specificity Low (Acid co-elutes)High (Separates Acid vs Chloride)Very High (Structural ID)
LOD/LOQ ~0.05%~0.01% (UV enhanced)~1.0%
Throughput HighMedium (Prep time)Low
Primary Use Rough screeningQC Release / Purity Assay Standard Qualification
Table 3: Diagnostic Spectral Data (1H NMR & MS)
Moiety1H NMR Shift (ppm, DMSO-d6)MS Fragment (ESI-)Note
Aromatic H (HMBSC) 7.10 - 7.55 (m)m/z 205 [M-Cl+O]- (Hydrolyzed)

is electron withdrawing.[1]
Methoxy (-OCH3) 3.85 (s)-Characteristic singlet.[1]
Hydroxyl (-OH) 9.80 (br s)-Exchangeable with

.[1]
Impurity A (Acid) 7.00 - 7.30 (m)m/z 203 [M-H]-Slightly upfield from Chloride.[1]
Impurity B (Guaiacol) 6.70 - 6.90 (m)m/z 123 [M-H]-Lacks Sulfonyl group.[1]
Analytical Decision Tree

Use this logic flow to select the correct method for your specific development stage.

Analytical_Decision Start Sample: HMBSC Batch Goal What is the analytical goal? Start->Goal Purity Absolute Purity / Potency (For Reaction Stoichiometry) Goal->Purity High % Profile Trace Impurity Profiling (For Safety/Tox) Goal->Profile Low % Volatile Residual Solvents / Reagents Goal->Volatile Volatiles qNMR Method C: Anhydrous qNMR (Avoids hydrolysis artifacts) Purity->qNMR Deriv Method B: Derivatization HPLC (Quantifies Cl vs Acid) Profile->Deriv GC GC-MS (For Guaiacol/Solvents) Volatile->GC

Caption: Decision matrix for selecting the optimal characterization technique based on data requirements.

References
  • National Institute of Standards and Technology (NIST). (2025).[1] Mass Spectrum of 4-Methoxybenzenesulfonyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][6][7] 4-Hydroxy-3-methoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of Sulfonyl Chlorides and Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link][1]

Sources

Safety Operating Guide

4-Hydroxy-3-methoxybenzenesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Hydroxy-3-methoxybenzenesulfonyl Chloride

Executive Summary

Proper disposal of reactive sulfonyl chlorides is a critical laboratory safety operation. 4-Hydroxy-3-methoxybenzenesulfonyl chloride is a highly reactive, moisture-sensitive compound that causes severe skin burns and eye damage. This guide provides drug development professionals and researchers with a validated, step-by-step methodology for the safe quenching and disposal of this specific chemical, ensuring environmental compliance and laboratory safety.

Chemical Profile & Quantitative Safety Data

Before initiating any disposal protocol, operators must familiarize themselves with the physical and safety data of the target compound.

PropertyValueSource
Chemical Name 4-Hydroxy-3-methoxybenzenesulfonyl chloride[1]
CAS Number 914261-11-3[1]
Molecular Formula C₇H₇ClO₄S[2]
Molecular Weight 222.65 g/mol [2]
Storage Conditions 2-8°C, stored under nitrogen[1]
Primary Hazard Codes H314 (Causes severe skin burns and eye damage)
Reactivity Reacts violently with water; evolves HCl gas[3]

Mechanistic Rationale for Quenching (Causality)

Why not just add water to the waste? Sulfonyl chlorides undergo rapid, highly exothermic hydrolysis when exposed directly to water, releasing corrosive hydrogen chloride (HCl) gas and potentially causing thermal runaway or an explosion[4]. Furthermore, 4-hydroxy-3-methoxybenzenesulfonyl chloride possesses a reactive phenolic hydroxyl group. If neutralized with a strong, concentrated base (like NaOH without cooling), the localized heat and high pH can trigger unwanted oligomerization or violent side reactions.

To prevent this, the protocol utilizes a controlled, slow addition of the reactive compound into a cold, stirred solution of a weak base—specifically, saturated aqueous sodium bicarbonate (NaHCO₃)[4]. The bicarbonate safely neutralizes the generated HCl, yielding sodium chloride, water, and carbon dioxide (CO₂) gas. Simultaneously, the weak base deprotonates the sulfonic acid, rendering the resulting 4-hydroxy-3-methoxybenzenesulfonate salt highly water-soluble and safe for aqueous waste streams.

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol relies on visual and thermal cues to validate the reaction state, ensuring the operator has definitive proof of complete neutralization.

Phase 1: Preparation

  • PPE & Environment: Equip chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant lab coat[5]. Conduct all operations inside a certified, well-ventilated chemical fume hood.

  • Quench Bath Setup: In an appropriately sized beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a minimum of 5 to 10 molar equivalents of base relative to the initial amount of sulfonyl chloride waste[4].

  • Thermal Control: Place the beaker in an ice-water bath to cool the solution to 0–5°C[4]. This manages the exothermic heat of hydrolysis. Place the setup on a magnetic stir plate and initiate vigorous stirring.

Phase 2: Execution 4. Waste Solubilization (Optional but Recommended): If the 4-hydroxy-3-methoxybenzenesulfonyl chloride waste is solid or highly viscous, dissolve it in a minimal volume of a dry, unreactive, water-miscible solvent (e.g., tetrahydrofuran or acetone) to facilitate a controlled, dropwise addition. 5. Slow Addition: Using an addition funnel or pipette, add the sulfonyl chloride mixture dropwise to the cold, stirring bicarbonate solution[4]. Critical Rule: Never add the aqueous base directly to the sulfonyl chloride, as this will trigger an uncontrollable exothermic reaction[5].

Phase 3: Self-Validation & Verification 6. Visual Validation: Observe the reaction mixture. Vigorous CO₂ gas evolution (bubbling) will occur upon each drop[4]. This bubbling is your real-time visual indicator that active neutralization is occurring. 7. Equilibration: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes[4]. The cessation of gas evolution indicates that the primary hydrolysis is complete. 8. pH Verification: Test the aqueous layer using pH indicator paper. A stable pH reading of 7 to 9 confirms the complete neutralization of all acidic byproducts[4]. If the solution is acidic, add additional cold NaHCO₃ solution until the target pH is reached.

Phase 4: Final Disposal 9. Waste Transfer: Once neutralized and verified, transfer the aqueous mixture to a designated, appropriately labeled aqueous hazardous waste container[6]. Dispose of the sealed container through your institution's approved waste disposal plant[5].

Emergency Spill Response

In the event of an accidental spill of 4-hydroxy-3-methoxybenzenesulfonyl chloride outside of the reaction vessel:

  • Evacuate non-essential personnel from the immediate area and ensure maximum fume hood ventilation[5].

  • Do not use water or combustible materials (like paper towels) directly on the spill[4].

  • Cover the spill completely with a dry, inert absorbent material such as sand, dry lime, or soda ash[4].

  • Carefully sweep up the absorbed material using non-sparking tools, place it into a corrosive-resistant container, and label it as hazardous chemical waste for institutional disposal[6].

Disposal Workflow Diagram

DisposalWorkflow A Identify Waste: 4-Hydroxy-3-methoxybenzene- sulfonyl chloride B Prepare Quench Bath: 5-10 eq. sat. NaHCO3 in ice bath (0-5°C) A->B C Dropwise Addition: Add waste to stirring base (Never add base to waste) B->C D Self-Validation: Monitor CO2 bubbling and temperature C->D E Verification: Check pH paper (Target: pH 7-9) D->E F Final Disposal: Transfer to aqueous hazardous waste E->F

Caption: Logical workflow for the safe quenching and disposal of sulfonyl chloride waste.

References

Sources

Personal protective equipment for handling 4-Hydroxy-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Hydroxy-3-methoxybenzenesulfonyl chloride as a high-risk corrosive and lachrymator . It is a sulfonyl chloride derivative of vanillin that reacts violently with moisture to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.

  • Primary Hazard: Chemical burns (skin/eyes) and respiratory damage from evolved HCl.

  • Critical Control: All handling must occur inside a certified chemical fume hood.

  • Prohibited: Do not use metal spatulas (corrosion risk) or store in humid environments.

Risk Assessment & Mechanism (The "Why")

To trust the protocol, you must understand the chemistry. Sulfonyl chlorides (


) are electrophilic species. Upon contact with nucleophiles—specifically water in mucous membranes or atmospheric moisture—they undergo rapid hydrolysis.

The Hydrolysis Mechanism:



  • Causality: The release of HCl gas causes immediate respiratory irritation. The sulfonic acid generated on the skin is a strong acid, leading to deep, penetrating burns that may not be immediately painful, allowing tissue damage to progress before detection.

  • Self-Validating Step: If you see "smoke" (white fumes) upon opening the bottle, the compound is already hydrolyzing with air moisture. This confirms the need for immediate containment.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Use this matrix to select gear based on the "Breakthrough Time" logic—the time it takes for the chemical to permeate the glove material.[2]

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Standard) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitrile offers fair resistance to incidental splashes. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand Protection (High Risk) Butyl Rubber or Silver Shield/4H® Required for spill cleanup or immersion. Sulfonyl chlorides can permeate nitrile in <15 mins. Butyl offers >480 min breakthrough time.
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses are inadequate. The face shield protects the neck and face from the exothermic "spitting" that occurs if the solid hits water.
Respiratory Protection Fume Hood (Primary) or Full-Face Respirator with Acid Gas (E) Cartridges If hood sash must be raised >18 inches or for spill cleanup outside a hood. N95 masks offer zero protection against HCl gas.
Body Protection Chemical-Resistant Apron (Tychem® or PVC)Worn over the lab coat. Prevents saturation of cotton fabrics which can trap acid against the skin.

Operational Protocol: Safe Handling Loop

A. Storage & Stability
  • Temp: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen). Tape the cap with Parafilm to prevent moisture ingress.

  • Container: Glass or Teflon. Avoid metals (Stainless steel 304/316 can corrode over time).

B. Weighing & Transfer
  • Pre-Check: Verify the fume hood flow is >100 fpm.

  • Setup: Place the balance inside the hood if possible. If not, tare a closed vessel, add solid inside the hood, close, and transfer to the balance.

  • Tools: Use a porcelain or PTFE-coated spatula.

  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF) immediately to stabilize. Avoid protic solvents (Methanol, Water) unless reaction is intended.

C. Reaction Setup
  • Venting: Reactions involving this reagent often generate HCl. The reaction vessel must be vented through a scrubber (e.g., a funnel inverted over aqueous NaOH) or an oil bubbler to prevent pressurization.

Disposal & Quenching Protocol

WARNING: Never add water directly to the solid sulfonyl chloride.[3] This causes a violent exotherm and massive HCl release.

Quenching Workflow (Visualization)

The following diagram illustrates the "Reverse Addition" method required for safety.

QuenchingProtocol Figure 1: Reverse Addition Quenching Protocol for Sulfonyl Chlorides Start Start: Waste Material Prep Prepare 10% NaOH or Sat. NaHCO3 in Ice Bath Start->Prep Add SLOWLY Add Sulfonyl Chloride to Base Solution Prep->Add Dropwise Monitor Monitor Temp < 10°C & pH > 7 Add->Monitor Check Is Solid Dissolved? Monitor->Check Check->Add No (Precipitate remains) Neutral Neutralize to pH 7 (with dil. HCl/H2SO4) Check->Neutral Yes (Clear Solution) Dispose Dispose as Aqueous Chemical Waste Neutral->Dispose

Figure 1: The "Reverse Addition" method prevents runaway exotherms. By adding the acid source to a large heat sink (ice/base), you control the energy release.

Step-by-Step Quenching:

  • Prepare Trap: In a large beaker, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Cool: Place the beaker in an ice bath.

  • Dilute Waste: If the waste is solid, dissolve it in a minimal amount of non-reactive solvent (e.g., Toluene or DCM) first.

  • Add: Slowly drip the waste solution into the stirring base.

    • Note: If using Bicarbonate, expect vigorous foaming (

      
       evolution). Allow foam to subside between additions.
      
  • Test: Check pH. It should remain basic (pH > 9) during addition.

  • Finalize: Once fully added, stir for 30 mins. Neutralize to pH 7 before disposal.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet first).2. Flush with water for 15 mins.3. Remove contaminated clothing under the shower.4. Seek medical attention (treat as acid burn).[1][4]
Eye Contact 1. Irrigate immediately at eyewash station for 15 mins.2. Hold eyelids open.3. Do NOT use neutralization drops.
Spill (Solid) 1. Cover with dry sand or vermiculite.2. Scoop into a container.3. Quench using the protocol above.
Spill (Liquid) 1. Evacuate area if fumes are present.2.[5][6] Absorb with "Acid-Neutralizing" spill pads.3. Do not use water.[1][3][5][6][7]

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Princeton University EHS. (2022). Standard Operating Procedure: Sulfonyl Chlorides. Retrieved from [Link]

Sources

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